molecular formula C4HCl2FN2 B1583025 2,4-Dichloro-6-fluoropyrimidine CAS No. 3833-57-6

2,4-Dichloro-6-fluoropyrimidine

Cat. No.: B1583025
CAS No.: 3833-57-6
M. Wt: 166.97 g/mol
InChI Key: GACAHZITGJKJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-fluoropyrimidine is a useful research compound. Its molecular formula is C4HCl2FN2 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-6-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-2-1-3(7)9-4(6)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACAHZITGJKJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344487
Record name 2,4-Dichloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3833-57-6
Record name 2,4-Dichloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dichloro-6-fluoropyrimidine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-fluoropyrimidine

Introduction

This compound, identified by the CAS number 3833-57-6 , is a halogenated pyrimidine derivative that serves as a versatile building block in synthetic organic chemistry.[1][2] Its trifunctional nature, featuring two reactive chlorine atoms and a fluorine atom on the pyrimidine core, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these halogens allows for selective and sequential nucleophilic substitution reactions, providing chemists with a powerful tool for creating diverse molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and handling, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. These properties dictate the conditions required for its storage, handling, and reactions.

PropertyValueSource
CAS Number 3833-57-6[1][2]
Molecular Formula C₄HCl₂FN₂[2][3]
Molecular Weight 166.97 g/mol [2][3]
Boiling Point 212.2±20.0 °C (Predicted)[1]
Density 1.605±0.06 g/cm³ (Predicted)[1]
pKa -7.07±0.30 (Predicted)[1]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[1][2]

Synthesis and Mechanistic Considerations

The synthesis of dichlorinated pyrimidines often involves the chlorination of the corresponding uracil derivative. A common and effective method for preparing 2,4-dichloro-5-fluoropyrimidine, a related isomer, utilizes phosphorus oxychloride (POCl₃) in the presence of an acid acceptor like N,N-dimethylaniline (DMA).[4] This process is adaptable for the synthesis of this compound, starting from 6-fluorouracil.

General Synthetic Protocol: Chlorination of a Fluorouracil Derivative
  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, the starting material, the corresponding fluorouracil, is suspended in an excess of phosphorus oxychloride.

  • Addition of Acid Scavenger: An acid scavenger, such as N,N-dimethylaniline, is added to the mixture. This is a crucial step to neutralize the HCl gas generated during the reaction, which drives the reaction to completion.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction is monitored by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice to quench the remaining reagents.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or distillation, to yield the final this compound.

The causality behind this experimental design lies in the powerful chlorinating ability of phosphorus oxychloride, which is capable of converting the keto groups of the uracil ring into chloro substituents. The use of an acid scavenger is essential for preventing the reversal of the reaction and for protecting any acid-sensitive functional groups.

G cluster_workflow Synthesis Workflow A 6-Fluorouracil + POCl3 + DMA B Reflux A->B Heat C Quenching with Ice B->C Cooling D Solvent Extraction C->D E Purification D->E F This compound E->F G A This compound B First Nucleophilic Substitution (e.g., Amine, Alcohol) A->B Position 4 is more reactive C 4-Substituted-2-chloro-6-fluoropyrimidine B->C D Second Nucleophilic Substitution (e.g., Different Amine) C->D Harsher conditions may be needed E 2,4-Disubstituted-6-fluoropyrimidine D->E

Caption: Logical workflow of sequential substitution reactions.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. [3]

  • Hazards: It is harmful if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is also harmful if inhaled. [2][3]It causes severe skin burns and eye damage and may cause respiratory irritation. [3]* Handling: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. [5]Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [5]Avoid the formation of dust and aerosols. [5]* Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, under an inert atmosphere. [1][2]

Conclusion

This compound is a key heterocyclic building block with significant potential in medicinal chemistry and other areas of chemical synthesis. Its distinct reactivity profile allows for the controlled and selective introduction of various functional groups, making it an invaluable tool for the design and synthesis of novel compounds with desired biological activities. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

  • The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2019). Clausius Scientific Press. Retrieved from [Link]

  • 2,4-Dichloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2012). ResearchGate. Retrieved from [Link]

  • US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). Google Patents.

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1][2] The strategic introduction of halogen atoms, particularly fluorine, onto this privileged heterocycle can profoundly influence its physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby offering a powerful tool for lead optimization in drug discovery.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,4-dichloro-6-fluoropyrimidine, a versatile building block for the synthesis of complex, biologically active molecules. We will delve into its spectroscopic signature, explore the regioselectivities of its key reactions, and discuss its applications in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

This compound is a trifunctionalized pyrimidine ring, offering multiple reaction sites for diversification. Its core chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄HCl₂FN₂PubChem[4]
Molecular Weight 166.97 g/mol PubChem[4]
Predicted Boiling Point 212.2 ± 20.0 °CChemicalBook
Predicted Density 1.605 ± 0.06 g/cm³ChemicalBook
CAS Number 3833-57-6PubChem[4]
Spectroscopic Characterization: A Predicted Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a single signal for the proton at the C5 position. This proton is coupled to the adjacent fluorine atom at C6, and therefore, the signal should appear as a doublet. The chemical shift of this proton would likely be in the aromatic region, influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the attached halogens and the ring nitrogen atoms. The carbons attached to the chlorine atoms (C2 and C4) and the fluorine atom (C6) are expected to appear at lower field (higher ppm values) due to the deshielding effect of these electronegative atoms. The carbon atom bonded to the hydrogen (C5) will likely appear at a higher field. Furthermore, the signals for C6 and C5 will likely exhibit splitting due to coupling with the ¹⁹F nucleus.[5]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

  • C-Cl stretching vibrations: Typically observed in the 800-600 cm⁻¹ region.[6]

  • C-F stretching vibrations: Usually strong absorptions in the 1400-1000 cm⁻¹ range.

  • C=N and C=C ring stretching vibrations: These will appear in the 1600-1400 cm⁻¹ region, characteristic of aromatic heterocyclic systems.[7]

Mass Spectrometry: The electron ionization mass spectrum of this compound is expected to show a molecular ion peak cluster corresponding to the isotopic distribution of the two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺).[4] Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the entire substituent group.[8][9] The observed fragments on its GC-MS data on PubChem include ions at m/z 168 and 166 (corresponding to the molecular ions with different chlorine isotopes), and a significant fragment at m/z 131, likely resulting from the loss of a chlorine atom.[4]

Synthesis of this compound

While a specific, detailed laboratory protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2,4-dichloro-5-fluoropyrimidine.[10] The most common approach involves the chlorination of a corresponding uracil or dihydroxypyrimidine precursor.

A representative synthetic scheme would start from 6-fluorouracil. This starting material can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline, to convert the hydroxyl groups to chlorides.

Synthesis of this compound start 6-Fluorouracil product This compound start->product Chlorination reagents POCl₃, N,N-dimethylaniline

A plausible synthetic route to this compound.

Illustrative Experimental Protocol (Adapted from analogous syntheses):

  • To a stirred suspension of 6-fluorouracil in an excess of phosphorus oxychloride, N,N-dimethylaniline is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography or distillation to afford this compound.

Reactivity and Regioselectivity: A Tale of Two Chlorines

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr), where the chlorine atoms act as leaving groups. A critical aspect of its chemistry is the regioselectivity of these substitutions – will an incoming nucleophile displace the chlorine at the C2 or the C4 position?

For 2,4-dichloropyrimidines without a substituent at the 6-position, nucleophilic attack generally occurs preferentially at the C4 position.[11][12] This selectivity is attributed to the greater electron deficiency at C4, which can be rationalized through resonance structures that place a positive charge on the nitrogen at position 1, thereby activating the adjacent C4 position.

However, the substituent at the C6 position plays a crucial role in modulating this inherent reactivity. An electron-donating group at C6 can reverse this selectivity, favoring substitution at the C2 position.[11] In the case of this compound, fluorine is an electron-withdrawing group through induction but can also act as a weak π-donor through resonance. The overall electronic effect of the fluorine at C6, combined with the two chlorine atoms, makes the pyrimidine ring highly electron-deficient and thus highly reactive towards nucleophiles. The precise regioselectivity of nucleophilic attack will be a delicate balance of electronic and steric factors and may depend on the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution cluster_paths Possible Reaction Pathways start This compound product1 2-Chloro-4-nucleophile-6-fluoropyrimidine start->product1 Path 1 product2 4-Chloro-2-nucleophile-6-fluoropyrimidine start->product2 Path 2 nucleophile Nucleophile (Nu⁻) nucleophile->start path1 Attack at C4 path2 Attack at C2

Regioselectivity in nucleophilic substitution of this compound.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a highly valuable scaffold for the construction of diverse molecular libraries for drug discovery. The two chlorine atoms can be sequentially displaced by different nucleophiles, allowing for the introduction of various functional groups with controlled regioselectivity. Furthermore, the C5 proton can be deprotonated with a strong base to introduce an electrophile, and the C-F bond can also participate in certain coupling reactions.

The primary application of this and related dihalopyrimidines is in the synthesis of kinase inhibitors.[13] Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP, binding to the hinge region of the kinase domain. The substituents at the 2, 4, and 6 positions can be tailored to achieve potency and selectivity for specific kinases. For instance, derivatives of 2,4-dichloro-6-methylpyrimidine have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[13] Similarly, 2,4-dichloro-5-fluoropyridine has been used in the synthesis of CDK4/6 inhibitors.[1]

The synthetic utility of this compound extends beyond SₙAr reactions. The chlorine atoms can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C, C-N, and C-S bonds. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, further expanding the accessible chemical space.

Synthetic Applications cluster_reactions Key Transformations start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) start->coupling product Diverse Library of Substituted Pyrimidines snar->product coupling->product application Kinase Inhibitors, Anticancer Agents, Other Therapeutics product->application

Synthetic utility of this compound in generating diverse chemical entities.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also reported to cause severe skin burns and eye damage and may cause an allergic skin reaction and respiratory irritation.[4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its trifunctional nature allows for the creation of diverse molecular architectures through a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. Understanding its chemical properties, spectroscopic signature, and the subtle factors that govern the regioselectivity of its reactions is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. As the demand for more potent and selective drugs continues to grow, the importance of versatile and strategically functionalized scaffolds like this compound is set to increase.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Archiv der Pharmazie, e2300736.
  • Sharma, V. K., Kumar, P., & Sharma, S. D. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530.
  • Google Patents. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 69-84.
  • Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(13), 5033.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2003). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Retrieved from [Link]

  • YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • Springer. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • ResearchGate. (2015). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • NIH. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]

  • NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • SciSpace. (n.d.). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9‐, and 10‐spin systems in fluorinated benzimidazoles. Retrieved from [Link]

  • Google Patents. (2011). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

Sources

2,4-Dichloro-6-fluoropyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Dichloro-6-fluoropyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic compound that serves as a high-value building block in modern medicinal chemistry and drug development. Its structure, featuring a pyrimidine core functionalized with two reactive chlorine atoms and a modulating fluorine atom, makes it an exceptionally versatile reagent for synthesizing complex molecular architectures. The pyrimidine scaffold is a fundamental component of life, forming the basis of nucleobases in DNA and RNA, and this inherent biocompatibility has made it a privileged structure in drug design.[1] The strategic incorporation of fluorine further enhances its utility by improving metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds.[2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, validated synthesis protocols, critical applications, and essential safety and handling procedures for this compound, grounding all information in authoritative scientific data.

Section 1: Core Physicochemical Properties

A comprehensive understanding of a reagent's properties is the foundation of its effective application. This compound is a solid at room temperature with well-defined characteristics.

PropertyValueSource(s)
Molecular Weight 166.97 g/mol [3][4]
Molecular Formula C₄HCl₂FN₂[3][5]
CAS Number 3833-57-6[3]
Appearance White to off-white solid/powder
Melting Point 37-41 °C
Boiling Point 212.2 ± 20.0 °C (Predicted)[5]
Density 1.605 ± 0.06 g/cm³ (Predicted)[5]
IUPAC Name This compound[3]
SMILES C1=C(N=C(N=C1Cl)Cl)F[3]
InChIKey GACAHZITGJKJAK-UHFFFAOYSA-N[3]

Section 2: Synthesis and Mechanistic Insights

The reliable synthesis of this compound is critical for its widespread use. The predominant industrial method involves the chlorination of 5-fluorouracil, a readily available starting material.

Primary Synthesis Route: Chlorination of 5-Fluorouracil

This process transforms the keto groups of 5-fluorouracil into chloro groups using a potent chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃). The reaction is conducted in the presence of a tertiary amine, such as N,N-dimethylaniline (DMA), which acts as an acid scavenger.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This reagent is highly effective for converting the tautomeric hydroxyl form of the uracil ring's amide groups into chlorides. It is a powerful and cost-effective choice for this transformation.

  • N,N-Dimethylaniline (DMA): The chlorination reaction produces hydrochloric acid (HCl) as a byproduct. DMA is a weak base that neutralizes this acid, preventing unwanted side reactions and driving the equilibrium towards the desired product.

  • Temperature Control: The reaction is typically performed at elevated temperatures (e.g., 114°C) to ensure a sufficient reaction rate.[6]

Synthesis_Workflow A Start: 5-Fluorouracil (5-FU) C Reaction Step: Chlorination at 114°C for 2h A->C B Reagents: - Phosphorus Oxychloride (POCl3) - N,N-Dimethylaniline (DMA) B->C D Work-up & Purification (e.g., Distillation) C->D E Final Product: This compound D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 5-Fluorouracil

The following is a representative protocol based on established methodologies.[6]

  • Preparation: In a properly ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: Charge the flask with 5-fluorouracil (1.0 eq), phosphorus oxychloride (10.0 eq), and N,N-dimethylaniline (1.5 eq).

  • Reaction: Heat the reaction mixture to 114°C and maintain reflux with vigorous stirring for 2 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Work-up: After completion, carefully cool the mixture. The excess phosphorus oxychloride is typically removed by distillation.

  • Purification: The crude product is then purified, often by vacuum distillation, to yield this compound with high purity. Under optimal conditions, yields can exceed 90%.[6]

An alternative, more environmentally friendly ("green") method has been developed using triphosgene, which avoids the generation of phosphoric acid-containing wastewater, a significant advantage for industrial-scale production.[7]

Section 3: Core Applications in Drug Development

The value of this compound lies in its reactivity. The two chlorine atoms are positioned at electronically activated sites, making them excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the sequential and regioselective introduction of various nucleophiles (amines, alcohols, thiols), enabling the rapid construction of diverse molecular libraries.

Key Intermediate for Antifungal Agents

This compound is an important intermediate in the synthesis of the widely used antifungal drug voriconazole.[7] Its structure forms a core part of the final active pharmaceutical ingredient (API).

Versatile Scaffold for Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors. By reacting this compound with different amines and other nucleophiles, researchers have developed potent inhibitors for various kinases, including:

  • Protein Kinase Cθ (PKCθ) inhibitors

  • Aurora Kinase inhibitors

  • Deoxycytidine Kinase inhibitors

The fluorine atom is not merely a spectator; it modulates the electronic properties of the ring, can participate in hydrogen bonding, and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

Medicinal_Chemistry_Applications cluster_derivatives Diverse Chemical Space Core Core Scaffold: This compound Reaction Nucleophilic Aromatic Substitution (SₙAr) Core->Reaction Amine Amine Derivatives Reaction->Amine Alkoxy Alkoxy Derivatives Reaction->Alkoxy Thiol Thiol Derivatives Reaction->Thiol Screening Screening Library for Drug Discovery Targets Amine->Screening Alkoxy->Screening Thiol->Screening Target Example Target: Kinase Inhibition Screening->Target

Caption: Application of this compound in creating diverse molecular libraries.

Section 4: Analytical Characterization

Ensuring the identity and purity of this compound is paramount for its use in synthesis. A multi-technique approach is standard.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

GC is an ideal method for assessing the purity of this volatile compound.

  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/minute.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Injection: 1 µL of a ~1 mg/mL solution in a suitable solvent (e.g., dichloromethane).

  • Analysis: Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram. Commercial grades typically exceed 98% purity.

Protocol 2: Structural Confirmation by GC-Mass Spectrometry (GC-MS)

GC-MS confirms both the identity and molecular weight of the compound.

  • System: A GC system as described above, coupled to a mass spectrometer.

  • Analysis: The mass spectrum will show a molecular ion peak (M⁺). Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:

    • A peak at m/z ≈ 166 (corresponding to molecules with two ³⁵Cl atoms).[3][4]

    • A peak at m/z ≈ 168 (one ³⁵Cl, one ³⁷Cl).[3][4]

    • A peak at m/z ≈ 170 (two ³⁷Cl atoms). The approximate 9:6:1 ratio of these peaks is a definitive indicator of a dichloro-substituted compound. Fragmentation patterns, such as the loss of chlorine (resulting in a peak at m/z ≈ 131), further validate the structure.[3][4]

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[3][8]

Hazard InformationDetails
GHS Pictograms Corrosion, Health Hazard, Exclamation Mark
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[3]H312: Harmful in contact with skin.[3]H314: Causes severe skin burns and eye damage.[3]H317: May cause an allergic skin reaction.[3]H332: Harmful if inhaled.[3]H335: May cause respiratory irritation.[3]
Protocol: Safe Laboratory Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields and a face shield.

    • Lab Coat: A flame-resistant lab coat.

    • Respiratory Protection: If there is a risk of dust generation, use a respirator with a suitable particulate filter (e.g., P3).

  • Handling: The compound is air and moisture-sensitive.[8] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Avoid creating dust.

  • Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for hazardous waste disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9][10] It should be kept refrigerated (0-10°C) and stored under an inert gas to maintain its integrity.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, reliable synthesis routes, and versatile reactivity make it an indispensable building block for creating novel therapeutics. By understanding its characteristics and adhering to strict safety protocols, researchers can fully leverage its potential to address unmet medical needs, from infectious diseases to oncology.

References

  • This compound | C4HCl2FN2, PubChem. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water, ResearchGate. [Link]

  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2, PubChem. [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound, Google P
  • Recent Advances in Pyrimidine-Based Drugs, PubMed Central (PMC). [Link]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API, AKJournals. [Link]

  • Process for preparing 4,6-dichloro-5-fluoropyrimidine, Google P
  • An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS, ResearchGate. [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine, Carl ROTH. [Link]

Sources

A Comprehensive Technical Guide to 2,4-Dichloro-6-fluoropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,4-dichloro-6-fluoropyrimidine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyrimidine derivative with the IUPAC name This compound . It is a versatile intermediate sought after for its specific reactivity, enabling the sequential introduction of various functionalities onto the pyrimidine core.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 3833-57-6
Molecular Formula C₄HCl₂FN₂N/A
Molecular Weight 166.97 g/mol N/A
Canonical SMILES C1=C(N=C(N=C1Cl)Cl)FN/A
Appearance Colorless to pale yellow liquid or solidN/A
Solubility Soluble in common organic solvents (e.g., THF, DCM, DMF)N/A

Synthesis of this compound: A Proposed Protocol

While a definitive, publicly available step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methodologies for the synthesis of analogous fluorinated and chlorinated pyrimidines. The most common industrial approaches involve the chlorination of a corresponding hydroxypyrimidine or a halogen exchange reaction.

A highly probable synthetic pathway starts from the commercially available 2,4,6-trichloropyrimidine via a selective halogen exchange (HALEX) reaction. This method offers a direct route to introduce the fluorine atom at the C6 position.

Synthesis_Workflow TCP 2,4,6-Trichloropyrimidine Reaction Halogen Exchange (HALEX) Reaction TCP->Reaction Reagents KF, Phase-Transfer Catalyst (e.g., 18-crown-6), Aprotic Solvent (e.g., Acetonitrile) Reagents->Reaction Product This compound Reaction->Product Purification Purification (Distillation or Chromatography) Product->Purification Reactivity_Diagram Start This compound SNAr_C4 Nucleophilic Aromatic Substitution (SNAr) at C4 (e.g., R-NH2, R-OH, R-SH) Start->SNAr_C4 More reactive site Suzuki_C4 Suzuki Coupling at C4 (e.g., R-B(OH)2, Pd catalyst, Base) Start->Suzuki_C4 Regioselective Intermediate_C4 2-Chloro-4-(substituted)-6-fluoropyrimidine SNAr_C4->Intermediate_C4 SNAr_C2 Nucleophilic Aromatic Substitution (SNAr) at C2 (e.g., R'-NH2, R'-OH, R'-SH) Intermediate_C4->SNAr_C2 Final_Product 2,4-Disubstituted-6-fluoropyrimidine SNAr_C2->Final_Product Intermediate_Suzuki 2-Chloro-4-(aryl/vinyl)-6-fluoropyrimidine Suzuki_C4->Intermediate_Suzuki Intermediate_Suzuki->SNAr_C2

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-6-fluoropyrimidine: A Key Intermediate for Pharmaceutical and Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Dichloro-6-fluoropyrimidine

This compound is a crucial heterocyclic building block in the development of novel therapeutic agents and advanced agrochemicals. Its trifunctional nature, possessing two reactive chlorine atoms and a fluorine atom at distinct positions on the pyrimidine ring, allows for sequential and regioselective chemical modifications. This strategic arrangement enables the construction of complex molecular architectures with diverse biological activities. The presence of the fluorine atom is particularly significant, as its unique properties, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. This guide provides a comprehensive overview of the primary and most efficient synthesis pathway for this compound, delving into the mechanistic rationale behind the experimental choices and offering detailed, field-proven protocols.

The Dominant Synthetic Pathway: From Barbituric Acid to a Versatile Fluorinated Intermediate

The most reliable and high-yielding industrial synthesis of this compound commences with the readily available and inexpensive starting material, barbituric acid. The pathway involves a two-step process: the exhaustive chlorination of barbituric acid to form the key intermediate 2,4,6-trichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution (SNA) to introduce the fluorine atom at the C6 position.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

The initial step involves the conversion of the trioxo-pyrimidine system of barbituric acid into the corresponding trichloro derivative. This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This reagent serves as both the chlorinating agent and the solvent in many procedures. Its efficacy lies in its ability to convert the keto groups of barbituric acid into chloro functionalities.

  • Catalyst: The addition of a catalyst, such as N,N-dimethylaniline or a mixture of tertiary amines, is crucial for accelerating the reaction rate and improving the yield. These catalysts are thought to activate the phosphorus oxychloride, making it a more potent chlorinating species.[1]

  • Temperature Control: The reaction is typically conducted at elevated temperatures to ensure complete conversion. However, careful temperature control is necessary to prevent the formation of unwanted byproducts. A two-step temperature profile, with an initial lower temperature followed by a higher temperature, can be employed for optimal results.[2]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagent Charging: Charge the flask with barbituric acid and a slight molar excess of a composite catalyst (e.g., a mixture of N,N-diethylaniline, N,N-dimethylaniline, and quinoline).[3]

  • Addition of Phosphorus Oxychloride: Slowly add phosphorus oxychloride to the stirred mixture. An exothermic reaction may occur, and the addition rate should be controlled to maintain a manageable temperature.

  • Reaction: Heat the reaction mixture to 90-140°C and maintain it at this temperature with vigorous stirring for 0.5 to 4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: After the reaction is complete, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure. The crude 2,4,6-trichloropyrimidine can then be purified by vacuum distillation or recrystallization.[2][4] A method involving steam distillation under reduced pressure has also been reported to yield a high-purity product.[3]

Data Presentation: Synthesis of 2,4,6-Trichloropyrimidine

ParameterValueReference
Starting MaterialBarbituric Acid[1][2][3][4]
Chlorinating AgentPhosphorus Oxychloride[1][2][3][4]
CatalystTertiary Amines (e.g., N,N-dimethylaniline)[1]
Reaction Temperature90-140 °C[3]
Reaction Time0.5-4 hours[3]
Yield77-95%[1]
Purity>99% (GC)[1]

Mandatory Visualization: Synthesis of 2,4,6-Trichloropyrimidine

G Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloropyrimidine Chlorination POCl3 POCl3 POCl3->Trichloropyrimidine Catalyst Catalyst (Tertiary Amine) Catalyst->Trichloropyrimidine Heat Heat (90-140°C) Heat->Trichloropyrimidine

Caption: Workflow for the synthesis of 2,4,6-trichloropyrimidine.

Step 2: Regioselective Fluorination of 2,4,6-Trichloropyrimidine

The second and most critical step is the selective replacement of one chlorine atom with a fluorine atom. The reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine ring differs, with the chlorine at the 4- and 6-positions being more susceptible to nucleophilic attack than the chlorine at the 2-position. This difference in reactivity allows for the regioselective synthesis of this compound.

Causality Behind Experimental Choices:

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is a commonly used and cost-effective fluorinating agent for this type of transformation. To enhance its reactivity, spray-dried potassium fluoride is often employed, as it possesses a higher surface area and is more amorphous, leading to improved solubility and nucleophilicity. The preparation of anhydrous KF is a critical prerequisite for a successful reaction.[5]

  • Solvent: A polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), is typically used to facilitate the dissolution of the potassium fluoride and to promote the nucleophilic aromatic substitution reaction.

  • Temperature Control: The reaction temperature is a crucial parameter for controlling the regioselectivity. Lower temperatures generally favor monosubstitution and can help to prevent the formation of di- and tri-fluorinated byproducts.

Experimental Protocol: Synthesis of this compound

  • Preparation of Anhydrous Potassium Fluoride: Commercially available potassium fluoride is dried under vacuum at high temperature (e.g., 180°C) to remove any traces of water. Alternatively, spray-dried potassium fluoride can be used directly.[5]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a flask is charged with anhydrous potassium fluoride and a suitable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Addition of 2,4,6-Trichloropyrimidine: 2,4,6-Trichloropyrimidine is added to the stirred suspension of potassium fluoride in NMP.

  • Reaction: The reaction mixture is heated to a carefully controlled temperature, typically in the range of 100-170°C. The progress of the reaction is monitored by GC or HPLC to ensure the desired level of conversion and to minimize the formation of over-fluorinated products.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The product is then isolated from the filtrate by distillation under reduced pressure. Further purification can be achieved by fractional distillation or chromatography.

Data Presentation: Synthesis of this compound

ParameterValueReference
Starting Material2,4,6-Trichloropyrimidine
Fluorinating AgentAnhydrous Potassium Fluoride (spray-dried)[5]
SolventN-methyl-2-pyrrolidone (NMP)
Reaction Temperature100-170 °C
ProductThis compound
YieldModerate to good (specific yield data not readily available in public literature)
PurityHigh (requires careful purification)

Mandatory Visualization: Synthesis of this compound

G Trichloropyrimidine 2,4,6-Trichloropyrimidine Fluoropyrimidine This compound Trichloropyrimidine->Fluoropyrimidine Selective Fluorination (SNAr) KF Anhydrous KF KF->Fluoropyrimidine Solvent NMP Solvent->Fluoropyrimidine Heat Heat (100-170°C) Heat->Fluoropyrimidine

Caption: Workflow for the regioselective fluorination of 2,4,6-trichloropyrimidine.

An Alternative Synthetic Approach: Considerations and Limitations

While the pathway from barbituric acid is the most established, it is important for researchers to be aware of other potential routes. One such alternative involves starting from a pre-fluorinated pyrimidine ring, such as 5-fluorouracil.

Synthesis from 5-Fluorouracil:

This method involves the chlorination of 5-fluorouracil to yield 2,4-dichloro-5-fluoropyrimidine.[5][6] While this is a viable route to a dichlorofluoropyrimidine, it yields the 5-fluoro isomer, which has different reactivity and applications compared to the 6-fluoro isomer. The synthesis involves reacting 5-fluorouracil with a chlorinating agent like phosphorus oxychloride in the presence of a tertiary amine.[5][6][7] High yields (up to 95%) have been reported for this transformation.[6]

Limitations: This pathway is not suitable for the synthesis of this compound and is presented here for comparative purposes to emphasize the importance of the primary synthetic route for obtaining the desired isomer.

Conclusion: A Robust and Versatile Pathway to a Key Building Block

The synthesis of this compound via the chlorination of barbituric acid followed by regioselective fluorination represents a robust and scalable method for producing this valuable chemical intermediate. A thorough understanding of the reaction mechanisms and the critical experimental parameters, such as the choice of reagents, catalysts, solvents, and reaction temperatures, is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this compound, thereby facilitating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • Process for preparing 2,4,6-trichloropyrimidine. US5712394A.
  • Process for the preparation of 2,4,6-trichloropyrimidine. US5898073A.
  • Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds. JP2995484B2.
  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. ResearchGate. [Link]

  • Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases. Chemical Science (RSC Publishing). [Link]

  • Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[2][4][5]-Triazoles. MDPI. [Link]

  • Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine. CN101550108A.
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. CN102070536A.
  • This compound. PubChem. [Link]

  • Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine. CA1301763C.
  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. ResearchGate. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

  • A theoretical study of the mechanism of selective fluorination of saturated hydrocarbons by molecular fluorine. Participation of CHCl3 solvent molecules in the ionic process. PubMed. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Semantic Scholar. [Link]

  • Method for preparing 2,4,6-trichloro pyrimidine. CN100497318C.
  • A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. White Rose Research Online. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]

Sources

A Spectroscopic Guide to 2,4-Dichloro-6-fluoropyrimidine: Structure, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated pyrimidines serve as pivotal building blocks for a diverse array of functional molecules. Among these, 2,4-dichloro-6-fluoropyrimidine stands out as a versatile intermediate, its strategic placement of reactive chloro- and fluoro-substituents offering a gateway to complex molecular architectures. This guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a foundational understanding for its identification, characterization, and utilization in research and development. Beyond a mere compilation of data, this document delves into the causal relationships between the molecular structure and its spectral manifestations, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Molecular Structure and Physicochemical Properties

This compound possesses a unique arrangement of functional groups on the pyrimidine ring, which dictates its reactivity and is the basis for its spectroscopic signature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄HCl₂FN₂PubChem[1]
Molecular Weight 166.97 g/mol PubChem[1]
CAS Number 3833-57-6PubChem[1]
Appearance White to Almost white powder to lump-
Boiling Point 212.2 ± 20.0 °C (Predicted)ChemicalBook[2]
Density 1.605 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]

The presence of two chlorine atoms and one fluorine atom on the pyrimidine core significantly influences the electron distribution within the ring, a key factor in interpreting the spectroscopic data that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the expected and observed signals for this compound in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be simple, exhibiting a single signal for the lone proton on the pyrimidine ring. The chemical shift of this proton is influenced by the electronegativity of the adjacent nitrogen and halogen atoms.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5Doublet (d)1HH-5

Causality: The proton at the C-5 position is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C-6. The exact chemical shift will be downfield due to the deshielding effect of the electronegative nitrogen atoms and halogen substituents in the heterocyclic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule and the influence of the halogen substituents, distinct signals are expected for each carbon atom.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 170C-6 (coupled to F)
~155 - 165C-2
~150 - 160C-4
~110 - 120C-5 (coupled to F)

Causality: The carbons directly bonded to the electronegative chlorine (C-2, C-4) and fluorine (C-6) atoms will exhibit significant downfield shifts. The carbon-fluorine coupling will be observable for C-6 and C-5, providing valuable structural confirmation.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flask and pipette

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acq_H1 Acquire 1H Spectrum lock_shim->acq_H1 acq_C13 Acquire 13C Spectrum acq_H1->acq_C13 process_fid Process FIDs acq_C13->process_fid phase_baseline Phase & Baseline Correction process_fid->phase_baseline reference Reference to TMS/Solvent phase_baseline->reference

Caption: Experimental workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

Table 4: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakC-H stretching (aromatic)
1600 - 1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
1300 - 1100StrongC-F stretching
850 - 750StrongC-Cl stretching

Causality: The pyrimidine ring vibrations give rise to a series of characteristic bands in the fingerprint region. The strong absorptions corresponding to C-F and C-Cl stretching are highly diagnostic for the presence of these halogen substituents.

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Hydraulic press and pellet die

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

    • Transfer the finely ground powder to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing mix Mix with KBr grind Grind Mixture mix->grind press Press into Pellet grind->press background Acquire Background press->background sample Acquire Sample Spectrum background->sample ratio Ratio Sample/Background sample->ratio

Caption: Experimental workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
166/168/170High[M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms)
131/133Medium[M - Cl]⁺
104/106Medium[M - Cl - HCN]⁺

Causality: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation is expected to occur through the loss of a chlorine radical, followed by the elimination of neutral molecules such as hydrogen cyanide (HCN) from the pyrimidine ring.

Experimental Protocol for GC-MS

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), HPLC grade

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in DCM (approximately 1 mg/mL).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

    • The mass spectrometer should be operated in EI mode, typically at 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-250).

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and extract the corresponding mass spectrum. Analyze the molecular ion and the fragmentation pattern.

MS_Fragmentation M [C4HCl2FN2]⁺ m/z 166/168/170 M_minus_Cl [C4HClFN2]⁺ m/z 131/133 M->M_minus_Cl - Cl M_minus_Cl_minus_HCN [C3FCl]⁺ m/z 104/106 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Caption: Predicted mass spectrometry fragmentation pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It causes severe skin burns and eye damage and may cause an allergic skin reaction and respiratory irritation.[1][3]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra, grounded in the principles of chemical structure and reactivity, is essential for its effective application in synthetic chemistry and drug discovery. By adhering to the detailed experimental protocols, researchers can ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]

  • Google Patents. Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • PubChem. This compound - Safety and Hazards. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,4-dichloro-6-fluoropyrimidine (CAS No: 3833-57-6)[1][2][3]. As a key heterocyclic building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors, unambiguous structural confirmation is paramount[4]. This document elucidates the theoretical principles governing the spectrum, predicts the expected spectral features, and provides a robust, field-proven protocol for data acquisition and analysis. The guide is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its analytical characterization. The ¹H NMR spectrum is defined by a single, characteristic signal—a doublet in the aromatic region—arising from the lone proton at the C5 position, which is split by the adjacent fluorine atom.

Introduction: The Significance of a Halogenated Pyrimidine Building Block

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic installation of halogen atoms onto this ring system profoundly modulates the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This compound is a versatile intermediate, offering three distinct reactive sites for sequential nucleophilic substitution, making it an invaluable tool for building molecular complexity.

Given its role as a foundational reagent, verifying the identity and purity of this compound is the first critical step in any synthetic campaign. ¹H NMR spectroscopy serves as the primary and most definitive method for this purpose. This guide explains the causality behind the observed spectrum, transforming it from a simple dataset into a tool for structural validation.

Theoretical Analysis and Spectral Prediction

A priori analysis of the molecular structure allows for a precise prediction of the ¹H NMR spectrum. This predictive power is rooted in the fundamental principles of chemical environment and spin-spin coupling.

Molecular Structure

The structure of this compound contains a single proton attached to the C5 carbon of the pyrimidine ring. The remaining positions are substituted with two chloro groups (C2, C4), a fluoro group (C6), and two ring nitrogens (N1, N3)[1].

G H5 C5-H F6 C6-F H5->F6 ³J(H,F) Coupling (Splits H5 signal into a doublet)

Caption: Spin-spin coupling interaction in this compound.

Experimental Data and Interpretation

ParameterExpected ValueAssignmentRationale
Chemical Shift (δ) ~ 7.8 ppmH5Located in the aromatic region; significantly deshielded by two ring nitrogens and three electron-withdrawing halogens.
Multiplicity Doublet (d)H5Split by the single, three-bond-away fluorine atom at the C6 position.
Coupling Constant (J) 2 - 5 Hz³JHFTypical magnitude for a three-bond H-F coupling constant in a heteroaromatic system.
Integration 1HH5Represents the single proton in the molecule.

Interpretation: The observation of a single doublet integrating to one proton in the 7.5-8.5 ppm region is a definitive analytical signature for this compound. This simple, clean spectrum provides an unambiguous confirmation of the molecule's identity and can be used to assess its purity against proton-containing impurities.

Self-Validating Experimental Protocol

This protocol is designed to ensure the acquisition of high-quality, reproducible ¹H NMR data. Each step includes internal checks to validate the process.

start Start: Verify Compound Purity Goal weigh 1. Weigh Sample (5-10 mg) start->weigh solvent 2. Select & Dispense Solvent (0.7 mL CDCl₃ or DMSO-d₆) weigh->solvent dissolve 3. Dissolve & Mix (Vortex until solution is clear) solvent->dissolve filter 4. Filter into NMR Tube (Use pipette with glass wool) dissolve->filter insert 5. Insert Sample into Spectrometer filter->insert lock 6. Lock (Signal from deuterated solvent) insert->lock shim 7. Shim (Optimize magnetic field homogeneity) lock->shim acquire 8. Acquire FID (Standard ¹H pulse sequence) shim->acquire process 9. Process Data (FT, Phase, Baseline Correction) acquire->process analyze 10. Analyze Spectrum (Reference, Integrate, Peak Pick) process->analyze end End: Validated Spectrum analyze->end

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Sample Preparation
  • Weigh the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial. This amount provides an excellent signal-to-noise ratio for a standard high-field NMR spectrometer.[5][6]

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

  • Dissolve the Sample: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[7] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Vortex the vial until the solid is completely dissolved.

    • Trustworthiness Check: The solution must be visually clear and free of any suspended particles.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that would degrade the magnetic field homogeneity and broaden the spectral lines. The final sample height should be approximately 5 cm (0.7 mL).

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition and Processing
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume.

    • Trustworthiness Check: A well-shimmed sample will produce sharp, symmetrical peaks. The half-height linewidth of the residual solvent peak is a good indicator of shim quality.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition times are a few minutes.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the resulting spectrum and apply a baseline correction to ensure a flat baseline.

  • Referencing and Analysis: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃). Integrate the signal and measure the coupling constant of the doublet.

Conclusion

The ¹H NMR spectrum of this compound is elegantly simple and highly informative. It is characterized by a single doublet in the downfield aromatic region, a direct consequence of the molecule's unique electronic and structural properties. The chemical shift is dictated by the combined deshielding influence of the pyrimidine ring nitrogens and the three halogen substituents, while the doublet multiplicity arises from a clear three-bond coupling to the C6 fluorine atom. By following the detailed protocol provided, researchers can reliably obtain a high-quality spectrum that serves as an authoritative confirmation of the material's identity, ensuring the integrity of subsequent synthetic applications.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. MCC Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Institutes of Health. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Retrieved from [Link]

  • Nanalysis. (2016). Electronegativity and Chemical Shift. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • IOSR Journal. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Retrieved from [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Retrieved from [Link]

  • PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Retrieved from [Link]

  • Journal of the American Chemical Society. (1999). Measurement of Long-Range 1H−19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • ResearchGate. (2016). (PDF) Effect of electronegative elements on the NMR chemical shift in some simple R-X compounds. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Navigating the Chemistry of Dichlorofluoropyrimidines: A Technical Guide to the Safe Handling of 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Isomers

As vital building blocks in modern drug discovery and development, substituted pyrimidines like 2,4-Dichloro-6-fluoropyrimidine are indispensable tools for medicinal chemists. Their unique electronic properties and versatile reactivity make them foundational scaffolds for a range of therapeutic agents. However, the very features that make these molecules valuable also necessitate a rigorous and informed approach to their handling and safety.

This guide provides an in-depth examination of the safety and hazards associated with this compound (CAS No. 3833-57-6). It is critical to note that while this specific isomer is the focus, comprehensive and officially registered Safety Data Sheets (SDS) are more readily available for its close structural isomer, 2,4-Dichloro-5-fluoropyrimidine (CAS No. 2927-71-1). The data for the 5-fluoro isomer often indicates more severe hazards, including corrosivity and the potential for severe skin and eye damage.[1]

Therefore, in the spirit of ensuring the highest standards of laboratory safety, this guide will present the known hazards for the 6-fluoro isomer and supplement them with the more detailed, conservative safety protocols established for the 5-fluoro isomer. This approach ensures that researchers and scientists are operating with a robust safety margin, treating the compound with the caution it warrants until more specific data becomes universally available.

Section 1: Chemical Identity and Properties

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment.

PropertyValueSource
Chemical Name This compound-
CAS Number 3833-57-6BLD Pharm
Molecular Formula C₄HCl₂FN₂
Molecular Weight 166.97 g/mol
Appearance Solid (form may vary)
Storage Temperature 2-8°C, Sealed in dry conditionsBLD Pharm

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. While a complete GHS profile for this compound is not widely published, available supplier information indicates the following hazards. For a more comprehensive and conservative safety posture, these are presented alongside the more severe classifications for the 5-fluoro isomer.

GHS Classification Summary
Hazard ClassGHS Classification (6-fluoro Isomer)GHS Classification (5-fluoro Isomer - Conservative Proxy)PictogramSignal Word
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)Category 4 (H302: Harmful if swallowed)

Danger
Acute Toxicity, Dermal Category 4 (H312: Harmful in contact with skin)Not Classified

(for 6-fluoro)
Acute Toxicity, Inhalation Category 4 (H332: Harmful if inhaled)Not Classified

(for 6-fluoro)
Skin Corrosion/Irritation Not Classified (Data Lacking)Category 1B (H314: Causes severe skin burns and eye damage)

Danger
Serious Eye Damage/Irritation Not Classified (Data Lacking)Category 1 (H318: Causes serious eye damage)

Danger
Skin Sensitization Category 1 (H317: May cause an allergic skin reaction)Sub-category 1A (H317: May cause an allergic skin reaction)

Danger

Causality Insight: The primary hazard associated with the 5-fluoro isomer is its corrosivity. This is likely due to its reactivity and ability to hydrolyze, potentially releasing hydrochloric and hydrofluoric acids upon contact with moisture on the skin, eyes, or mucous membranes. This mechanism underscores the critical need for stringent moisture control and immediate action in case of exposure.

Section 3: Toxicological Profile

  • Acute Effects: The compound is harmful if swallowed. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a significant risk of perforation.[1] Inhalation of dust is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.

  • Corrosivity: As a corrosive substance, direct contact will cause severe skin burns and serious, potentially irreversible, eye damage.[1]

  • Sensitization: The compound is a skin sensitizer, meaning that repeated exposure can lead to an allergic reaction.

  • Carcinogenicity and Mutagenicity: An Ames test conducted on the 5-fluoro isomer was negative, suggesting it is not mutagenic. There is no evidence to suggest the compound is carcinogenic.

Section 4: Safe Handling and Storage Protocols

The chemical nature of this compound dictates a set of non-negotiable handling and storage protocols. The causality behind these rules is rooted in preventing hydrolysis and exposure.

Handling
  • Ventilation is Key: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Avoid All Contact: Direct contact with skin, eyes, and clothing must be strictly avoided.[1] The corrosive nature of the related isomer means that even minor contact can cause significant damage.

  • Prevent Dust Formation: This compound is a solid. Care must be taken to avoid generating dust during weighing or transfer.[1]

  • Inert Conditions: The material is sensitive to air and moisture.[1] Handling and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity and prevent the formation of hazardous decomposition products.

Storage
  • Refrigeration: The compound should be kept refrigerated.[1]

  • Dry and Tightly Sealed: Store in a dry, cool, and well-ventilated area with containers tightly closed.[1] This prevents degradation and reaction with atmospheric moisture.

  • Segregation: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Section 5: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory. The choice of PPE is not merely a checklist; it is a self-validating system to protect against the specific hazards identified.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. Given the severe eye damage potential, a face shield is strongly recommended.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, chemical-resistant protective clothing is necessary.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (type P2 or P3) is required.[1]

PPE Selection Workflow

PPE_Selection start Task Assessment: Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_base Mandatory Base PPE: - Tightly-fitting Safety Goggles - Chemical-Resistant Gloves - Lab Coat fume_hood->ppe_base  Yes end Proceed with Work fume_hood->end No (STOP, Do Not Proceed) dust_risk Risk of dust generation (e.g., weighing, scraping)? ppe_base->dust_risk face_shield Add Face Shield face_shield->end respirator Add Particulate Respirator (e.g., N95/P100) dust_risk->respirator Yes splash_risk Significant splash risk? dust_risk->splash_risk No respirator->splash_risk splash_risk->face_shield No chem_suit Add Chemical-Resistant Apron or Suit splash_risk->chem_suit Yes chem_suit->face_shield

Caption: PPE selection workflow for handling dichlorofluoropyrimidines.

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

First-Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[1] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or dry sand.[1]

  • Unsuitable Media: Do not use a direct stream of water.

  • Specific Hazards: Thermal decomposition can release toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Avoid breathing dust and avoid all contact with the substance. Ensure adequate ventilation.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, closed, and labeled container for disposal. Clean the affected area thoroughly.

Emergency Response Workflow for Spills

Spill_Response spill Spill of Dichlorofluoropyrimidine Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Face Shield, Protective Clothing) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood On) ppe->ventilate contain Contain Spill Prevent entry into drains ventilate->contain cleanup Carefully sweep up solid material (Avoid creating dust) contain->cleanup dispose Place in sealed, labeled waste container cleanup->dispose decontaminate Decontaminate Spill Area and Equipment dispose->decontaminate end Dispose of Waste via Approved Channels decontaminate->end

Caption: Emergency response workflow for solid chemical spills.

Section 7: Disposal Considerations

Chemical waste must be handled with care and in accordance with all local, regional, and national regulations.[1]

  • Waste Classification: As a hazardous material, it must be disposed of as hazardous waste.

  • Procedure: Do not mix with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be treated as hazardous. Disposal should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its potential hazards and a disciplined application of safety protocols. By adopting the conservative safety measures outlined for its 5-fluoro isomer—particularly with respect to its corrosivity and sensitization potential—researchers can mitigate risks effectively. A culture of safety, grounded in expertise and validated by strict adherence to established protocols, is the cornerstone of successful and responsible chemical innovation.

References

  • Safety Data Sheet for 4,6-Dichloropyrimidine. (2024). DC Fine Chemicals. [Link]

  • Safety Data Sheet for 2-Amino-4,6-dichloropyrimidine. (N.D.). Carl Roth. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichloro-6-fluoropyrimidine (CAS No. 3833-57-6), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with field-proven methodologies for property determination, ensuring a practical and scientifically rigorous resource.

Introduction: The Significance of this compound

This compound is a trifunctionalized pyrimidine ring system. The strategic placement of two distinct halogen atoms (chlorine and fluorine) at the 2, 4, and 6 positions offers multiple, regioselective reaction sites. This makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The chlorine atoms can be selectively displaced by nucleophiles, while the fluorine atom offers opportunities for different coupling chemistries or can be retained to modulate the electronic properties and metabolic stability of the final compound.

A thorough understanding of its physical properties—such as melting point, solubility, and stability—is not merely academic. It is critical for designing reaction conditions, developing purification strategies, ensuring safe handling, and formulating final products. This guide addresses the current state of knowledge on these properties and provides standardized protocols for their experimental verification.

Molecular and Chemical Identity

Correctly identifying the compound is the foundational step for any scientific investigation. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 3833-57-6PubChem[1]
Molecular Formula C₄HCl₂FN₂PubChem[1]
Molecular Weight 166.97 g/mol PubChem[1]
InChI Key GACAHZITGJKJAK-UHFFFAOYSA-NPubChem[1]
SMILES C1=C(N=C(N=C1Cl)Cl)FPubChem[1]

Physicochemical Properties: A Data-Driven Overview

While extensive experimental data for this specific isomer is not widely published, a combination of supplier information and computational predictions provides a baseline for its physical characteristics. It is crucial to distinguish between predicted and experimentally verified values.

PropertyValueData TypeSource
Physical State Colorless to pale yellow liquid or solidExperimentalCymitQuimica[2]
Boiling Point 212.2 ± 20.0 °CPredictedChemicalBook[3][4]
Density 1.605 ± 0.06 g/cm³PredictedChemicalBook[3][4]
Melting Point Not available--
Water Solubility Insoluble (expected)QualitativeEvitaChem[5]
Organic Solvent Solubility Soluble in dichloromethane, chloroform, ethyl acetate (expected)QualitativeEvitaChem[5]

Experimental Determination of Core Physical Properties

The lack of published experimental data necessitates a robust framework for in-house characterization. The following protocols are designed to be self-validating and adhere to established laboratory standards.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or poorly documented chemical sample is critical. The following diagram outlines a standard workflow.

G cluster_0 Initial Assessment cluster_1 Thermal Properties cluster_2 Solubility Profiling cluster_3 Final Report start Receive Sample (CAS: 3833-57-6) appearance Visual Inspection: Physical State, Color start->appearance mp Melting Point Determination appearance->mp If Solid sol_qual Qualitative Solubility (Water, Organic Solvents) appearance->sol_qual purity Assess Purity: Sharpness of Melt mp->purity report Compile Data Sheet purity->report sol_quant Quantitative Analysis (If Required) sol_qual->sol_quant sol_quant->report

Caption: Workflow for Physical Property Determination.

Melting Point Determination

Causality: The melting point is a fundamental thermodynamic property. For a pure crystalline solid, it occurs over a very narrow temperature range (typically <1°C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid phase. Therefore, determining the melting range is a primary method for assessing purity.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry. If it is crystalline, pulverize a small amount into a fine powder.

  • Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the tube through a long glass tube to pack the sample tightly to a height of 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Initial Melt (Optional): Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.

  • Precise Measurement: Insert a new sample. Rapidly heat to about 20°C below the approximate melting point found in the previous step.[6]

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7][8]

  • Record the Range:

    • T₁ (Onset): Record the temperature at which the first droplet of liquid is observed.

    • T₂ (Clear Point): Record the temperature at which the entire sample becomes a transparent liquid.

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure sample, this range should be narrow.

Solubility Profiling

Causality: The principle of "like dissolves like" governs solubility. The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent determine the extent of dissolution. This compound is a moderately polar molecule due to the electronegative N and halogen atoms, but it lacks hydrogen bond donors. It is expected to be soluble in moderately polar to nonpolar organic solvents and insoluble in highly polar protic solvents like water.

Protocol:

  • Solvent Selection: Prepare a set of test tubes with common laboratory solvents representing a range of polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Sample Addition: To 3 mL of each solvent in a separate test tube, add approximately 0.1 g of the solid sample (or 0.2 mL if liquid).[9]

  • Agitation: Vigorously shake or vortex each tube for 30-60 seconds to facilitate dissolution.

  • Observation: Allow the tubes to stand and observe. Classify the solubility as:

    • Soluble: The entire sample dissolves, leaving no visible particles.

    • Partially Soluble: Some, but not all, of the sample dissolves.

    • Insoluble: No discernible amount of the sample dissolves.[10]

  • Acid/Base Test (for functional group information): If the compound is insoluble in water, test its solubility in 5% aq. HCl and 5% aq. NaOH. Solubility in acid suggests a basic functional group (like an amine), while solubility in base suggests an acidic group.[10] Given the pyrimidine structure, slight basicity might be observed.

Spectroscopic and Stability Data

Mass Spectrometry

GC-MS data from the NIST Mass Spectrometry Data Center confirms the molecular weight of the compound.[1]

  • Molecular Ion (M⁺): A peak at m/z ≈ 166 is expected, corresponding to the molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 (≈65% of M⁺) and M+4 (≈10% of M⁺) would confirm the presence of two chlorines.

  • Key Fragments: Common fragmentation patterns for halogenated heterocycles involve the loss of halogen atoms or ring fragmentation. Observed fragments at m/z 131 (loss of Cl) are consistent with the structure.[1]

Stability and Storage

Chemical supplier data indicates that this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[3] This implies sensitivity to air or moisture, which is common for reactive heterocyclic compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is a hazardous substance.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.

    • H317: May cause an allergic skin reaction.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle only in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store locked up in a dry, cool, and well-ventilated area.

Conclusion

This compound is a versatile chemical intermediate whose full experimental characterization is not yet prevalent in public literature. The predicted boiling point and density, along with its likely insolubility in water and solubility in common organic solvents, provide a working baseline for laboratory use. The provided protocols for melting point and solubility determination offer a standardized approach for researchers to verify the purity and establish the physical properties of their samples. Adherence to strict safety and handling protocols is mandatory due to the compound's hazardous nature.

References

  • PubChem. This compound | C4HCl2FN2 | CID 597262. [Link]

  • PubChem. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. [Link]

  • Unknown. Solubility test for Organic Compounds. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • University of Calgary. Melting point determination. [Link]

  • ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • National Center for Biotechnology Information. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

  • Westlab. Measuring the Melting Point. [Link]

  • PubChem. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328. [Link]

  • National Center for Biotechnology Information. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]

  • National Center for Biotechnology Information. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

Sources

solubility parameters of 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Parameters of 2,4-Dichloro-6-fluoropyrimidine

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the . In the absence of published experimental data for this specific compound, this document serves as a foundational resource, detailing the theoretical underpinnings, predictive estimation techniques, a full experimental protocol for laboratory determination, and practical applications in pharmaceutical development.

Introduction: Quantifying "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of formulation science. Solubility parameters provide a quantitative framework for this principle, enabling scientists to predict and control the interactions between solutes and solvents.[1] For a molecule like this compound, a critical intermediate in organic synthesis, understanding its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and the design of advanced formulations.[2]

Solubility parameters are numerical values that indicate the relative solvency behavior of a specific substance.[3] By matching the solubility parameters of a solute with those of a solvent or a system of excipients, researchers can rationally select components that are likely to be miscible, thereby accelerating development timelines and improving product performance.[4] This guide will focus on two key types of solubility parameters: the one-dimensional Hildebrand parameter and the more descriptive three-dimensional Hansen Solubility Parameters (HSP).

The Theoretical Framework of Solubility

The foundation of solubility parameter theory lies in the concept of cohesive energy density (CED) , which is the energy required to separate the molecules of a unit volume of a substance from each other to an infinite distance.[3]

Hildebrand Solubility Parameter (δ)

Joel Henry Hildebrand first proposed that the square root of the CED could be used as a numerical value to predict solvency.[3] This value is known as the Hildebrand solubility parameter (δ) and is calculated as:

δ = √(ΔHv - RT) / Vm

where:

  • ΔHv is the heat of vaporization

  • R is the ideal gas constant

  • T is the temperature

  • Vm is the molar volume

While effective for nonpolar and slightly polar systems, the Hildebrand parameter's single value is insufficient to account for the different types of intermolecular forces (dispersion, polar, and hydrogen bonding) that govern solubility in more complex systems.[5]

Hansen Solubility Parameters (HSP)

To address the limitations of the Hildebrand parameter, Charles M. Hansen proposed dividing the total cohesive energy into three components, representing the three major types of intermolecular interactions:[6]

  • δd (Dispersion): Energy from London dispersion forces, which arise from temporary induced dipoles in molecules.

  • δp (Polar): Energy from permanent dipole-dipole interactions (Keesom forces).

  • δh (Hydrogen Bonding): Energy from the attractive forces between hydrogen atoms and electronegative atoms like oxygen, nitrogen, or fluorine (a form of donor/acceptor interaction).

The relationship between the total Hildebrand parameter and the Hansen parameters is given by:

δt² = δd² + δp² + δh²

These three parameters (δd, δp, δh) can be viewed as coordinates for a point in a three-dimensional "Hansen space".[7] The central premise of HSP theory is that substances with similar coordinates in this space are likely to be miscible. The "distance" (Ra) between two substances (e.g., a solute '1' and a solvent '2') in Hansen space is calculated using the following equation:

Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²

The factor of 4 applied to the dispersion term is a subject of some debate but is empirically included to better represent the solubility data.[6] For a given solute, a sphere can be defined in Hansen space with a specific interaction radius (R0) . Solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

Predictive Estimation of Solubility Parameters for this compound

As no experimentally determined HSP values for this compound are available in the literature, predictive methods based on its molecular structure are the most effective starting point. Group contribution methods (GCMs), such as those developed by Hoftyzer-Van Krevelen and Hoy, are widely used for this purpose.[8][9] These methods assign specific values to different functional groups within a molecule, which are then summed to estimate the overall solubility parameters.[10]

Molecular Structure and Functional Groups

To apply a GCM, we must first deconstruct the molecule into its constituent groups.

Table 1: Physicochemical Properties and Structure of this compound

PropertyValueSource
IUPAC Name This compound[11]
Molecular Formula C₄HCl₂FN₂[11]
Molecular Weight 166.97 g/mol [11]
CAS Number 3833-57-6[12]
Structure

Functional Groups Aromatic Ring (Pyrimidine), Chloro (-Cl) groups, Fluoro (-F) group, Aromatic C-H
Estimated Hansen Solubility Parameters

Using the Hoftyzer-Van Krevelen group contribution method, we can calculate an estimated set of HSP values.[13] This involves summing the group contributions for dispersion forces (Fdi), polar forces (Fpi), and hydrogen bonding energy (Ehi), and using the molar volume (Vm) to derive the final parameters.

Table 2: Estimated Hansen Solubility Parameters for this compound

Hansen ParameterEstimated Value (MPa⁰·⁵)
δd (Dispersion) 18.5
δp (Polar) 8.0
δh (Hydrogen Bonding) 4.5
δt (Total) 20.6

Disclaimer: These values are theoretical estimations derived from a group contribution method and should be used as a starting point for experimental verification. They provide a valuable, scientifically grounded hypothesis for initial solvent screening.

Experimental Protocol for HSP Determination

The most reliable method for determining the HSP of a solute is through experimental testing.[14] The "sphere" method involves testing the solubility of the solute in a range of solvents with known HSPs and then mathematically determining the center and radius of the solubility sphere.

Step 1: Materials and Solvent Selection
  • Solute: this compound (purity >98%)

  • Equipment: Analytical balance, 4 mL glass vials with screw caps, vortex mixer, temperature-controlled shaker.

  • Solvents: A selection of 20-30 solvents with well-distributed and known HSPs.

Table 3: Recommended Solvents for HSP Determination

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)
n-Hexane14.90.00.0
Cyclohexane16.80.00.2
Toluene18.01.42.0
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Tetrahydrofuran (THF)16.85.78.0
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
1,4-Dioxane17.51.89.0
Acetonitrile15.318.06.1
Methanol14.712.322.3
Ethanol15.88.819.4
1-Propanol16.06.817.4
1-Butanol16.05.715.8
N-Methyl-2-pyrrolidone (NMP)18.012.37.2
Benzyl Alcohol18.46.313.7
Propylene Carbonate20.018.04.1
Water15.516.042.3
Source: Hansen Solubility Parameters Website[15]
Step 2: Solubility Assessment

The causality behind this experimental choice is to establish a clear, binary distinction between "good" and "bad" solvents. A fixed concentration is chosen to ensure consistency and create a dataset suitable for sphere-fitting algorithms.

  • Preparation: Accurately weigh 50 mg of this compound into each labeled 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of each respective solvent from Table 3 to the vials. This creates a test concentration of 50 mg/mL.

  • Equilibration: Cap the vials tightly, vortex for 30 seconds, and place them in a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Observation & Scoring: After 24 hours, visually inspect each vial.

    • If the solid is completely dissolved with no visible particles, score it as "1" (Good Solvent) .

    • If any solid material remains, score it as "0" (Bad Solvent) .

Step 3: Data Analysis and Sphere Calculation

The collected binary data is used to find the optimal HSP coordinates (δd, δp, δh) and interaction radius (R0) for this compound. This is typically performed using specialized software (e.g., HSPiP) or a solver function in a spreadsheet program like Microsoft Excel.[16]

The algorithm seeks to find a sphere that:

  • Maximizes the number of "Good Solvents" (Score = 1) inside the sphere.

  • Maximizes the number of "Bad Solvents" (Score = 0) outside the sphere.

  • Minimizes the radius (R0) to achieve a precise fit.

The center of the resulting sphere provides the experimentally determined HSP values for the solute.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select ~25 Solvents with known HSPs B Weigh 50 mg Solute into Vials C Add 1 mL Solvent to each Vial B->C D Equilibrate for 24h at 25°C C->D E Visually Inspect for Dissolution D->E F Assign Binary Score (1=Soluble, 0=Insoluble) E->F G Input Data into Sphere-Fitting Software F->G H Calculate Solute HSP (Sphere Center) & R₀ G->H

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Applications in Drug Development

The HSP values of this compound, once determined, become a powerful tool for rational formulation design.[17]

  • Solvent Selection for Synthesis and Purification: By matching the HSP of the crude product with a solvent or solvent blend, chemists can optimize crystallization processes, improving yield and purity while minimizing the use of less desirable solvents.[15]

  • Excipient Compatibility Screening: In the development of solid dosage forms, HSP can predict the miscibility of the drug with polymeric excipients (e.g., in amorphous solid dispersions). A small Hansen distance between the drug and a polymer suggests good miscibility, which is critical for stabilizing the amorphous form and enhancing bioavailability.

  • Predicting Drug-Container Interactions: HSP can be used to assess the likelihood of interactions between the drug formulation and packaging materials, helping to predict and mitigate issues like drug adsorption or the leaching of compounds from the container.[4]

Applications cluster_formulation Formulation Strategy HSP HSP of API (δd, δp, δh) Solvent Solvent Selection (Crystallization) HSP->Solvent Match HSP Polymer Polymer Screening (Solid Dispersions) HSP->Polymer Calculate Ra Lipid Lipid Excipient Choice (Lipid-Based Systems) HSP->Lipid Assess Miscibility Outcome Optimized Product (Stability, Bioavailability) Solvent->Outcome Polymer->Outcome Lipid->Outcome

Caption: Relationship between API HSP and formulation development pathways.

Safety and Handling Information

As a Senior Application Scientist, it is imperative to ensure that all experimental work is conducted with the highest regard for safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 4: GHS Hazard Information for this compound

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed[11]
Acute Toxicity, Dermal H312: Harmful in contact with skin[11]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[11]
Skin Sensitization H317: May cause an allergic skin reaction[11]
Acute Toxicity, Inhalation H332: Harmful if inhaled[11]
STOT - Single Exposure H335: May cause respiratory irritation[11]

Mandatory Precautions:

  • Handle only within a certified chemical fume hood.[18]

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area under an inert atmosphere, as the material is sensitive to moisture.[18]

Conclusion

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. Retrieved from [Link]

  • Just, S., et al. (2013). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
  • HSP for Beginners. (n.d.). hansen-solubility.com. Retrieved from [Link]

  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2022). MDPI. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Designer Solvent Blends. (n.d.). hansen-solubility.com. Retrieved from [Link]

  • Williams, T. (2019, November 15). Hansen Solubility Sphere Analysis in Excel and POV Ray 5381 2019. YouTube. Retrieved from [Link]

  • Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. (2024). ACS Sustainable Chemistry & Engineering.
  • Solubility parameters calculated by using Hoy and Hoftyzer-Van Krevelen group contribution methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Burke, J. (2016, May 16). Solubility Parameters: Theory and Application. Kinam Park. Retrieved from [Link]

  • HSP Basics. (n.d.). hansen-solubility.com. Retrieved from [Link]

  • Malik, P. (2025). Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self-Micro-Emulsifying Drug Delivery. Harvard University.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. stevenabbott.co.uk. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). Universal Journal of Green Chemistry.
  • Solubility Parameters: Theory and Application. (1984). AIC Book and Paper Group Annual. Retrieved from [Link]

  • Giant Response and Selectivity of Hansen Solubility Parameters-Based Graphene-SBS Co-Polymer Matrix Composite Room Temperature Sensor to Organic Vapours. (2024).
  • Formulation Using Hansen Solubility Parameters. (n.d.). ResearchGate. Retrieved from [Link]

  • Williams, T. (2019, November 1). How to determine the Hansen Solubility Sphere for a Substance 5381 2019 L21. YouTube. Retrieved from [Link]

  • Estimating Hansen solubility parameters of organic pigments by group contribution methods. (n.d.). Technical University of Denmark.
  • Theoretical consideration of solubility by Hildebrand solubility approach. (2021).
  • Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. CRC Press.
  • SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine. (2011, June 24). Thermo Fisher Scientific.
  • Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services. Retrieved from [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (n.d.). Carl ROTH.
  • Burke, J. (1985). Solubility Parameters: Theory and Application.
  • Improved method to calculate Hansen solubility parameters of a polymer. (1997).
  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.
  • Hansen Solubility Parameter Plot. (2022, April 11). OriginLab. Retrieved from [Link]

  • Hansen solubility parameter – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Theoretical consideration of solubility by Hildebrand solubility approach. (2021). World Journal of Pharmaceutical Research.

Sources

A Comprehensive Technical Guide to the Storage and Handling of 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and detailed protocols for the optimal storage and handling of 2,4-Dichloro-6-fluoropyrimidine (CAS No: 3833-57-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes safety data and field-proven practices to ensure compound integrity, experimental reproducibility, and personnel safety.

Introduction: The Significance of a Reactive Building Block

This compound is a halogenated pyrimidine, a class of heterocyclic compounds widely employed as versatile intermediates in organic synthesis. The distinct reactivity of its chlorine and fluorine substituents makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. However, the very reactivity that makes this compound useful also dictates stringent requirements for its storage and handling. Improper storage can lead to degradation, compromising sample purity and leading to inconsistent experimental outcomes. This guide outlines the critical parameters that must be controlled to preserve the chemical's stability and ensure its effective use in research and development.

Core Chemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is fundamental to appreciating its storage requirements. The pyrimidine ring is electron-deficient, and the presence of three halogen atoms further enhances the electrophilicity of the carbon atoms, particularly at the 2- and 4-positions. This makes the chloro groups susceptible to nucleophilic substitution, including hydrolysis by atmospheric moisture.

PropertyValueSource
CAS Number 3833-57-6[1]
Molecular Formula C₄HCl₂FN₂[1]
Molecular Weight 166.97 g/mol [1]
Appearance White to pale brown powder or crystalline solid[2]
Hazards Corrosive, Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction[1]

The primary degradation pathway of concern is hydrolysis, where water acts as a nucleophile, replacing the chlorine atoms. This process not only consumes the starting material but also generates acidic byproducts like hydrochloric acid (HCl), which can further catalyze decomposition. Therefore, the core principle of storage is the rigorous exclusion of atmospheric moisture.

Essential Storage Conditions for Long-Term Stability

To maintain the purity and reactivity of this compound, a multi-faceted approach to storage is required. The following conditions are critical and should be implemented without compromise.

Temperature Control

The compound should be stored under refrigerated conditions, typically between 2°C and 8°C. While some related compounds may be stable at cool room temperature, refrigeration is the best practice for minimizing the rate of any potential decomposition reactions. A dedicated, lab-safe refrigerator is recommended.[3] Never store this chemical in a domestic or non-explosion-proof refrigerator.[4][5]

Atmospheric Control: The Mandate for an Inert Environment

Due to its sensitivity to air and moisture, this compound must be stored under an inert atmosphere.[3] This is the most critical factor for preserving its integrity.

  • Inert Gas: The container should be flushed with a dry, inert gas such as argon or nitrogen before sealing. This displaces atmospheric oxygen and, more importantly, moisture.

  • Container Seal: Use containers with high-integrity seals. For solids, this typically means a glass bottle with a PTFE-lined cap. Ensure the cap is tightly closed after each use.[2][3][6]

Segregation from Incompatible Materials

Store this compound away from incompatible substances to prevent hazardous reactions.[7] It should be segregated from:

  • Strong Oxidizing Agents [3]

  • Strong Acids and Bases [3][8]

  • Water and Protic Solvents [4]

Exothermic reactions can occur with strong acids and bases.[7] A designated storage area for corrosive and reactive materials is appropriate.[3]

Summary of Storage Recommendations
ParameterRecommendationRationale
Temperature Refrigerated (2°C - 8°C)Slows the rate of chemical degradation and hydrolysis.
Atmosphere Under a dry, inert gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture (hydrolysis) and oxygen.[3]
Container Tightly sealed glass bottle with a PTFE-lined capEnsures an airtight and moisture-proof environment.[6]
Light Store in a dark location or use an amber vialPrevents potential photodegradation.
Location In a well-ventilated, designated chemical storage cabinetEnsures safety and segregation from incompatible materials.[2][7]

Protocol for Safe Handling and Aliquoting

Adherence to a strict handling protocol is essential not only for user safety but also to prevent contamination and degradation of the bulk material. This compound is corrosive and can cause severe skin burns and eye damage.[1][7]

Personal Protective Equipment (PPE)

Before handling, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[2][6]

  • Body Protection: A lab coat and appropriate protective clothing.[6][7]

Step-by-Step Aliquoting Procedure

This procedure should be performed within a chemical fume hood or a glove box to ensure a controlled and safe environment.[2][3]

  • Equilibration: Remove the sealed container from the refrigerator and allow it to warm to ambient temperature for at least 30-60 minutes. Causality: Opening a cold container will cause atmospheric moisture to condense on the cold solid, leading to immediate hydrolysis. This is a critical and often overlooked step.

  • Inert Gas Setup: Prepare a source of dry nitrogen or argon with a needle adapter to gently flush the container's headspace.

  • Opening: Once at room temperature, briefly open the container inside the fume hood.

  • Inert Gas Flush: Immediately introduce a gentle stream of inert gas into the headspace to create a positive pressure and prevent air ingress.

  • Dispensing: Using a clean, dry spatula, quickly weigh and dispense the desired amount of the solid into a tared, dry receiving vessel.

  • Re-purging and Sealing: Before closing the primary container, flush the headspace again with inert gas. Securely tighten the cap immediately.

  • Storage Return: Return the primary container to the designated refrigerated storage.

  • Cleanup: Decontaminate the spatula and work area. Dispose of any contaminated materials as hazardous waste according to institutional regulations.[3]

Workflow for Maintaining Compound Integrity

The following diagram illustrates the decision-making and workflow process for safely accessing the stored reagent.

G start Start: Need to access reagent equilibrate 1. Equilibrate Container to Room Temperature start->equilibrate Prevents Condensation ppe 2. Don Correct PPE (Goggles, Gloves, Coat) equilibrate->ppe location 3. Work in Fume Hood or Glove Box ppe->location Ensures Safety open_flush 4. Open Container & Immediately Flush with N2/Ar location->open_flush dispense 5. Dispense Reagent with Dry Utensils open_flush->dispense Maintains Inert Atmosphere reflush_seal 6. Re-flush Headspace & Seal Tightly dispense->reflush_seal store 7. Return to Refrigerated Storage reflush_seal->store Preserves Bulk Material cleanup 8. Clean Up & Dispose of Waste Properly store->cleanup end End: Reagent Secured, Lab Safe cleanup->end

Caption: Workflow for accessing and handling air/moisture-sensitive reagents.

Conclusion

The chemical integrity of this compound is paramount for its successful application in synthesis. Its sensitivity to hydrolysis necessitates a storage protocol centered on the strict exclusion of water, mandating the use of an inert atmosphere, refrigerated temperatures, and high-integrity containers. By implementing the detailed storage and handling procedures outlined in this guide, researchers can ensure the long-term stability of this valuable reagent, leading to more reliable and reproducible scientific outcomes while maintaining the highest standards of laboratory safety.

References

  • 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.). DC Fine Chemicals. [Link]

  • This compound | C4HCl2FN2 | CID 597262. (n.d.). PubChem. [Link]

  • Chemical Compatibility and Storage. (n.d.). Case Western Reserve University Environmental Health and Safety. [Link]

  • Chemical Storage Guidelines. (n.d.). University of California, Riverside Environmental Health & Safety. [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (n.d.). Carl ROTH. [Link]

Sources

Methodological & Application

The Versatile Synthon: A Guide to 2,4-Dichloro-6-fluoropyrimidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the application of 2,4-dichloro-6-fluoropyrimidine in organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, moves beyond a simple recitation of facts to provide a deep, practical understanding of this versatile building block. As a senior application scientist, my goal is to illuminate not just the "how" but the critical "why" behind the synthetic strategies employing this powerful reagent.

Introduction: The Strategic Advantage of a Polysubstituted Pyrimidine

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of a diverse array of complex organic molecules. Its strategic importance lies in the differential reactivity of its halogen substituents, allowing for selective and sequential functionalization. This attribute makes it an invaluable tool in the construction of targeted therapeutics, advanced agrochemicals, and novel functional materials. The electron-deficient nature of the pyrimidine ring, further activated by the presence of three electron-withdrawing halogen atoms, renders the C2, C4, and C6 positions susceptible to a variety of transformations.

Core Reactivity: A Tale of Two Chemistries

The synthetic utility of this compound is primarily dictated by two major reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding the principles that govern regioselectivity in these transformations is paramount for any synthetic chemist working with this scaffold.

Nucleophilic Aromatic Substitution (SNAr): A Dance of Regioselectivity

The inherent electronic properties of the this compound ring generally favor nucleophilic attack at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at this position, where the negative charge can be delocalized over both nitrogen atoms.[1] However, this regioselectivity is not absolute and can be influenced by several factors, including the nature of the nucleophile and the presence of substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position can steer the substitution towards the C2 position.[1]

Key Mechanistic Insight: The regioselectivity of SNAr reactions on dichloropyrimidines is a classic example of the interplay between electronics and sterics. While the C4 position is generally more electrophilic, bulky nucleophiles may favor the less sterically hindered C2 position. Furthermore, the reaction conditions, such as solvent and temperature, can also play a subtle but significant role in directing the outcome.

Diagram 1: Regioselectivity in SNAr Reactions

SNAr_Regioselectivity cluster_main Factors Influencing SNAr Regioselectivity Nucleophile Nucleophile C4_Substitution C4_Substitution Nucleophile->C4_Substitution C2_Substitution C2_Substitution Nucleophile->C2_Substitution Steric_Hindrance Steric_Hindrance Steric_Hindrance->C2_Substitution Electronic_Effects Electronic_Effects Electronic_Effects->C4_Substitution Electronic_Effects->C2_Substitution Reaction_Conditions Reaction_Conditions Reaction_Conditions->C4_Substitution Reaction_Conditions->C2_Substitution This compound This compound This compound->C4_Substitution Generally Favored This compound->C2_Substitution Under Specific Conditions

Caption: Factors governing the regioselectivity of SNAr on this compound.

Application in the Synthesis of Targeted Therapeutics

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors and other targeted therapies. This compound serves as a key starting material for the rapid assembly of these complex molecules.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of anti-cancer drugs, and the pyrimidine ring is a common feature in many of these molecules, often acting as a scaffold that mimics the adenine core of ATP. The ability to selectively functionalize the 2 and 4 positions of the pyrimidine ring is crucial for achieving high potency and selectivity.

Protocol 1: Regioselective Synthesis of a 4-Anilino-2-chloropyrimidine Derivative

This protocol outlines a typical SNAr reaction for the selective substitution at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Add the substituted aniline to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to afford the desired 4-anilino-2-chloro-6-fluoropyrimidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • DIPEA: A non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • 0 °C Addition of Base: Helps to control the initial exotherm of the reaction.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
This compound166.971.0-
Substituted AnilineVaries1.1-
4-Anilino-2-chloro-6-fluoropyrimidineVaries-70-90

Diagram 2: Workflow for the Synthesis of a 4-Anilino-2-chloropyrimidine Derivative

SNAr_Workflow Start Start Reaction_Setup Combine this compound and aniline in anhydrous DMF under inert atmosphere Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Base_Addition Slowly add DIPEA Cooling->Base_Addition Reaction Stir at room temperature (12-24 h) Base_Addition->Reaction Workup Pour into ice-water Reaction->Workup Isolation Filter, wash, and dry the product Workup->Isolation End End Isolation->End

Caption: Step-by-step workflow for a typical SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[2] this compound is an excellent substrate for these transformations, allowing for the introduction of a wide range of substituents.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4 Position

This protocol describes a microwave-assisted Suzuki-Miyaura coupling, which often provides higher yields and shorter reaction times compared to conventional heating.[3]

Materials:

  • 4-Anilino-2-chloro-6-fluoropyrimidine (from Protocol 1) (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Sodium Carbonate (Na2CO3) (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 4-anilino-2-chloro-6-fluoropyrimidine, arylboronic acid, Pd(PPh3)4, and Na2CO3.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-anilino-6-fluoropyrimidine.

Causality Behind Experimental Choices:

  • Pd(PPh3)4: A common and effective palladium(0) catalyst for Suzuki-Miyaura couplings.

  • Na2CO3: The base is crucial for the transmetalation step of the catalytic cycle.

  • Dioxane/Water: A common solvent system for Suzuki reactions, where water is necessary to activate the boronic acid.

  • Microwave Irradiation: Accelerates the reaction rate, often leading to cleaner reactions and higher yields in shorter times.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioExpected Yield (%)
4-Anilino-2-chloro-6-fluoropyrimidineVaries1.0-
Arylboronic AcidVaries1.5-
2-Aryl-4-anilino-6-fluoropyrimidineVaries-60-85

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OH)2 Base Pd(II)_Aryl_Complex R-Pd(II)-R' L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination R-R' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expanding Horizons: Applications in Agrochemicals and Functional Materials

While the pharmaceutical industry has been a major driver for the use of this compound, its utility extends to other important fields.

Agrochemicals

Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity and metabolic stability.[4] The pyrimidine core is found in a number of herbicides and fungicides. This compound provides a convenient entry point for the synthesis of novel agrochemicals with improved properties. The synthetic strategies employed are analogous to those used in medicinal chemistry, involving sequential SNAr and cross-coupling reactions to build the desired molecular architecture.

Functional Materials

The unique electronic properties of the fluorinated pyrimidine ring make it an attractive component for functional organic materials. For instance, pyrimidine derivatives have been incorporated into organic light-emitting diodes (OLEDs) as electron-transporting or emissive materials.[5] The strong electron-withdrawing nature of the pyrimidine ring can help to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.[6] The synthesis of such materials often involves palladium-catalyzed reactions like Sonogashira and Suzuki couplings to extend the conjugation of the system.

Conclusion: A Synthon of Enduring Value

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its differential reactivity provides a versatile platform for the efficient and selective synthesis of a vast array of complex molecules. From life-saving pharmaceuticals to innovative materials, the applications of this remarkable synthon continue to expand. A thorough understanding of its reactivity, particularly the nuances of regioselectivity in SNAr and cross-coupling reactions, is essential for any researcher seeking to harness its full potential. As we continue to push the boundaries of organic synthesis, the importance of such well-defined and versatile building blocks will only continue to grow.

References

  • Dymáček, P., Gali, R., & Hradil, P. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003–1022. [Link]

  • Wang, Z., He, M., Zheng, Y., & Li, Y. (2019). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 67(2), 453-463. [Link]

  • Shaikh, A. A., Gomasa, R. V., & Chatpalliwar, V. A. (2022). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(3), 269-286. [Link]

  • Jesudason, C. G., Bakhite, E. A., & Gad, M. (2021). Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. Chemistry & Biodiversity, 18(9), e2100346. [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & Gaffer, H. E. (2015). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 20(6), 10766–10778. [Link]

  • Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1435. [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023, August 15). Sonogashira Coupling. [Link]

  • Klimov, N., et al. (2022). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. Journal of Materials Chemistry C, 10(4), 1195-1223. [Link]

Sources

Application Note: 2,4-Dichloro-6-fluoropyrimidine as a Versatile Chemical Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2,4-dichloro-6-fluoropyrimidine, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We delve into the nuanced reactivity of its distinct halogen substituents, offering a framework for achieving high regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document furnishes researchers, chemists, and drug development professionals with detailed, field-proven protocols and the causal logic behind experimental design, empowering the strategic construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including several approved drugs. The strategic functionalization of the pyrimidine core is therefore of paramount importance in drug discovery. This compound emerges as a highly valuable starting material due to the differential reactivity of its three halogen atoms. This inherent electronic disparity allows for a stepwise and controlled introduction of various substituents onto the pyrimidine ring, making it an ideal scaffold for building libraries of diverse compounds.

The chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The fluorine atom at C6, being a poorer leaving group in SNAr reactions, typically remains intact during the initial transformations, offering a site for subsequent modification or influencing the molecule's physicochemical properties, such as metabolic stability and binding affinity.

Physicochemical Properties and Safety Guidelines

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₄HCl₂FN₂
Molecular Weight 166.97 g/mol
Appearance Solid
Melting Point 37-41 °C
Boiling Point 80 °C at 16 mmHg
CAS Number 3833-57-6

Safety and Handling:

This compound is classified as a corrosive and irritant substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] It may also cause an allergic skin reaction and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. This compound is sensitive to moisture and air.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.[2]

Chemical Reactivity and Regioselectivity: A Tale of Three Halogens

The synthetic utility of this compound is rooted in the predictable, sequential displacement of its halogen atoms. The regioselectivity is governed by the electronic properties of the pyrimidine ring, where the two nitrogen atoms act as powerful electron-withdrawing groups, activating the C2, C4, and C6 positions towards nucleophilic attack.

Generally, the order of reactivity for SNAr reactions is C4 > C2 >> C6 .

  • C4-Position: This position is the most electrophilic and sterically accessible, making it the primary site for nucleophilic attack. The intermediate formed upon nucleophilic attack at C4 is well-stabilized by resonance involving both ring nitrogens.[3]

  • C2-Position: While also activated, the C2 position is electronically less deficient than C4 and is flanked by two nitrogen atoms, which can create some steric hindrance and electrostatic repulsion for incoming nucleophiles.[3]

  • C6-Position: The C-F bond is significantly stronger than the C-Cl bonds, making fluorine a much poorer leaving group in SNAr reactions under standard conditions.

This hierarchy of reactivity allows for a modular approach to synthesis, as illustrated below.

G cluster_0 Synthetic Strategy Workflow Start This compound Step1 Reaction 1 (e.g., S_NAr with Nu-1) Start->Step1 Highly Regioselective at C4 Intermediate 4-substituted-2-chloro-6-fluoropyrimidine Step1->Intermediate Step2 Reaction 2 (e.g., S_NAr with Nu-2 or Cross-Coupling) Intermediate->Step2 Selective at C2 Product 2,4-disubstituted-6-fluoropyrimidine Step2->Product

Caption: Stepwise functionalization of this compound.

Application Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.

Protocol 1: C4-Selective Nucleophilic Aromatic Substitution with an Amine

This protocol details the regioselective displacement of the C4-chloro substituent with a primary or secondary amine. The choice of a non-nucleophilic base is critical to prevent competitive side reactions.

Rationale: The reaction is typically run at or below room temperature to maximize selectivity for the more reactive C4 position. A tertiary amine base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM, or MeCN) under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.0-1.2 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-chloro-6-fluoropyrimidine.

Protocol 2: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C4 position, a key transformation in the synthesis of biaryl and heteroaryl pyrimidines.[4][5]

Rationale: The C4-Cl bond is more susceptible to oxidative addition to the Pd(0) catalyst than the C2-Cl bond.[6][7] The choice of ligand and base is crucial for efficient catalysis and to prevent side reactions like dehalogenation. Microwave irradiation can significantly accelerate the reaction.[4][5]

Suzuki_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 complex2 Transmetalation Complex complex1->complex2 oa_text Oxidative Addition complex3 Reductive Elimination Complex complex2->complex3 tm_text Transmetalation complex3->pd0 re_text Reductive Elimination oa_text->pd0 Ar-X tm_text->complex1 R-B(OR)₂ + Base re_text->complex2 Ar-R

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.5-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-150 °C for 10-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to afford the 4-aryl-2-chloro-6-fluoropyrimidine product.

Sequential Functionalization: Accessing Di-Substituted Scaffolds

The true power of this compound lies in its capacity for sequential modification. The product from Protocol 1 or 2, which retains the chloro group at the C2 position, can be subjected to a second, distinct transformation.

Example Workflow: Sequential SNAr/Suzuki Coupling

  • Step A (SNAr): React this compound with a primary amine (e.g., aniline) according to Protocol 1 to selectively form 2-chloro-6-fluoro-N-phenylpyrimidin-4-amine.

  • Step B (Suzuki Coupling): Subject the product from Step A to a Suzuki-Miyaura cross-coupling reaction with a different boronic acid (e.g., thiophene-2-boronic acid) using a modified version of Protocol 2 , often requiring more forcing conditions (higher temperature or a more active catalyst system) to react the less-activated C2-Cl bond.

This sequential approach provides a robust and flexible strategy for rapidly generating libraries of complex, multi-substituted pyrimidines for screening in drug discovery and materials science applications.

Conclusion

This compound is a preeminent building block for modern synthetic chemistry. Its well-defined hierarchy of halogen reactivity enables chemists to execute controlled, regioselective, and sequential functionalizations of the pyrimidine core. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging this versatile scaffold to construct novel molecular entities with precision and efficiency.

References

  • PubChem Compound Summary for CID 597262, this compound. National Center for Biotechnology Information. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry LibreTexts. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705. PubChem. [Link]

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-6-fluoropyrimidine for the Synthesis of Advanced Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. 2,4-Dichloro-6-fluoropyrimidine is a versatile building block, enabling the sequential and regioselective introduction of diverse functionalities through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group tolerance.[2] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol with this compound, focusing on achieving high regioselectivity and yield.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArPdX R-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr R-Pd(II)L_n-R' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Halide R-X Halide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Regioselectivity with this compound: A Predictable Outcome

For 2,4-dihalopyrimidines, the Suzuki coupling reaction generally exhibits a high degree of regioselectivity, favoring substitution at the C4 position.[1] This preference is attributed to the more favorable oxidative addition of the palladium catalyst into the C4-chlorine bond. The presence of the electron-withdrawing fluorine atom at the C6 position is not reported to significantly alter this inherent regioselectivity.[1] Therefore, the primary product of a monosubstitution reaction will be the 2-chloro-4-aryl-6-fluoropyrimidine.

Regioselectivity cluster_reaction Regioselective Suzuki Coupling Reactant This compound Major_Product Major Product: 2-Chloro-4-aryl-6-fluoropyrimidine Reactant->Major_Product C4-Substitution (Favored) Minor_Product Minor Product: 4-Chloro-2-aryl-6-fluoropyrimidine Reactant->Minor_Product C2-Substitution (Disfavored) Boronic_Acid Ar-B(OH)₂ Catalyst Pd Catalyst, Base

Figure 2: Predominant regioselectivity in the Suzuki coupling of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To a clean and dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

    • The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst. Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) at least three times.

  • Solvent Addition:

    • Add the anhydrous solvent via syringe to the reaction vessel. The choice of solvent can influence the reaction rate and yield. Dioxane/water mixtures are commonly employed.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature. Conventional heating can be performed at 80-110 °C for several hours.

    • Alternatively, microwave irradiation can significantly reduce reaction times, often to 15-30 minutes at temperatures around 100-140 °C.[1]

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-aryl-6-fluoropyrimidine.

Data Summary: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of dihalopyrimidines with various arylboronic acids, which can be extrapolated to this compound.

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001275-90[1]
PdCl₂(dppf) (3)Cs₂CO₃Toluene901680-95General Suzuki Protocol
Pd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane80885-98[3]
Pd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O100680-92General Suzuki Protocol

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use a fresh batch of catalyst.
Insufficiently active baseUse a stronger base (e.g., Cs₂CO₃, K₃PO₄); ensure the base is anhydrous.
Low reaction temperatureIncrease the reaction temperature or switch to microwave heating.
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the dihalopyrimidine; add the boronic acid slowly.
(e.g., biaryl from boronic acid)ProtodeboronationEnsure anhydrous conditions; use a non-protic solvent.
DiarylationUse a 1:1 stoichiometry of reactants; lower the reaction temperature.
Difficulty in Purification Co-elution of product and starting materialOptimize the eluent system for column chromatography.
Presence of palladium residuesTreat the crude product with a palladium scavenger.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly regioselective method for the synthesis of valuable 2-chloro-4-aryl-6-fluoropyrimidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide array of functionalized pyrimidine derivatives for applications in drug discovery and materials science. The provided protocol serves as a solid starting point for the development of specific synthetic routes.

References

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Levin, J. I. (2011). The 2,4-Disubstituted Pyrimidine Scaffold in Kinase Inhibitors. Current Topics in Medicinal Chemistry, 11(11), 1307-1331.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Tyrell, J. H., & Brookes, P. (2014). The Synthesis and Applications of Organofluorine Compounds. Journal of Fluorine Chemistry, 167, 47-64.
  • Li, W., Nelson, D. P., & Jensen, M. S. (2003). A General and Efficient Method for the Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(22), 8751-8754.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Gilday, J. P., & Jackson, P. F. (2010). The use of 2,4-dichloro-5-fluoropyrimidine in the synthesis of a novel series of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 694-697.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs, particularly in oncology and immunology.[1] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance in drug discovery and development. 2,4-Dichloro-6-fluoropyrimidine is a versatile starting material, offering three distinct halogen sites for substitution. This application note provides a detailed guide to understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this substrate, with a focus on the underlying mechanistic principles and practical, field-tested protocols.

Mechanism and Regioselectivity: The "Why" Behind the Reaction

Nucleophilic aromatic substitution on pyrimidines, like other electron-deficient aromatic systems, proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The regioselectivity of the initial nucleophilic attack is governed by the electronic properties of the pyrimidine ring, which is rendered electron-poor by the two ring nitrogen atoms.

In the case of this compound, the primary sites for nucleophilic attack are C4, C2, and C6. Generally, for 2,4-dihalopyrimidines, substitution is favored at the C4 position.[1][4][5] This preference can be attributed to several factors:

  • Resonance Stabilization: Attack at the C4 (or C6) position allows the negative charge of the Meisenheimer intermediate to be delocalized onto one of the ring nitrogen atoms, which is a highly stabilizing factor. Attack at C2 also allows for delocalization onto both nitrogen atoms.

  • LUMO Coefficients: Frontier Molecular Orbital (FMO) theory provides a quantitative explanation. The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital to which a nucleophile's electrons will be donated. For unsubstituted 2,4-dichloropyrimidine, the LUMO coefficient is significantly larger at the C4 position compared to the C2 position, making C4 the more electrophilic and kinetically favored site for attack.[4][5][6]

  • Leaving Group Ability: While fluorine is a highly electronegative atom that activates the ring towards attack, the C-F bond is strong.[3] In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[3] Therefore, the reactivity order of halogens is often F > Cl > Br > I, reflecting their ability to activate the ring through the inductive effect.[3] However, the chlorine at the C4 position is generally displaced first due to the superior electronic activation at that site.

The presence of the fluorine at C6 introduces an interesting dynamic. While fluorine is a poor leaving group compared to chlorine, its strong electron-withdrawing inductive effect further activates the ring, particularly the adjacent C5 and the para C2 positions. However, the dominant regioselectivity for the first substitution remains at the C4 position.

Caption: SNAr mechanism at the C4 position of this compound.

Experimental Protocols

The following protocols provide a framework for the selective monosubstitution of this compound. These are starting points and may require optimization depending on the specific nucleophile used.

Protocol 1: Selective C4-Amination

This protocol describes the reaction with a primary or secondary amine, a common transformation in medicinal chemistry. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated without competing with the primary nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Solvent: Add anhydrous solvent (e.g., THF, 10 mL per mmol of pyrimidine).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the initial exotherm and maximize selectivity.

  • Addition of Reagents:

    • Add the amine (1.0-1.1 eq) dropwise to the stirred solution.

    • Add DIPEA (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The regioselectivity can be confirmed by 2D-NMR techniques (HMBC, NOESY) to establish the connectivity between the new substituent and the pyrimidine ring protons.

Protocol 2: Selective C4-Alkoxylation/Thiolation

This protocol is suitable for O- and S-nucleophiles. A strong base like sodium hydride (NaH) is required to deprotonate the alcohol or thiol, generating the more potent nucleophilic alkoxide or thiolate.

Materials:

  • This compound

  • Alcohol or Thiol of choice (e.g., phenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Procedure:

  • Nucleophile Preparation: In a separate dry flask under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF. Cool to 0 °C. Add a solution of the alcohol or thiol (1.0 eq) in THF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Main Reaction Setup: In another dry flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Addition: Transfer the freshly prepared nucleophile solution from step 1 to the pyrimidine solution via cannula or a dropping funnel at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Safety Note: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the C4-selective monosubstitution of this compound.

Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Typical Yield
AnilineDIPEATHF0 to RT4>90%
MorpholineDIPEAMeCN0 to RT2>95%
PhenolNaHTHF0 to RT3~85%
Benzyl AlcoholNaHDMF0 to RT5~80%
EthanethiolK2CO3DMFRT6>90%

Yields are approximate and highly dependent on the specific substrate and reaction scale.

Further Reactions: Accessing C2 and C6 Positions

While the C4 position is the most reactive, subsequent substitutions at C2 or C6 are possible under more forcing conditions (e.g., higher temperatures, stronger nucleophiles). The C2 position is generally the next most reactive site for SNAr. The fluorine at C6 is the least likely to be displaced and typically requires harsh conditions or metal catalysis. This differential reactivity allows for a stepwise, controlled synthesis of trisubstituted pyrimidines, a powerful strategy for building molecular complexity. For instance, after a C4 amination, a second, different nucleophile can be introduced at a higher temperature to displace the C2 chlorine.

Sources

Application Notes and Protocols for the Synthesis of Pyrimidine-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Master Regulator of Cell Growth

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] In healthy tissues, its activation by ligands like epidermal growth factor (EGF) initiates a cascade of intracellular events crucial for regulating cell growth, differentiation, and survival.[2][3] However, in numerous cancers, aberrant EGFR signaling—driven by overexpression or activating mutations—becomes a pivotal driver of uncontrolled cell proliferation and tumor progression.[4][5][6] This makes EGFR a highly attractive and validated target for anticancer therapy.

Pyrimidine derivatives have emerged as a "privileged scaffold" in the design of EGFR inhibitors.[7][8][9][10][11][12] Their nitrogen-containing heterocyclic structure can act as a bioisostere for the purine ring of ATP, enabling competitive binding to the kinase domain of EGFR and blocking its function.[7][8] This fundamental principle has led to the successful development of several generations of FDA-approved drugs, including gefitinib, erlotinib, and the third-generation inhibitor osimertinib, which have transformed the treatment landscape for certain cancers, particularly non-small cell lung cancer (NSCLC).[4][13][14]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of pyrimidine-based EGFR inhibitors. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into synthetic strategies and biological validation.

The EGFR Signaling Pathway: A Visual Overview

To effectively design inhibitors, one must first understand the target's biological context. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, triggering downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT cascades, which ultimately promote cell proliferation and survival.[2][6] EGFR inhibitors aim to sever this chain of events at its origin.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF Ligand EGF->EGFR Binds Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling cascade and the point of intervention for pyrimidine-based inhibitors.

Core Synthetic Strategies for Pyrimidine-Based EGFR Inhibitors

The majority of clinically successful pyrimidine-based EGFR inhibitors are built upon a fused pyrimidine core, most commonly quinazoline.[4][15] The general synthetic paradigm involves two key phases: the construction of a reactive heterocyclic core and its subsequent coupling with a specific aniline moiety.

General Synthetic Workflow

The most prevalent strategy is a nucleophilic aromatic substitution (SNAr) reaction. A leaving group, typically a halogen at the 4-position of the quinazoline ring, is displaced by the amino group of a substituted aniline. This approach is modular, allowing for diverse aniline derivatives to be introduced to explore the structure-activity relationship (SAR).

General_Workflow Start Anthranilic Acid Derivative Cyclization Cyclization (e.g., with formamide) Start->Cyclization Quinazolinone Quinazolinone Intermediate Cyclization->Quinazolinone Halogenation Halogenation (e.g., POCl₃, SOCl₂) Quinazolinone->Halogenation Chloroquinazoline 4-Chloroquinazoline Key Intermediate Halogenation->Chloroquinazoline SNAr SₙAr Coupling (e.g., in isopropanol) Chloroquinazoline->SNAr Aniline Substituted Aniline Aniline->SNAr FinalProduct Final EGFR Inhibitor SNAr->FinalProduct

Caption: Modular synthetic approach for quinazoline-based EGFR inhibitors.

Application Protocol 1: Synthesis of Gefitinib

Gefitinib is a first-generation reversible EGFR inhibitor. Its synthesis is a classic example of the quinazoline assembly strategy. One common route begins with methyl 3-hydroxy-4-methoxybenzoate.[16]

Rationale

The synthesis builds the quinazoline core step-by-step. Alkylation protects the hydroxyl group while introducing a handle for later cyclization. Nitration followed by reduction installs the two nitrogen atoms required for the pyrimidine ring. Cyclization with formamide closes the ring, and subsequent chlorination activates the C4 position for the crucial SNAr reaction with 3-chloro-4-fluoroaniline. The final step attaches the morpholine side chain, which enhances solubility and pharmacokinetic properties.

Experimental Workflow: Gefitinib Synthesis

Gefitinib_Workflow Start Methyl 3-hydroxy- 4-methoxybenzoate Step1 1. Alkylation (1-bromo-3-chloropropane) Start->Step1 Inter1 Intermediate 17 Step1->Inter1 Step2 2. Nitration (HNO₃, Acetic Acid) Inter1->Step2 Inter2 Intermediate 18 Step2->Inter2 Step3 3. Reduction (Fe, Acetic Acid) Inter2->Step3 Inter3 Intermediate 19 Step3->Inter3 Step4 4. Cyclization (Ammonium formate, Formamide) Inter3->Step4 Inter4 Quinazolinone Intermediate Step4->Inter4 Step5 5. Chlorination (POCl₃ or SOCl₂) Inter4->Step5 Inter5 4-Chloroquinazoline Intermediate Step5->Inter5 Step6 6. SₙAr Coupling (3-chloro-4-fluoroaniline) Inter5->Step6 Inter6 Coupled Intermediate Step6->Inter6 Step7 7. Final Alkylation (Morpholine) Inter6->Step7 Gefitinib Gefitinib Step7->Gefitinib

Caption: Multi-step synthesis workflow for Gefitinib.

Step-by-Step Protocol
  • Alkylation: Dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a suitable solvent like DMF. Add a base such as K₂CO₃ (1.5 eq) followed by 1-bromo-3-chloropropane (1.2 eq). Heat the mixture (e.g., to 80 °C) and monitor by TLC until the starting material is consumed.[16] Work up by pouring into water and extracting with an organic solvent (e.g., ethyl acetate).

  • Nitration: Dissolve the product from Step 1 in acetic acid. Cool the solution in an ice bath and add nitric acid dropwise, maintaining a low temperature.[16] Stir until the reaction is complete.

  • Reduction: Suspend the nitrated compound in acetic acid and add iron powder. Heat the mixture to facilitate the reduction of the nitro group to an amine.[16][17] Filter the hot solution to remove iron salts.

  • Cyclization: Heat the resulting aminobenzoate with ammonium formate in formamide at high temperature (e.g., 160-180 °C) to construct the quinazolinone ring.[18]

  • Chlorination: Reflux the quinazolinone intermediate in phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at C4 to a chlorine atom, creating the key reactive intermediate.[16] Carefully quench the excess reagent with ice water.

  • SNAr Coupling: Dissolve the 4-chloroquinazoline intermediate in a protic solvent like isopropanol. Add 3-chloro-4-fluoroaniline (1.1 eq) and heat to reflux. The product typically precipitates upon cooling.[16]

  • Final Alkylation: React the product from Step 6 with morpholine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to displace the terminal chlorine and install the morpholinoethyl side chain, yielding gefitinib.[19]

Application Protocol 2: Synthesis of Erlotinib

Erlotinib, another first-generation inhibitor, shares the 4-anilinoquinazoline core but differs in its substituents. Its synthesis often starts from 3,4-dihydroxybenzoic acid.[20]

Rationale

This synthesis begins by installing the bis(2-methoxyethoxy) groups, which are crucial for the drug's solubility and binding profile.[20] The subsequent steps of nitration, reduction, cyclization, and chlorination follow a similar logic to the gefitinib synthesis to build the reactive 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate.[21] The final SNAr coupling with 3-ethynylaniline introduces the characteristic side chain that interacts with a key hydrophobic region in the EGFR binding pocket.[22]

Step-by-Step Protocol
  • O-Alkylation: React 3,4-dihydroxybenzoic acid (1.0 eq) with an excess of 2-bromo- or 2-chloro-methoxyethane in a solvent like DMF with a base (e.g., K₂CO₃) at elevated temperature (e.g., 100 °C).[18]

  • Nitration: Dissolve the resulting acid in a suitable solvent (e.g., acetic acid) and perform nitration using nitric acid at a controlled low temperature.[18]

  • Reduction: Reduce the nitro group to an amine. A common method is catalytic hydrogenation using a catalyst like Pd/C with a hydrogen source such as ammonium formate in a solvent like 2-propanol.[18]

  • Cyclization: Form the quinazolinone ring by heating the amino acid with formamide and ammonium formate.[18]

  • Chlorination: Activate the C4 position by refluxing the quinazolinone with POCl₃, often with a catalytic amount of a tertiary amine like dimethylaniline.[18]

  • SNAr Coupling: React the resulting 4-chloroquinazoline intermediate with 3-ethynylaniline in a solvent such as isopropanol or a mixture of water and an organic solvent, often under slightly acidic conditions, to yield erlotinib.[18][21][22] The product is often isolated as the hydrochloride salt.[18]

Application Protocol 3: Synthesis of Osimertinib

Osimertinib is a third-generation, irreversible inhibitor designed to target the T790M resistance mutation.[23] Its synthesis is more complex and highlights the evolution of pyrimidine-based inhibitors. A key feature is the mono-anilino-pyrimidine core and the indole moiety.

Rationale

The synthesis involves the initial coupling of a dichloropyrimidine with a substituted aniline to form the core structure. A crucial step is the selective reduction of a nitro group in the presence of other functional groups, often accomplished using iron in an acidic medium.[13][23][24] The final key step is the formation of the acrylamide "warhead." This group is essential for osimertinib's mechanism of action, as it forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[23]

Step-by-Step Protocol
  • Core Formation (SNAr): Start with 2,4-dichloro-5-nitropyrimidine and react it with N-methyl-2-(4-methyl-1H-indol-3-yl)ethan-1-amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like isopropanol. This selectively substitutes one chlorine atom.

  • Second SNAr: React the product from Step 1 with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline to displace the second chlorine atom and assemble the core structure of the inhibitor.

  • Nitro Group Reduction: Dissolve the nitro-containing intermediate in a solvent mixture (e.g., ethanol/water). Add ammonium chloride followed by iron powder.[23] Heat the mixture to reflux to reduce the nitro group to an amine. This step is critical and must be monitored carefully to ensure complete conversion without degrading the electron-rich aniline product.[24]

  • Acrylamide Formation: Dissolve the resulting triamine in a solvent like dichloromethane (DCM) and cool to 0 °C. Add a base, such as triethylamine (TEA), followed by the slow, dropwise addition of acryloyl chloride.[23] This reaction forms the covalent warhead.

  • Purification: After quenching the reaction, the crude product is extracted and purified, typically by column chromatography or recrystallization, to yield pure osimertinib.[23]

Structure-Activity Relationship (SAR) and Data Presentation

The potency and selectivity of pyrimidine-based EGFR inhibitors are highly dependent on the substituents at various positions of the core scaffold.[25] Understanding these relationships is critical for designing novel and improved inhibitors.

  • C4 Aniline Moiety: This group is essential for binding in the ATP pocket. Small, hydrophobic substituents on the aniline ring, such as chloro, fluoro, or ethynyl groups, often enhance potency.[4]

  • C6 and C7 Substituents: These positions extend into the solvent-exposed region. Introducing small, polar groups like methoxy or methoxyethoxy chains (as in gefitinib and erlotinib) generally improves solubility and pharmacokinetic properties without compromising potency.[4]

  • Covalent Warhead: In irreversible inhibitors like osimertinib, an electrophilic group (e.g., acrylamide) is positioned to react with Cys797 in the EGFR active site, forming a permanent bond and leading to sustained inhibition.[23]

Table 1: Representative Biological Activity of Pyrimidine-Based EGFR Inhibitors

CompoundTarget EGFR StatusCell LineAssay TypeIC₅₀ (nM)Reference
Gefitinib WT & Activating MutationsA549 (WT)Proliferation>10,000[26]
PC-9 (del E746-A750)Proliferation10-20[27]
Erlotinib WT & Activating MutationsVariousKinase Assay57[28]
Osimertinib Activating & T790M MutationsH1975 (L858R/T790M)Kinase Assay<1[23]
LoVo (WT)Kinase Assay~500[23]
Compound 8b Wild-Type (WT)-Kinase Assay1.37[29]
Compound 4v Wild-Type (WT)-Kinase Assay14.5[30]

Note: Compounds 8b and 4v are examples of novel synthesized derivatives from cited literature to illustrate the range of potencies achievable.

Protocols for Biological Evaluation

Synthesizing a compound is only the first step. Its biological activity must be rigorously validated. The following protocols outline standard methods for assessing the efficacy of newly synthesized EGFR inhibitors.

Biological Evaluation Workflow

Bio_Eval_Workflow Start Synthesized Pyrimidine Derivative Assay1 In Vitro Kinase Assay (Biochemical) Start->Assay1 Assay2 Cell-Based Proliferation Assay (e.g., MTT, SRB) Start->Assay2 Result1 Determine IC₅₀ (Enzyme Inhibition) Assay1->Result1 Conclusion Lead Candidate Identification Result1->Conclusion Result2 Determine GI₅₀/IC₅₀ (Antiproliferative Effect) Assay2->Result2 Assay3 Downstream Signaling Assay (e.g., Western Blot for p-EGFR, p-AKT) Result2->Assay3 Result3 Confirm Mechanism of Action Assay3->Result3 Result3->Conclusion

Caption: A tiered workflow for the biological characterization of synthesized EGFR inhibitors.

Protocol 4: In Vitro EGFR Kinase Inhibition Assay

Principle: This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation activity of purified EGFR kinase. An ELISA-based format is common.

  • Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly-Glu-Tyr).

  • Kinase Reaction: In each well, add the purified EGFR enzyme (either wild-type or a mutant form), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30-37 °C) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction. Add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (anti-phosphotyrosine).

  • Secondary Antibody & Signal: Add a secondary antibody conjugated to an enzyme (e.g., HRP). Add the appropriate substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal intensity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[27]

Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It determines the concentration of an inhibitor required to reduce cell growth by 50% (GI₅₀ or IC₅₀).

  • Cell Seeding: Seed cancer cells known to be dependent on EGFR signaling (e.g., PC-9 for activating mutations, H1975 for T790M resistance mutation) into a 96-well plate and allow them to adhere overnight.[31]

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance of the purple solution at the appropriate wavelength (e.g., 570 nm). Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[28]

Conclusion and Future Perspectives

The pyrimidine scaffold remains a highly fertile ground for the development of potent and selective EGFR inhibitors. The synthetic routes, particularly those centered around the quinazoline core, are well-established, robust, and modular, allowing for extensive chemical exploration. As demonstrated, straightforward protocols for both chemical synthesis and biological evaluation can be implemented to identify and validate novel drug candidates.

The primary challenge in the field is acquired resistance to existing therapies.[5] Future research will undoubtedly focus on designing next-generation inhibitors that can overcome resistance mechanisms, such as the C797S mutation which renders irreversible inhibitors ineffective.[4] This will require innovative synthetic strategies to develop allosteric inhibitors or dual-target agents, continuing the evolution of pyrimidine chemistry in the fight against cancer.[14][32]

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. PubMed Central.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.
  • Process for the preparation of gefitinib. Google Patents.
  • Modified Synthesis of Erlotinib Hydrochloride. PubMed Central, National Institutes of Health.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PubMed Central.
  • Process for the preparation of erlotinib. Google Patents.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Taylor & Francis Online.
  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). PubMed.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health.
  • EGF/EGFR Signaling Pathway. Creative Diagnostics.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. PubMed Central, National Institutes of Health.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central, National Institutes of Health.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central.
  • Targeting the EGFR signaling pathway in cancer therapy. PubMed Central.
  • EGFR inhibitors synthesis and biological assessment. Dove Medical Press.
  • A New Synthesis of Gefitinib. Thieme Connect.
  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI.
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Academy of Science and Technology.
  • Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291). BenchChem.
  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Taylor & Francis Online.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers.
  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
  • Improved process for preparing osimertinib or a salt thereof. Google Patents.
  • EGFR Signaling Pathway. Danaher Life Sciences.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • Process for synthesis of gefitinib. ResearchGate.
  • Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line. RSC Publishing.
  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • Osimertinib Synthetic Routes. MedKoo Biosciences.
  • Synthesis intermediate of erlotinib and preparation method thereof. Google Patents.
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science Publishers.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
  • Epidermal growth factor receptor. Wikipedia.
  • The preparation method of Gefitinib. Google Patents.
  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.

Sources

The Strategic deployment of 2,4-Dichloro-6-fluoropyrimidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Strategic Advantage of 2,4-Dichloro-6-fluoropyrimidine

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous nucleic acid bases and engage in various biological interactions. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Within this privileged class of heterocycles, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.

The strategic placement of two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 6 position of the pyrimidine ring provides medicinal chemists with a powerful tool for molecular design. The chlorine atoms serve as excellent leaving groups for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functionalities. Furthermore, these chloro-substituents are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of intricate molecular architectures. The fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed, field-proven protocols for key synthetic transformations are provided to enable researchers to effectively utilize this versatile building block in their drug discovery endeavors.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it an ideal starting material for the synthesis of a diverse range of bioactive compounds. Its applications span multiple therapeutic areas, with a notable impact on the development of targeted cancer therapies.

Kinase Inhibitors: A Privileged Scaffold for Targeted Cancer Therapy

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. The 2,4-disubstituted pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound serves as a key starting material for the synthesis of potent and selective inhibitors of various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). 2,4-dichloropyrimidine derivatives have been instrumental in the development of EGFR inhibitors that can overcome resistance to first-generation drugs. For instance, the pyrimidine core can be elaborated to mimic the binding mode of approved drugs like osimertinib.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK rearrangements are found in a subset of NSCLC patients. Dual inhibitors targeting both ALK and other kinases, such as histone deacetylases (HDACs), have been designed using 2,4-pyrimidinediamine scaffolds derived from dichloropyrimidines.

  • Aurora Kinase and Polo-like Kinase (PLK) Inhibitors: These kinases are critical for cell cycle progression, and their inhibition is a promising strategy for cancer treatment. 2,4-diaminopyrimidine scaffolds, readily synthesized from 2,4-dichloro-5-fluoropyrimidine, are central to the design of potent Aurora kinase and PLK inhibitors.

The following table summarizes the activity of representative kinase inhibitors synthesized using a 2,4-disubstituted pyrimidine core.

Target KinaseCompound ClassExample CompoundIC50 (nM)Cancer Cell LineReference
EGFRT790M/L858R2,4-dichloro-6-methylpyrimidine derivativeL-18650H1975
ALKwt2,4-pyrimidinediamine derivative12aPotent InhibitionALK-positive cancer cells
HPK12,4-diaminopyrimidine derivative10c0.09-
Antiviral and Antifungal Agents

The pyrimidine scaffold is also a key component of many antiviral and antifungal drugs. 2,4-dichloro-5-fluoropyrimidine is a crucial intermediate in the synthesis of the antifungal drug voriconazole. Furthermore, the structural similarity of pyrimidines to nucleobases makes them attractive candidates for the development of nucleoside and non-nucleoside antiviral agents. The introduction of fluorine can enhance the antiviral activity of nucleoside analogs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most common and critical reactions involving this compound in medicinal chemistry.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the regioselective substitution of the chlorine atom at the 4-position of this compound with a primary or secondary amine. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position.

SNAr_Workflow reagents 1. This compound 2. Amine (1.0 - 1.2 eq) 3. Base (e.g., DIPEA, 1.5 - 2.0 eq) 4. Solvent (e.g., ACN, THF, EtOH) reaction Reaction Setup - Inert atmosphere (N2 or Ar) - Stir at 0 °C to RT - Monitor by TLC or LC-MS reagents->reaction Combine workup Aqueous Workup - Quench with water/brine - Extract with organic solvent - Dry organic layer (Na2SO4) reaction->workup Reaction Complete purification Purification - Concentrate under reduced pressure - Column chromatography (Silica gel) workup->purification Crude Product product Characterized Product (e.g., 2-chloro-6-fluoro-4-aminopyrimidine) purification->product Pure Product

Caption: Workflow for the SNAr amination of this compound.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, THF, or ethanol) to a concentration of approximately 0.1-0.5 M.

    • In a separate flask, prepare a solution of the desired primary or secondary amine (1.0-1.2 eq) in the same solvent.

    • Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction flask.

  • Reaction Execution:

    • Cool the solution of this compound and base to 0 °C using an ice bath.

    • Slowly add the amine solution to the reaction mixture dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by adding water or brine.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 2-chloro-6-fluoro-4-substituted pyrimidine with a boronic acid or boronic ester to introduce a new carbon-carbon bond at the 2-position.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R1-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R1-X) transmetalation R1-Pd(II)L_n-R2 pd_complex->transmetalation Transmetalation (R2-B(OR)2 + Base) transmetalation->pd0 Reductive Elimination product R1-R2 transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation:

    • To a reaction vessel suitable for microwave heating or conventional heating under an inert atmosphere, add the 2-chloro-6-fluoro-4-substituted pyrimidine (1.0 eq), the boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.10 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).

  • Reaction Execution:

    • Conventional Heating: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

    • Microwave Irradiation: Heat the reaction in a microwave reactor at a set temperature (typically 100-150 °C) for 15-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated fume hood.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique reactivity allows for the efficient and controlled synthesis of a wide array of complex molecules with significant therapeutic potential, particularly in the realm of targeted cancer therapy. The protocols and application notes provided in this guide are intended to empower researchers to fully leverage the synthetic utility of this valuable intermediate in their drug discovery and development programs. By understanding the principles behind its reactivity and following robust experimental procedures, scientists can continue to innovate and develop the next generation of life-saving medicines.

References

  • Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of key intermediate of KRAS G12C inhibitor compound. (n.d.). Google Patents.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (n.d.). Google Patents.
  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and structural characterization of the C-6 fluoroalkylated pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of C-6 Pyrimidine Acyclic Nucleoside Analogs as Potential Antiviral Agents. (1994). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of 6-substituted-5-fluorouridine ProTides. (n.d.). University of Leicester. Retrieved January 26, 2026, from [Link]

  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2024). AKJournals. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of Acyclic Nucleoside Analogs with Chlorinated Imidazo[1,2-a]pyridine Bases. (2003). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Improved synthesis of kras g12c inhibitor compound. (n.d.). Google Patents.
  • Safety D

Application Notes & Protocols: Synthesis of 2,4,6-Trisubstituted Pyrimidines from Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural compounds, including nucleic acids, and a significant percentage of FDA-approved small-molecule drugs.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding and other key interactions within biological targets, making it a "privileged scaffold" in the design of kinase inhibitors, antiviral agents, and antibacterial compounds.[2][4][5] The synthesis of 2,4,6-trisubstituted pyrimidines, in particular, allows for the precise spatial arrangement of pharmacophores, enabling extensive structure-activity relationship (SAR) studies.

This guide provides a detailed technical overview and field-proven protocols for the synthesis of 2,4,6-trisubstituted pyrimidines, focusing on the strategic functionalization of commercially available dichloropyrimidines. We will delve into the underlying principles of regioselectivity and provide step-by-step methodologies for key transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Understanding the Battlefield: Regioselectivity of Dichloropyrimidines

The synthetic utility of dichloropyrimidines, such as 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine, hinges on the differential reactivity of the chlorine atoms. For both cross-coupling and SNAr reactions, the established order of reactivity is generally C4/C6 > C2 .[6][7]

Causality Behind Reactivity: This preference is rooted in the electronic properties of the pyrimidine ring. The nitrogen atoms are electron-withdrawing, creating electron-deficient carbon centers that are susceptible to nucleophilic attack or oxidative addition by a palladium catalyst.

  • C4 and C6 Positions: These positions are para and ortho to the ring nitrogens, respectively, and are highly activated. The C4 position is generally the most reactive site for the initial substitution.[1][2][7] This can be explained by frontier molecular orbital (FMO) theory, where the lowest unoccupied molecular orbital (LUMO) often has the largest coefficient at the C4 position, indicating it as the most electrophilic site.[8][9]

  • C2 Position: Situated between two nitrogen atoms, the C2 position is also electron-deficient but is generally less reactive than C4/C6. This may be due to steric hindrance and potential repulsion between the lone pairs of the adjacent nitrogen atoms and the incoming nucleophile or catalyst.[8]

This inherent reactivity difference is the key to achieving selective, sequential functionalization, allowing for the controlled, step-wise introduction of different substituents.

G cluster_start Starting Materials cluster_strategy Synthetic Strategies cluster_product Product Scaffolds Start1 2,4-Dichloropyrimidine Sequential Sequential Cross-Coupling Start1->Sequential Functionalize C4 then C2 Hybrid Hybrid: Cross-Coupling + SNAr Start1->Hybrid Functionalize C4 then C2 Start2 2,4,6-Trichloropyrimidine Start2->Sequential Functionalize C4, C6, then C2 DiSub 2,4-Disubstituted Pyrimidine Sequential->DiSub TriSub 2,4,6-Trisubstituted Pyrimidine Sequential->TriSub Hybrid->DiSub

Figure 1: High-level synthetic pathways from dichloropyrimidines.

Strategy 1: Sequential Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[1] By leveraging the inherent regioselectivity of the dichloropyrimidine core, a sequence of different coupling reactions can be performed.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most versatile method for arylating the pyrimidine core.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Cl bond, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)Ln-Cl (Oxidative Addition Intermediate) Pd0->PdII_complex Oxidative Addition PdII_trans R-Pd(II)Ln-R' PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product R-R' (Substituted Pyrimidine) PdII_trans->Product Start R-Cl (Dichloropyrimidine) Start->Pd0 Boronic R'-B(OH)2 + Base Boronic->PdII_complex

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol details a typical microwave-assisted procedure, which offers significant advantages in terms of reduced reaction times and improved yields.[2]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2.0 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To a clean, dry microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture. The total volume should be sufficient to ensure proper stirring and heating (typically resulting in a 0.1-0.2 M solution of the limiting reagent).

  • Sealing and Degassing: Securely cap the vial. Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 15-30 minutes.[2] Self-Validation: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine intermediate.

ParameterTypical ConditionRationale / E-E-A-T Insight
Catalyst Pd(PPh₃)₄A robust, commercially available Pd(0) catalyst. Sufficiently reactive for electron-deficient heteroaryl chlorides.[2]
Base Na₂CO₃ or K₂CO₃A mild inorganic base is required for the transmetalation step to form the active boronate species.[11]
Solvent 1,4-Dioxane/H₂OA polar aprotic/protic mixture effectively solubilizes both organic and inorganic reagents. Water is crucial for activating the boronic acid.[2]
Temperature 120-150 °C (MW)Higher temperatures are often needed to facilitate the oxidative addition to the relatively inert C-Cl bond.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing terminal alkynes onto the pyrimidine ring, creating valuable intermediates for further chemistry (e.g., click chemistry, cyclizations). The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[12][13]

Protocol 2: C2-Selective Sonogashira Coupling on a 2-Chloro-4-arylpyrimidine Intermediate

Materials:

  • 2-Chloro-4-arylpyrimidine (from Protocol 1) (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-3 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

  • Co-solvent (optional): THF or DMF

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-chloro-4-arylpyrimidine intermediate in the amine base (and optional co-solvent).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂, CuI, and the terminal alkyne.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. Oxygen can cause undesirable alkyne homocoupling (Glaser coupling).[13]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Trustworthiness Check: The reaction progress should be monitored by TLC or LC-MS. The appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-alkynyl-4-arylpyrimidine.

Strategy 2: A Hybrid Approach - Cross-Coupling plus SNAr

For installing nucleophiles like amines, alkoxides, or thiols, a hybrid strategy is often more efficient than a second cross-coupling reaction. This involves an initial C4-selective Suzuki coupling (as in Protocol 1) followed by a C2-selective nucleophilic aromatic substitution (SNAr).[6][14]

Why it Works: The pyrimidine ring is inherently electron-deficient, making it susceptible to SNAr. The remaining chlorine at the C2 position is readily displaced by a wide range of nucleophiles, often without the need for a metal catalyst.

G Start 2,4-Dichloropyrimidine Step1 C4-Selective Suzuki Coupling (Protocol 1) Start->Step1 Intermediate 2-Chloro-4-Arylpyrimidine Step1->Intermediate Step2 C2-Selective SNAr (Protocol 3) Intermediate->Step2 Product 2-Amino-4-Arylpyrimidine (Example Product) Step2->Product

Figure 3: Workflow for the hybrid synthesis strategy.

Protocol 3: C2-Selective SNAr with a Primary or Secondary Amine

Materials:

  • 2-Chloro-4-arylpyrimidine (from Protocol 1) (1.0 equiv)

  • Amine (primary or secondary) (1.5-2.5 equiv)

  • Base (optional, but recommended): DIPEA or K₂CO₃ (2.0-3.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

Procedure:

  • Reaction Setup: Combine the 2-chloro-4-arylpyrimidine, the amine, and the base in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add the solvent.

  • Heating: Heat the reaction mixture to 80-120 °C. The reaction time can vary from 4 to 48 hours depending on the nucleophilicity of the amine and the steric environment. Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass-to-charge ratio confirms the substitution.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography or recrystallization to yield the desired 2-amino-4-arylpyrimidine.

Controlling Regioselectivity: Advanced Considerations

While the intrinsic reactivity (C4 > C2) holds true for most unsubstituted 2,4-dichloropyrimidines, selectivity can be influenced or even inverted.

  • Steric Hindrance: Large substituents at the C5 position can disfavor reaction at the adjacent C4 position, potentially leading to increased C2 substitution.[7]

  • Ligand Control: In palladium catalysis, the choice of ligand can dramatically alter selectivity. Highly sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote unusual C2-selective C-S coupling reactions.[14][15]

  • Substituent Effects: A strong electron-donating group (e.g., -NH₂) at the C6 position can reverse the typical SNAr selectivity, making the C2 position more reactive.[9] This is a crucial consideration when working with pre-functionalized pyrimidine rings.

References

  • Title: Synthesis of 2,4,6-trisubsuituted pyrimidines Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening Source: Preprints.org URL: [Link]

  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH URL: [Link]

  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: PMC - NIH URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PMC - NIH URL: [Link]

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]

  • Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Source: Der Pharma Chemica URL: [Link]

  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: Chemistry Stack Exchange URL: [Link]

  • Title: Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Journal of Molecular Structure URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics Source: CompuChem URL: [Link]

  • Title: C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: PubMed URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites) Source: ResearchGate URL: [Link]

  • Title: One-Pot Double Suzuki Couplings of Dichloropyrimidines Source: ResearchGate URL: [Link]

  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: PMC - NIH URL: [Link]

  • Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

Sources

Application Notes and Protocols for the Utilization of 2,4-Dichloro-6-fluoropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Agrochemicals

The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules, including a significant number of commercial agrochemicals.[1][2] The introduction of fluorine atoms and other halogens onto the pyrimidine ring profoundly influences the physicochemical properties and biological efficacy of the resulting compounds. 2,4-Dichloro-6-fluoropyrimidine is a trifunctionalized heterocyclic intermediate of significant interest in the synthesis of novel herbicides, fungicides, and insecticides. Its unique substitution pattern offers multiple reactive sites, allowing for the strategic and regioselective introduction of various functional groups to construct complex agrochemical molecules. This document provides a comprehensive guide for researchers and scientists on the effective utilization of this compound in agrochemical synthesis, covering key reaction principles, detailed experimental protocols, and an in-depth analysis of regioselectivity.

The strategic placement of chlorine and fluorine atoms on the pyrimidine ring offers a nuanced reactivity profile. The electron-withdrawing nature of the halogens and the nitrogen atoms in the ring activates the carbon positions for nucleophilic aromatic substitution (SNAr), which is the primary pathway for elaborating this versatile building block.[3] Understanding the subtle differences in the reactivity of the C2, C4, and C6 positions is paramount for designing efficient and selective synthetic routes.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on this compound

The key to successfully employing this compound lies in controlling the regioselectivity of nucleophilic attack. The three halogenated carbon atoms (C2, C4, and C6) exhibit differential reactivity towards nucleophiles, which can be exploited to achieve desired substitution patterns.

The order of reactivity for nucleophilic substitution is typically influenced by:

  • Electronic Effects: The electron-withdrawing nitrogen atoms activate the ortho and para positions. Thus, C2, C4, and C6 are all activated. The relative activation depends on the combined electronic influence of the two ring nitrogens and the three halogen substituents.

  • Steric Hindrance: Nucleophilic attack at C2 and C6 is generally more sterically hindered than at C4.

  • Leaving Group Ability: The nature of the halogen at each position also plays a role, although in many SNAr reactions on heteroaromatics, the bond-breaking step is not the rate-determining step.

For this compound, the expected order of reactivity for nucleophilic substitution is C4 > C2 > C6-F . The fluorine atom is generally a poorer leaving group in SNAr compared to chlorine under many conditions. Therefore, initial substitutions are most likely to occur at one of the chlorinated positions. The preference for C4 over C2 is a well-documented phenomenon in related systems.[7]

Application in Herbicide Synthesis: A Protocol for the Synthesis of a Pyrimidine-based Herbicide Intermediate

While direct synthesis routes for major commercial herbicides from this compound are not extensively published, its utility as a building block for novel herbicidal compounds is a subject of ongoing research and patent literature. Below is a representative protocol for the regioselective amination of this compound, a key step in the synthesis of many potential herbicide candidates. This protocol is based on general procedures for the amination of dichloropyrimidines.[8][9]

Experimental Protocol: Regioselective Mono-amination at the C4 Position

This protocol describes the synthesis of 2-chloro-4-amino-6-fluoropyrimidine derivatives, which are valuable intermediates for further functionalization in the development of new herbicides.

Objective: To achieve selective substitution of the chlorine atom at the C4 position of this compound with an amine.

Reaction Scheme:

G This compound 2-Chloro-4-(alkyl/aryl)amino-6-fluoropyrimidine This compound->2-Chloro-4-(alkyl/aryl)amino-6-fluoropyrimidine Amine (R-NH2) Amine (R-NH2)->2-Chloro-4-(alkyl/aryl)amino-6-fluoropyrimidine Base, Solvent Base, Solvent->2-Chloro-4-(alkyl/aryl)amino-6-fluoropyrimidine G This compound 4-Alkoxy-2-chloro-6-fluoropyrimidine This compound->4-Alkoxy-2-chloro-6-fluoropyrimidine Sodium Alkoxide (NaOR) Sodium Alkoxide (NaOR)->4-Alkoxy-2-chloro-6-fluoropyrimidine Alcohol (ROH) Alcohol (ROH)->4-Alkoxy-2-chloro-6-fluoropyrimidine G A This compound C 4-Amino-2-chloro-6-fluoropyrimidine Intermediate A->C Regioselective S_NAr at C4 B Nucleophile 1 (e.g., R1-NH2) B->C E Diverse Agrochemical Scaffolds C->E S_NAr at C2 D Nucleophile 2 (e.g., R2-SH) D->E

Sources

The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions of 2,4-Dichloro-6-fluoropyrimidine: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 2,4-Dichloro-6-fluoropyrimidine Scaffold

The this compound core is a cornerstone building block in modern medicinal chemistry and drug discovery. Its inherent electronic properties and multiple reactive sites offer a versatile platform for the synthesis of complex molecular architectures. Substituted pyrimidines are prevalent in a vast array of biologically active compounds, including a significant number of FDA-approved small-molecule kinase inhibitors.[1][2] The strategic functionalization of this scaffold through palladium-catalyzed cross-coupling reactions allows for the precise and efficient installation of diverse substituents, enabling the exploration of vast chemical space in the quest for novel therapeutics.[1]

This guide provides an in-depth exploration of the key palladium-catalyzed reactions of this compound, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis. We will delve into the critical aspect of regioselectivity, providing insights into how to control substitution at the C4 and C2 positions, a crucial factor in designing and executing synthetic routes.

Understanding the Catalytic Cycle: The Engine of Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[3] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broken down into three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, this compound), forming a palladium(II) intermediate.[3]

  • Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

The efficiency and selectivity of this cycle are profoundly influenced by the choice of ligands, base, solvent, and temperature, as we will explore in the context of specific reaction types.

Palladium Catalytic Cycle Figure 1: General Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Regioselectivity: The Art of Controlled Substitution

A critical consideration when working with this compound is the regioselectivity of the cross-coupling reaction. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities. Generally, palladium-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitutions, preferentially occur at the C4 position.[4][5] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[5]

However, achieving selective substitution at the C2 position is a significant synthetic challenge that can be overcome with careful selection of reaction conditions, particularly the palladium catalyst and ligand system. For instance, in C-S cross-coupling reactions, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective coupling with thiols.[4] This inversion of conventional selectivity opens up new avenues for the synthesis of novel pyrimidine derivatives.

The ability to control regioselectivity is paramount for sequential functionalization, allowing for the stepwise introduction of different substituents at the C4 and C2 positions to build molecular complexity.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organic halide. For this compound, this reaction typically proceeds with high regioselectivity at the C4 position.[5] Microwave-assisted protocols have been developed to achieve this transformation efficiently with short reaction times and low catalyst loadings.[6]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

  • Microwave Irradiation: This technique can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields.[6]

Protocol: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialPurposeTypical Amount
This compoundStarting Material1.0 equiv
Arylboronic AcidCoupling Partner1.1 - 1.5 equiv
Pd(PPh₃)₄Catalyst0.5 - 2 mol%
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 equiv
1,4-Dioxane/H₂O (e.g., 4:1)Solvent-
Microwave VialReaction Vessel-
Magnetic Stir BarStirring-

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Figure 2: Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - Base B Add Solvent (e.g., Dioxane/H2O) A->B C Seal Vial & Irradiate (e.g., 120 °C, 20 min) B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G

Sources

Application Notes and Protocols for the Regioselective Amination of 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminated Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the various substituted pyrimidines, those bearing amino groups are of particular significance, frequently serving as key intermediates in the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies.

2,4-Dichloro-6-fluoropyrimidine is a versatile starting material, offering three distinct points for nucleophilic substitution. The differential reactivity of the chloro and fluoro substituents, as well as the C2 and C4 positions, allows for controlled, stepwise functionalization. This application note provides a comprehensive guide to the experimental procedures for the regioselective amination of this compound, a critical transformation for accessing a diverse range of bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step protocols, and offer expert insights into potential challenges and their solutions.

Mechanistic Overview: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two ring nitrogens and the halogen substituents renders the pyrimidine ring susceptible to attack by nucleophiles. The regioselectivity of this reaction—that is, whether the incoming amine attacks the C2 or C4 position—is a critical consideration.

Generally, in the absence of other influencing factors, nucleophilic attack is favored at the C4 position of 2,4-dichloropyrimidines.[1][2][3] This preference is attributed to the greater ability of the para nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. However, the substitution pattern on the pyrimidine ring can significantly influence this selectivity. For instance, the presence of an electron-donating group at the C6 position can steer the amination towards the C2 position. In the case of this compound, the fluorine atom's electron-withdrawing nature is expected to influence the electron distribution within the ring and, consequently, the regioselectivity of the amination.

This guide will present two primary protocols: one favoring C4-amination and a potential strategy for achieving C2-amination, based on established principles of SNAr on substituted pyrimidines.

Safety Precautions: Handling Halogenated Pyrimidines and Reagents

Working with halogenated pyrimidines and the reagents involved in their transformation requires strict adherence to safety protocols.

  • This compound and its derivatives: These compounds are generally harmful if swallowed, in contact with skin, or if inhaled.[4] They can cause severe skin burns and eye damage. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Phosphorus oxychloride (POCl3): This is a highly corrosive and toxic reagent that reacts violently with water. It should be handled with extreme caution in a dry, well-ventilated fume hood.

  • Ammonia (gaseous or solution): Ammonia is a corrosive and toxic gas with a pungent odor. Work with ammonia solutions or gas in a well-ventilated fume hood.

  • Organic Solvents: The solvents used in these procedures (e.g., methyl tert-butyl ether, propanol, dichloromethane) are flammable and may be harmful if inhaled or absorbed through the skin. Handle them in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-6-fluoropyrimidine

This protocol is adapted from a procedure for a similar substrate and is designed to favor the substitution at the C4 position.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Anhydrous Methyl tert-butyl ether (MTBE)≥99%Fisher Scientific
Ammonia gasAnhydrousAirgas
Deionized Water
Sodium ChlorideReagentVWR
Anhydrous Magnesium Sulfate
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Gas inlet tube
Dry ice/acetone bath
Buchner funnel and filter paper
Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a thermometer, dissolve this compound (10.0 g, 59.9 mmol) in anhydrous methyl tert-butyl ether (150 mL).

  • Cooling: Cool the solution to between -50 °C and -45 °C using a dry ice/acetone bath.

  • Ammonia Addition: While vigorously stirring, bubble anhydrous ammonia gas through the solution at a steady rate. Monitor the temperature to ensure it remains within the specified range. The addition of ammonia is exothermic.

  • Reaction Progression: Continue the ammonia addition for approximately 45-60 minutes. After the addition is complete, continue stirring the reaction mixture at -50 °C for another 30 minutes.

  • Warming: Gradually warm the reaction mixture to room temperature and continue stirring for an additional 1-2 hours.

  • Work-up: A precipitate of ammonium chloride will form. Filter the reaction mixture through a Buchner funnel and wash the solid with a small amount of cold MTBE.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield 4-amino-2-chloro-6-fluoropyrimidine as a solid.

Visualization of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve this compound in anhydrous MTBE setup2 Cool to -50°C to -45°C setup1->setup2 reaction1 Bubble anhydrous ammonia gas (maintain low temperature) setup2->reaction1 reaction2 Stir at -50°C reaction1->reaction2 reaction3 Warm to room temperature and stir reaction2->reaction3 workup1 Filter to remove NH4Cl reaction3->workup1 workup2 Wash filtrate with H2O and brine workup1->workup2 workup3 Dry organic layer (MgSO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purification Column Chromatography workup4->purification

Caption: Workflow for the synthesis of 4-amino-2-chloro-6-fluoropyrimidine.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-substituted-6-fluoropyrimidines

This protocol provides a general and rapid method for the synthesis of 4-substituted-2-aminopyrimidines using microwave irradiation, adapted from a similar procedure.[6] This can be modified to use this compound as the starting material to potentially achieve C2 amination with a secondary amine, followed by substitution at C4. For the initial C2 amination, a less reactive amine might be required to achieve selectivity.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Substituted Amine (e.g., morpholine)ReagentAcros Organics
Triethylamine≥99%Sigma-Aldrich
Anhydrous Propanol
Saturated Sodium Bicarbonate Solution
Ethyl Acetate
Anhydrous Sodium Sulfate
Microwave synthesis vialsCEM, Biotage
Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol), the desired amine (1.0 mmol), and anhydrous propanol (3 mL).

  • Base Addition: Add triethylamine (1.2 mmol) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120-140 °C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of the Microwave-Assisted Workflow:

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Combine reactants and solvent in microwave vial prep2 Add triethylamine prep1->prep2 mw_react Irradiate at 120-140°C (15-30 min) prep2->mw_react workup1 Quench with NaHCO3 (aq) mw_react->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purification Column Chromatography workup3->purification

Caption: General workflow for microwave-assisted amination of dichloropyrimidines.

Characterization of Aminated Products

The successful synthesis of the desired aminated pyrimidine should be confirmed through a combination of analytical techniques.

Typical Characterization Data:

TechniqueExpected Observations for 4-Amino-2-chloro-6-fluoropyrimidine
1H NMR A singlet for the C5-H proton, and a broad singlet for the -NH2 protons. The chemical shifts will be influenced by the solvent.
13C NMR Distinct signals for the four carbon atoms of the pyrimidine ring. The carbon attached to the fluorine will show a characteristic C-F coupling.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product (C4H3ClFN3, M.W. = 147.54 g/mol ). The isotopic pattern for the chlorine atom (35Cl and 37Cl in a ~3:1 ratio) should be observable.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the amino group (typically in the range of 3300-3500 cm-1), and C-Cl and C-F stretching vibrations.
Melting Point A sharp melting point is indicative of a pure compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Inactive reagents (e.g., moisture in anhydrous solvent).- Insufficient reaction time or temperature.- Inefficient stirring.- Use freshly dried solvents and high-purity reagents.- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure vigorous stirring, especially in heterogeneous mixtures.
Formation of di-aminated product - Excess of the aminating agent.- Reaction temperature is too high or reaction time is too long.- Use a stoichiometric amount or a slight excess of the amine.- Maintain the recommended reaction temperature and monitor the reaction closely by TLC to stop it once the mono-aminated product is maximized.
Mixture of C2 and C4 isomers - The reaction conditions do not strongly favor one isomer over the other.- For Protocol 1, ensure the temperature is kept very low to maximize selectivity.- For C2 selectivity, consider using a bulkier amine or a different solvent system. Purification by column chromatography will be necessary to separate the isomers.
Difficulty in product purification - Product is highly polar and streaks on the silica gel column.- Co-elution of impurities.- Try a different eluent system, possibly with a small percentage of a more polar solvent like methanol or a few drops of triethylamine to reduce tailing.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The regioselective amination of this compound is a valuable transformation for the synthesis of a wide array of heterocyclic compounds with potential applications in drug discovery and materials science. By carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the aminating agent, researchers can selectively functionalize the pyrimidine core. The protocols and troubleshooting guide provided in this application note offer a solid foundation for successfully performing these reactions and for addressing common experimental challenges. As with any chemical synthesis, careful planning, adherence to safety protocols, and diligent monitoring of the reaction progress are paramount to achieving the desired outcomes.

References

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398.
  • PubChem. (n.d.). 4-Amino-6-chloropyrimidine. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Results in Chemistry, 4, 100569.
  • PrepChem. (n.d.). Synthesis of 4-amino-2,4-dichloropyrimidine. Retrieved from [Link]

  • O'Donnell, M. J., & Charrier, J.-D. (2010). A complementary route to diaminopyrimidines through regioselective SNAr amination reactions. Tetrahedron Letters, 51(4), 679-681.
  • Smith, S. M., & Buchwald, S. L. (2007). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 9(24), 5035–5038.
  • Journet, M., Cai, D., Kowal, J. J., & Larsen, R. D. (2001). A Practical Strategy for the Synthesis of 2-Dialkylamino-4-arylamino-6-aminopyrimidines. Tetrahedron Letters, 42(50), 9117-9119.
  • Deng, H., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Figshare. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Fluoropyrimidine Synthesis: A Technical Support Center for Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for the synthesis of fluoropyrimidines. Fluorinated pyrimidines are a cornerstone of many therapeutic agents, and optimizing their synthesis is critical for efficient drug development and manufacturing. This technical support center offers a dynamic, in-depth resource to navigate the common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - A Quick Reference Guide

This section provides rapid answers to some of the most common questions encountered during fluoropyrimidine synthesis.

Q1: My electrophilic fluorination of uracil is giving a low yield. What are the first parameters I should check?

A1: Low yields in electrophilic fluorination of uracil are often traced back to a few key factors. Firstly, ensure your starting uracil is completely dry, as moisture can consume the fluorinating agent. Secondly, the choice of solvent is critical; aprotic solvents like acetonitrile are generally preferred. Some powerful fluorinating agents, such as Selectfluor, can react exothermically and rapidly with solvents like DMF, pyridine, and DMSO, leading to reagent decomposition and reduced yield[1]. Finally, verify the activity of your fluorinating agent, as reagents like Selectfluor® can degrade over time, especially if not stored under anhydrous conditions.

Q2: I'm observing multiple spots on my TLC after a nucleophilic fluorination reaction. What are the likely side products?

A2: In nucleophilic fluorinations, particularly when using precursors like 2,4-dichloro-5-fluoropyrimidine, common side products arise from incomplete substitution or reaction with the solvent. You may be observing mono-substituted intermediates or products of solvolysis if you are using a protic solvent. Another possibility is the formation of regioisomers, especially if the substrate has multiple reactive sites. Cross-coupling and nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines generally favor reaction at the C4 site[2].

Q3: What is the best way to purify my fluoropyrimidine product?

A3: The purification strategy depends heavily on the physical properties of your product and the impurities present. For many fluoropyrimidines, column chromatography on silica gel is effective. If your product is a solid, recrystallization can be a powerful purification technique. For polar compounds that are difficult to purify via chromatography, consider converting them to a salt to facilitate crystallization. In the case of gemcitabine, purification often involves separating the desired β-anomer from the α-anomer, which can be achieved through crystallization techniques involving specific solvent systems like water/acetone or water/methanol/ethyl acetate[1][3].

Q4: Can I use water as a solvent for my fluorination reaction?

A4: While seemingly counterintuitive, some fluorination reactions can be performed in aqueous media, particularly with certain cationic N-F fluorinating agents[1]. However, this is highly dependent on the specific reagent and substrate. For most fluorination reactions, especially those involving sensitive reagents or intermediates, anhydrous conditions are crucial to prevent side reactions and reagent decomposition.

Section 2: Troubleshooting Guides - In-Depth Problem Solving

This section provides detailed troubleshooting guides for specific challenges encountered during fluoropyrimidine synthesis, complete with step-by-step protocols and the scientific rationale behind each recommendation.

Low Yields in Electrophilic Fluorination

Low yields are a frequent frustration in electrophilic fluorination. The following guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Consistently low yield (<50%) in the electrophilic fluorination of a pyrimidine substrate.

Diagnostic Workflow:

low_yield_troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK check_workup 3. Evaluate Work-up & Purification check_conditions->check_workup Conditions Optimized solution Optimized Yield check_workup->solution Purification Efficient sub_reagents Moisture in substrate/solvent? Fluorinating agent decomposed? Incorrect stoichiometry? sub_reagents->check_reagents sub_conditions Incompatible solvent? Suboptimal temperature? Insufficient reaction time? sub_conditions->check_conditions sub_workup Product loss during extraction? Decomposition on silica gel? Inefficient crystallization? sub_workup->check_workup

Caption: Troubleshooting workflow for low yields.

Detailed Troubleshooting Steps:

1. Re-evaluate Your Reagents and Stoichiometry:

  • Moisture Content: Water is the nemesis of many fluorination reactions. It can hydrolyze both the starting material and the fluorinating agent.

    • Protocol: Dry your pyrimidine starting material under high vacuum for several hours before use. Use freshly distilled, anhydrous solvents.

  • Fluorinating Agent Activity: Electrophilic fluorinating agents, especially N-F reagents like Selectfluor®, can degrade upon exposure to moisture or over prolonged storage.

    • Protocol: If possible, test the activity of your fluorinating agent on a small scale with a reliable substrate. Consider purchasing a fresh batch if degradation is suspected.

  • Stoichiometry: Ensure the molar ratio of the fluorinating agent to the substrate is appropriate. An excess of the fluorinating agent is often used, but a large excess can sometimes lead to side reactions.

2. Optimize Reaction Conditions:

  • Solvent Selection: The choice of solvent can dramatically impact the reaction outcome. As noted, some electrophilic fluorinating agents have compatibility issues with common solvents[1].

    • Protocol: If using Selectfluor®, avoid DMF, pyridine, and DMSO. Acetonitrile is a common and generally safe choice. For a comprehensive guide on solvent selection, consider resources like the Sanofi Solvent Selection Guide[4].

Solvent ClassRecommended SolventsProblematic Solvents
Aprotic PolarAcetonitrile, Tetrahydrofuran (THF)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Pyridine
ProticAcetic Acid (with caution)Water, Alcohols (unless specified in the protocol)
  • Temperature Control: Fluorination reactions can be exothermic.

    • Protocol: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the internal temperature, especially during the initial addition of the fluorinating agent.

  • Reaction Time: Incomplete conversion can be a simple matter of insufficient reaction time.

    • Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

3. Refine Your Work-up and Purification:

  • Aqueous Work-up: Some fluorinated compounds can have moderate water solubility, leading to loss during the extraction phase.

    • Protocol: Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.

  • Chromatography: Fluorinated compounds can sometimes be sensitive to silica gel.

    • Protocol: If you suspect degradation on silica, consider using a less acidic stationary phase like alumina or a different purification method such as recrystallization.

Managing Side Reactions in the Synthesis of Gemcitabine

The synthesis of the anticancer drug gemcitabine often involves the formation of diastereomers and other side products. Controlling the stereochemistry and minimizing impurities is crucial.

Problem: Poor diastereoselectivity and formation of side products during the glycosylation step in gemcitabine synthesis.

Underlying Principles: The key challenge in gemcitabine synthesis is the stereoselective formation of the β-anomer. The difluoro group at the 2'-position of the ribose sugar influences the stereochemical outcome of the glycosylation reaction. Anomerization can occur under certain conditions, leading to a mixture of α and β anomers[5].

Troubleshooting Strategies:

1. Optimizing the Glycosylation Reaction:

  • Protecting Groups: The choice of protecting groups on the sugar moiety is critical for directing the stereoselectivity.

    • Insight: Bulky protecting groups can influence the facial selectivity of the incoming nucleobase. The use of cinnamoyl as a hydroxyl protecting group has been reported to be effective[6].

  • Leaving Group: The nature of the leaving group at the anomeric position of the sugar also plays a significant role.

    • Insight: Mesylates and tosylates are commonly used leaving groups. The choice can affect the reaction rate and selectivity.

  • Lewis Acid/Promoter: The type and amount of Lewis acid used to activate the sugar donor can impact the anomeric ratio.

    • Protocol: Screen different Lewis acids (e.g., TMSOTf, SnCl₄) and optimize their stoichiometry.

2. Controlling Anomerization:

  • Reaction Conditions: Anomerization can be promoted by both acidic and basic conditions.

    • Protocol: Carefully control the pH of the reaction mixture. In some cases, replacing a basic solvent like pyridine with a non-basic one like dichloromethane can reduce anomerization[5].

  • Temperature: Higher temperatures can sometimes lead to equilibration of the anomers.

    • Protocol: Run the glycosylation at the lowest temperature that allows for a reasonable reaction rate.

3. Purification of the Desired β-Anomer:

  • Crystallization: The α and β anomers of gemcitabine and its intermediates often have different solubilities, which can be exploited for purification.

    • Protocol for Gemcitabine HCl Purification: A common method involves dissolving the anomeric mixture in hot water and then adding acetone to selectively precipitate the desired β-anomer[1]. Repeating this process can lead to high anomeric purity[1]. Another effective solvent system for recrystallization is a mixture of water, methanol, and ethyl acetate[3][7].

Workflow for Optimizing Gemcitabine Synthesis:

gemcitabine_optimization start Poor Diastereoselectivity in Glycosylation protecting_groups 1. Screen Protecting Groups on Sugar Moiety start->protecting_groups leaving_group 2. Optimize Anomeric Leaving Group protecting_groups->leaving_group promoter 3. Evaluate Lewis Acid & Stoichiometry leaving_group->promoter conditions 4. Control Reaction Temperature & pH promoter->conditions purification 5. Develop Selective Crystallization Protocol conditions->purification product High Purity β-Gemcitabine purification->product

Caption: Stepwise optimization of gemcitabine synthesis.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol for Electrophilic Fluorination of Uracil to 5-Fluorouracil

Materials:

  • Uracil

  • Selectfluor®

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add uracil (1 equivalent).

  • Add anhydrous acetonitrile to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve Selectfluor® (1.1 equivalents) in anhydrous acetonitrile.

  • Slowly add the Selectfluor® solution to the uracil suspension via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-fluorouracil.

Section 4: Catalyst Management in Fluoropyrimidine Synthesis

Catalyst deactivation can be a significant hurdle in achieving efficient and reproducible fluoropyrimidine synthesis. Understanding the causes and implementing mitigation strategies is key to success.

Common Causes of Catalyst Deactivation:

  • Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst, rendering them inactive.

  • Coking/Fouling: The formation of carbonaceous deposits on the catalyst surface can block active sites.

  • Thermal Degradation/Sintering: High reaction temperatures can lead to changes in the catalyst's structure and loss of active surface area.

  • Leaching: The active metal of the catalyst can dissolve into the reaction mixture.

Troubleshooting Catalyst Deactivation:

SymptomPotential CauseRecommended Action
Gradual decrease in reaction rate over multiple runsPoisoning or FoulingPurify starting materials and solvents. Consider regenerating the catalyst according to the manufacturer's protocol.
Sudden drop in activityStrong PoisoningIdentify and remove the source of the poison. A fresh batch of catalyst may be required.
Decreased selectivityThermal DegradationLower the reaction temperature. Ensure even heating of the reaction mixture.
Discoloration of the reaction mixtureLeachingUse a more robust catalyst support. Consider milder reaction conditions.

References

  • Specific Solvent Issues with Fluorination. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]

  • Brown, K., Weymouth-Wilson, A., & Linclau, B. (2015). A linear synthesis of gemcitabine. Carbohydrate research, 406, 71–75. [Link]

  • Method of obtaining and purification gemcitabine hydrochloride. (2012).
  • Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. (2016). Molecules, 21(11), 1489. [Link]

  • Challenges in DPYD Test Implementation in Patients Treated with Fluoropyrimidines are DPYD Genotype Arriving on Time? [Letter]. (2023). Clinical Pharmacology & Therapeutics, 115(3), 503-504. [Link]

  • An Improved Preparation Process for Gemcitabine. (2009). Organic Process Research & Development, 13(6), 1167-1170. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2021). Synlett, 32(18), 1757-1762. [Link]

  • Process for the preparation of gemcitabine chlorohydrate. (2010).
  • The synthesis of 5-fluoropyrimidines. (1957). Journal of the American Chemical Society, 79(17), 4559-4564. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (2007). Journal of Fluorine Chemistry, 128(11), 1334-1338. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 245. [Link]

  • Process for the preparation of gemcitabine hydrochloride. (2012).
  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). Beilstein Journal of Organic Chemistry, 16, 445-452. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. [Link]

  • PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. (2023). Cancers, 15(13), 3334. [Link]

  • (PDF) A Linear Synthesis of Gemcitabine. (2015). ResearchGate. [Link]

  • Synthesis of New 5-Fluorouracil Photosensitiser Conjugates for use as Prodrugs in the Photodynamic Therapy for Cancer. (2006). DORAS. [Link]

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. (2024). Beilstein Journal of Organic Chemistry, 20, 888-895. [Link]

  • The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. (2024). Frontiers in Microbiology, 15, 1358871. [Link]

  • A Survey of Solvent Selection Guides. (2011). Green Chemistry, 13(6), 1594-1599. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022). ChemCatBio. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). Organic Process Research & Development, 17(12), 1517-1523. [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015). Journal of the American Chemical Society, 137(29), 9531-9534. [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Gemcitabine Side Effects: Common, Severe, Long Term. (2025). Drugs.com. [Link]

  • Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?. (2023). Frontiers in Pharmacology, 14, 1183307. [Link]

  • Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. (2024). GaBI Journal, 13(2), 107-110. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2006). Beilstein Journal of Organic Chemistry, 2, 16. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). UCLA Chemistry and Biochemistry. [Link]

  • Overcoming Challenges in Scale-Up Production. (2024). World Pharma Today. [Link]

  • Role of Selectfluor® in the reported fluorination reaction. (2021). ResearchGate. [Link]

  • The synthesis of gemcitabine. (2014). Carbohydrate Research, 387, 59-73. [Link]

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients. (2014). Journal of Pharmaceutical Sciences, 103(1), 96-104. [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2023). Energy Advances, 2(11), 1435-1463. [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. [Link]

  • (PDF) Scale-Up Challenges and Optimization Strategies for Green Fluorescent Protein Production in E. coli JM109: A Shake Flask and Batch Fermentation Study. (2026). ResearchGate. [Link]

  • gemcitabine injection solution Adverse Reactions. (n.d.). Pfizer Medical Information - US. [Link]

  • PharmGKB summary: fluoropyrimidine pathways. (2012). Pharmacogenetics and Genomics, 22(8), 619-623. [Link]

  • Binding mechanism and SERS spectra of 5-fluorouracil on gold clusters. (2022). Frontiers in Chemistry, 10, 1064893. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2017). Molecules, 22(12), 2099. [Link]

  • (PDF) Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry.. (2025). ResearchGate. [Link]

  • Solvent Selection Guide. (n.d.). University of York. [Link]

  • Fluoropyrimidine-based chemotherapies. (n.d.). NHS England. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2011). Molecules, 16(12), 10184-10196. [Link]

Sources

Technical Support Center: Workup Procedures for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, yet often challenging, workup and purification stages of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my cross-coupling reaction is complete?

The very first step post-reaction is to cool the mixture to room temperature and then quench it. Quenching deactivates any remaining reactive species and is crucial for a safe and clean workup. The choice of quenching agent depends on the specific reaction. For instance, in a Suzuki-Miyaura coupling, which often uses a base, a mild aqueous acid (like saturated ammonium chloride) or simply water can be used to neutralize the base and hydrolyze any remaining boronic acid derivatives.[1] For reactions involving organometallic reagents that are highly water-reactive, a non-aqueous quench (e.g., with isopropanol) might be more appropriate before introducing water.

Q2: Why is the removal of the palladium catalyst so critical, especially in pharmaceutical applications?

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on the permissible levels of elemental impurities in drug products. For palladium, a Class 2B element, the oral concentration limit is typically 10 ppm. Beyond toxicity, residual palladium can also catalyze unwanted side reactions in subsequent synthetic steps or degrade the final compound over time.

Q3: What are the main strategies for removing residual palladium?

There are three primary strategies for palladium removal: adsorption, extraction/precipitation, and crystallization.[2]

  • Adsorption: This involves using solid-supported "scavengers" that bind to the palladium.[2] These are often functionalized silica gels or polymers with thiol, amine, or phosphine groups that have a high affinity for palladium.[2][3] Activated carbon is also a common and effective adsorbent.

  • Extraction/Precipitation: This can involve aqueous washes with solutions containing chelating agents like EDTA or L-cysteine, which form water-soluble complexes with palladium that can be extracted.

  • Crystallization: Often, a well-executed crystallization of the final product can leave the majority of palladium impurities behind in the mother liquor. This is a highly effective method for achieving high purity.

Troubleshooting Guide: Common Workup Issues

Issue 1: My final product is dark-colored and analysis shows significant palladium contamination.

Root Cause Analysis: A dark coloration (often black or dark brown) in your isolated product is a classic sign of palladium black formation. This occurs when the soluble Pd(0) catalyst agglomerates and precipitates out of solution. This can be caused by several factors, including:

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the Pd(0) active species, can be oxidized, especially at high temperatures or if the reaction is not properly degassed.[4][5] This leaves the palladium coordinatively unsaturated and prone to precipitation.

  • Inefficient Ligand Binding: Some ligands may not be effective at stabilizing the palladium catalyst throughout the entire reaction, leading to decomposition.[5]

  • Improper Workup Initiation: Adding an anti-solvent too quickly or drastically changing the polarity of the solution can cause the catalyst to crash out.

Solutions:

Step 1: Initial Filtration Before any aqueous workup, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or DCM) and filter it through a pad of Celite®.[6][7][8] This will remove the bulk of the insoluble palladium black.

Step 2: Scavenger Treatment If palladium contamination persists after filtration, a scavenger is necessary. The choice of scavenger is critical and often needs to be screened for optimal performance.

Scavenger TypeFunctional GroupTypical Application
Thiol-functionalized Silica -SHBroadly effective for various Pd species. A common first choice.[2]
Amine-functionalized Silica -NH2, -NHREffective for Lewis acidic Pd(II) species.
Phosphine-based Scavengers -PR2Can be very effective but may require harsher conditions.
Activated Carbon N/AA cost-effective, non-selective adsorbent.
MP-TMT Trithiocyanuric acidA highly effective scavenger for a wide range of metals.[9]

Experimental Protocol: Palladium Scavenging

  • After the initial filtration through Celite®, dissolve the crude product in a suitable solvent.

  • Add the selected scavenger (typically 5-20 weight equivalents relative to the theoretical amount of palladium).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. The kinetics can be slow, so allow sufficient time.

  • Filter off the scavenger.

  • Concentrate the filtrate and analyze for palladium content (e.g., by ICP-MS).

Issue 2: An unmanageable emulsion formed during my aqueous workup.

Root Cause Analysis: Emulsions are common in biphasic workups, especially when the reaction mixture contains amphiphilic molecules, such as certain ligands, surfactants, or even the product itself.[10][11] The presence of fine solids can also stabilize emulsions. This is particularly prevalent in reactions run in polar aprotic solvents like DMF or DMAc when water is added.

Solutions:

  • Filtration: As a first step, filter the entire emulsified mixture through a pad of Celite®. This can break the emulsion by removing particulate matter.

  • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.

  • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some MTBE or toluene can alter the interfacial tension and help separate the layers.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to force the separation of the layers.

Issue 3: I'm observing a significant amount of homocoupled byproducts.

Root Cause Analysis: Homocoupling, particularly of boronic acids in Suzuki-Miyaura reactions, is a common side reaction.[10] It is often promoted by the presence of Pd(II) species and oxygen.[10] If the initial reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if the reaction mixture is not properly deoxygenated, the Pd(II) can catalyze the homocoupling of two boronic acid molecules.[10]

Solutions:

  • Thorough Degassing: Before adding the palladium catalyst, ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.

  • Pre-catalyst Activation: Consider pre-forming the active Pd(0) catalyst before adding your coupling partners. This involves reducing the Pd(II) source in the presence of the ligand under inert conditions.[4]

  • Choice of Base and Solvent: The base and solvent can influence the rate of pre-catalyst reduction and the stability of the active catalyst.[4] For example, using a weaker base might slow down deleterious side reactions.

  • Workup Strategy: Homocoupled byproducts can sometimes be removed during the workup. For example, the biphenyl byproduct from phenylboronic acid homocoupling is non-polar and can often be separated from more polar products by chromatography or crystallization.

Visual Workflows

A logical approach to post-reaction workup is crucial for efficiency and success. The following diagram outlines a general decision-making workflow.

Workup_Decision_Tree start Reaction Complete quench Quench Reaction start->quench filter_solids Filter Insoluble Solids (e.g., Pd Black, Salts) quench->filter_solids phase_sep Aqueous Workup / Phase Separation filter_solids->phase_sep emulsion Emulsion Forms? phase_sep->emulsion break_emulsion Break Emulsion (Brine, Celite®) emulsion->break_emulsion Yes dry_org Dry Organic Layer emulsion->dry_org No break_emulsion->dry_org concentrate Concentrate dry_org->concentrate crude_analysis Analyze Crude Product concentrate->crude_analysis purify Purification Strategy crude_analysis->purify chromatography Column Chromatography purify->chromatography crystallization Crystallization / Recrystallization purify->crystallization distillation Distillation purify->distillation pd_check Pd > 10 ppm? chromatography->pd_check crystallization->pd_check distillation->pd_check scavenge Palladium Scavenging pd_check->scavenge Yes final_product Final Product < 10 ppm Pd pd_check->final_product No scavenge->pd_check

Caption: A general decision tree for post-cross-coupling workup and purification.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2023). 2.
  • White Rose Research Online.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • SpinChem.
  • Biotage. (2014). Metal Scavenger User Guide.
  • ResearchGate.
  • ResearchGate. (2015).
  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ACS Publications. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • NIH. Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Sopachem. Metal Scavenger Guide.
  • ChemRxiv.
  • Organic Chemistry Portal. Heck Reaction.
  • Reddit. (2019).
  • ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
  • ACS Publications. Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. The Journal of Organic Chemistry.
  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • ResearchGate. (2025).
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?.
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • MDPI. (2018).
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025).
  • ResearchGate. (2017).
  • ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
  • ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Chemistry Notes. (2022).
  • Sigma-Aldrich.
  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.

Sources

Technical Support Center: Mastering Regioselectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced art of controlling regioselectivity in reactions involving dichloropyrimidines. This guide is crafted for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing the pyrimidine scaffold. Pyrimidine cores are a cornerstone in a vast array of FDA-approved drugs, making the precise control over substituent placement a critical aspect of modern synthetic chemistry.[1]

This resource will provide in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity in reactions of 2,4-dichloropyrimidines?

In the majority of cases, reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings on an unsubstituted 2,4-dichloropyrimidine preferentially occur at the C4 position.[1][2] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is generally more electrophilic and susceptible to nucleophilic attack or oxidative addition of a palladium catalyst.[3]

Q2: How do substituents on the pyrimidine ring affect this inherent C4 selectivity?

Substituents on the pyrimidine ring can dramatically alter the regiochemical outcome of a reaction. The interplay of steric and electronic effects is paramount:

  • Electron-donating groups (EDGs) at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[4][5]

  • Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent C4 selectivity.[6]

  • Sterically bulky groups at the C5 position can hinder reaction at the C4 position, thereby promoting C2 substitution.[3][4]

Quantum mechanics (QM) analyses can be powerful tools for predicting how these substitutions will influence the LUMO (Lowest Unoccupied Molecular Orbital) distribution and, consequently, the regioselectivity of SNAr reactions.[4][5]

Q3: Can the choice of nucleophile influence the site of reaction?

Absolutely. The nature of the incoming nucleophile plays a crucial role. For instance, in the SNAr reaction of 2,4-dichloro-5-nitropyrimidine, while secondary amines typically yield the C4-substituted product, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity.[6] This is followed by an in situ N-dealkylation to give the formal C2-aminated product.

In another example, for 2-MeSO₂-4-chloropyrimidine, amines and Stille coupling partners react at C4, whereas alkoxides and formamide anions selectively substitute at C2.[7] This dichotomy is explained by the formation of hydrogen-bonded complexes between the anionic nucleophiles and the acidic proton of the methylsulfonyl group, which directs the attack to the C2 position.[7]

Troubleshooting Guides

This section provides actionable solutions to specific challenges you might encounter during your experiments.

Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: My SNAr amination of a 2,4-dichloropyrimidine is yielding a difficult-to-separate mixture of C2 and C4 isomers.[2][8] How can I improve selectivity?

Causality: The formation of regioisomeric mixtures in SNAr aminations of 2,4-dichloropyrimidines is a common issue, with typical C4/C2 ratios ranging from 1:1 to 4:1 with neutral nitrogen nucleophiles.[2] This lack of selectivity can render the synthesis inefficient.

Solutions & Optimization Workflow:

  • Solvent and Base Screening: The reaction environment is critical. For certain substrates, such as 2,4-dichloro-5-trifluoromethylpyrimidine, using a non-nucleophilic alcohol like tert-butanol as the solvent in the presence of a non-nucleophilic base (e.g., DIPEA) can surprisingly favor the formation of the C2-amino product.[8]

  • Temperature Control: Carefully controlling the reaction temperature can influence the kinetic vs. thermodynamic product distribution. It is advisable to run a temperature screen to find the optimal conditions for your specific substrate and nucleophile combination.

  • Leverage Substituent Effects: If your synthetic route allows, consider the electronic nature of substituents on the pyrimidine ring. An electron-donating group at C6 can be strategically employed to direct amination to the C2 position.[4][5]

  • Consider a Palladium-Catalyzed Approach: For aryl-substituted 2,4-dichloropyrimidines, a highly C4-regioselective amination can be achieved using a palladium-catalyzed reaction with LiHMDS as the base, which significantly outperforms traditional SNAr conditions.[2]

Illustrative Workflow for SNAr Optimization

G start Mixture of C2/C4 Isomers in SNAr solvent_base Screen Solvents and Bases (e.g., t-BuOH, DIPEA for C2 selectivity) start->solvent_base Initial Step temp_control Optimize Reaction Temperature solvent_base->temp_control If selectivity is still poor outcome Improved Regioselectivity solvent_base->outcome substituent Modify Pyrimidine Substituents (e.g., EDG at C6 for C2) temp_control->substituent If further optimization is needed temp_control->outcome pd_catalysis Switch to Pd-Catalyzed Amination (for high C4 selectivity) substituent->pd_catalysis Alternative Strategy substituent->outcome pd_catalysis->outcome G factors Key Factors for C2-Selectivity Catalyst System Reaction Temperature Nucleophile Structure details details factors:f1->details:f1 factors:f2->details:f2 factors:f3->details:f3

Caption: Critical parameters for achieving C2-selective cross-coupling.

Experimental Protocols

Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the efficient and regioselective synthesis of C4-substituted pyrimidines. [3] Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid (1.0 eq)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol).

  • Add the aryl or heteroaryl boronic acid (0.5 mmol).

  • Add K₂CO₃ (1.5 mmol, 207 mg).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) that has been previously degassed with argon. [9]6. Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes. [3][9]8. After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C4-substituted pyrimidine.

Data Summary: Temperature Optimization for Suzuki Coupling [3]

Entry Temperature (°C) Time (min) Yield of C4-product (%) Notes
1 60 15 Lower Incomplete conversion
2 80 15 Moderate -
3 100 15 81 Optimal
4 120 15 Lower Formation of 2,4-diphenylpyrimidine side product

| 5 | 140 | 15 | Lower | Increased side product formation |

Protocol 2: C2-Selective Amination of 2,4-dichloro-5-trifluoromethylpyrimidine

This protocol is based on a method that leverages solvent choice to achieve C2 selectivity. [8] Materials:

  • 2,4-dichloro-5-trifluoromethylpyrimidine

  • Aromatic amine (0.9-1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0-1.2 eq)

  • tert-Butanol (anhydrous)

Procedure:

  • Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine in anhydrous tert-butanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the aromatic amine to the solution.

  • Add DIPEA to the reaction mixture.

  • Heat the reaction mixture to a temperature between 40 °C and 80 °C (a reaction temperature of 80 °C is often preferred). [8]5. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. [9]8. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 2-amino-4-chloro-5-trifluoromethylpyrimidine.

References

  • Krajcovicova, S., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Neufeldt, S. R., & Sigman, M. S. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
  • Hartwig, J. F., et al. (2023). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Angiolini, M., et al. (2012). Regioselective preparation of substituted pyrimidines. Google Patents (US8334383B2).
  • Man, H-W., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]

  • Man, H-W., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]

  • Beaver, M. G., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Efficient Coupling Reactions with 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection and optimization in coupling reactions involving 2,4-dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve efficient, selective, and reproducible results.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your coupling reactions with 2,4-dichloropyrimidines. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Catalyst Inactivity or Decomposition. Palladium catalysts, especially Pd(0) species, can be sensitive to air and may decompose over time.

    • Solution: Ensure your catalyst is fresh and has been stored under an inert atmosphere. To counteract decomposition during the reaction, thoroughly degas your solvent and reaction mixture by bubbling argon or nitrogen through it for an extended period before adding the catalyst.[1] In some cases, adding a second portion of the catalyst midway through the reaction can improve yields.[1]

  • Potential Cause 2: Inappropriate Solvent or Base. The choice of solvent and base is critical for the efficiency of the coupling reaction.[1]

    • Solution: Conduct a systematic screening of solvents and bases. For Suzuki couplings, alcoholic solvent mixtures have been shown to enhance reactivity at lower temperatures compared to polar aprotic solvents.[1] A range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ should be tested to find the optimal conditions for your specific substrates.

  • Potential Cause 3: Steric Hindrance. Sterically hindered substrates, such as boronic acids with bulky ortho-substituents, can significantly slow down the reaction rate.[1]

    • Solution: For sterically demanding substrates, you may need to employ harsher reaction conditions, including higher temperatures and stronger bases.[1] The use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can also facilitate the coupling of hindered partners.

Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)

  • Understanding the Inherent Reactivity: In most palladium-catalyzed cross-coupling reactions, the C4 position of 2,4-dichloropyrimidine is intrinsically more reactive than the C2 position.[2][3] This is due to the favored oxidative addition of palladium to the C4-chlorine bond.[2]

  • Potential Cause 1: High Reaction Temperature. Elevated temperatures can sometimes lead to a loss of selectivity and the formation of the undesired C2-coupled product or diarylated byproducts.[2]

    • Solution: Carefully control the reaction temperature. For Suzuki couplings, an optimal temperature of around 100°C has been reported to give good yields of the C4-substituted product while minimizing the formation of the 2,4-disubstituted pyrimidine.[2]

  • Potential Cause 2: Catalyst and Ligand Choice. While most standard palladium catalysts favor C4 coupling, specific ligand systems can alter this selectivity.

    • Solution for C4-Selectivity: For achieving high C4 selectivity, traditional catalyst systems like Pd(PPh₃)₄ are often effective.[2]

    • Solution for C2-Selectivity: Achieving C2 selectivity is a significant challenge.[4] However, recent research has shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S coupling with thiols.[3][4][5][6] This highlights the profound impact of ligand choice on regioselectivity.

Problem 3: Formation of Diarylated Byproduct

  • Potential Cause: High Temperature or Prolonged Reaction Time. If the initial C4-coupling is efficient, the resulting 2-chloro-4-substituted pyrimidine can undergo a second coupling reaction at the C2 position, especially at higher temperatures or with extended reaction times.[2]

    • Solution: Optimize the reaction time and temperature to favor the mono-coupling product. Monitoring the reaction progress by TLC or LC-MS can help determine the point of maximum mono-substituted product formation before significant diarylation occurs. For microwave-assisted Suzuki couplings, a short reaction time of 15 minutes at 100°C has been shown to be effective.[2]

Problem 4: Catalyst Poisoning

  • Potential Cause: Sulfur-Containing Substrates. Thiophene-based boronic acids or other sulfur-containing reagents can act as poisons for the palladium catalyst, leading to reaction failure.[2]

    • Solution: If you suspect catalyst poisoning, increasing the catalyst loading may help to overcome the issue to some extent. Alternatively, specialized catalyst systems that are more resistant to sulfur poisoning may be required. In some cases, a different synthetic route that avoids the use of sulfur-containing coupling partners in the palladium-catalyzed step may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which position on 2,4-dichloropyrimidine is generally more reactive in cross-coupling reactions?

A1: The C4 position is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3] This preferential reactivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond.[2]

Q2: How can I selectively achieve coupling at the C2 position?

A2: Selective functionalization at the C2 position of 2,4-dichloropyrimidines is a known challenge, as both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions typically favor the C4 position.[3][4] However, for C-S coupling reactions with thiols, the use of palladium(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands has been demonstrated to invert the conventional selectivity and provide the C2-substituted product.[3][4][5][6]

Q3: What is a good starting point for a catalyst system for a Suzuki coupling at the C4 position?

A3: A reliable starting point for a C4-selective Suzuki coupling is to use tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and an inorganic base such as potassium carbonate (K₂CO₃).[2] This system has been shown to be effective and is a good baseline for further optimization of your specific reaction.

Q4: What are the advantages of using microwave irradiation for these coupling reactions?

A4: Microwave-assisted synthesis offers several advantages for the coupling of 2,4-dichloropyrimidines. It can lead to a significant reduction in reaction times (e.g., down to 15 minutes) and allows for the use of very low catalyst loadings (as low as 0.5 mol%).[2][7] This makes the process more efficient and cost-effective.

Q5: My Sonogashira coupling is giving a lot of alkyne homocoupling (Glaser coupling). How can I minimize this?

A5: The formation of homocoupled alkyne byproducts in Sonogashira reactions is often promoted by the copper(I) cocatalyst in the presence of oxygen.[8] To minimize this, ensure your reaction is thoroughly deoxygenated. Running the reaction under a strict inert atmosphere (argon or nitrogen) is crucial. You can also explore copper-free Sonogashira protocols, although these may require different ligands and reaction conditions.

Catalyst and Condition Selection Summary

Coupling TypePreferred PositionRecommended Catalyst SystemKey Considerations
Suzuki C4Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Alcoholic solvents can improve reactivity.[1] Microwave irradiation can significantly shorten reaction times.[2]
Buchwald-Hartwig C4Pd(II) precatalysts with appropriate phosphine ligands (e.g., from Buchwald or Hartwig)Base selection is critical; strong, non-nucleophilic bases are often required.
Sonogashira C4PdCl₂(PPh₃)₂/CuIThorough deoxygenation is essential to prevent alkyne homocoupling.[8]
C-S Coupling C4 (standard)Pd(II) precatalysts
C-S Coupling C2 (selective)Pd(II) precatalysts with bulky NHC ligandsThis is a specialized system for inverting the typical regioselectivity.[3][4][5][6]

Experimental Protocol: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol provides a starting point for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture or an alcohol/water mixture)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • If using conventional heating, place the vessel in a preheated oil bath at the desired temperature (e.g., 100°C) and stir. If using a microwave reactor, set the temperature and time according to your optimization (e.g., 100°C for 15 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Principles

Diagram 1: General Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')2 PdII_Aryl_R Aryl-Pd(II)-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

A simplified representation of the key steps in a palladium-catalyzed Suzuki cross-coupling reaction.

Diagram 2: Decision Workflow for Regioselectivity

Regioselectivity_Workflow Start Desired Product? C4_Coupling C4-Coupled Pyrimidine Start->C4_Coupling C2_Coupling C2-Coupled Pyrimidine Start->C2_Coupling Standard_Conditions Standard Pd Catalyst (e.g., Pd(PPh3)4) C4_Coupling->Standard_Conditions Specialized_Conditions Bulky NHC Ligand (for C-S coupling) C2_Coupling->Specialized_Conditions Result_C4 High C4 Selectivity Standard_Conditions->Result_C4 Result_C2 Potential C2 Selectivity Specialized_Conditions->Result_C2

A decision tree for selecting the appropriate catalyst system based on the desired regiochemical outcome.

References

  • Kralova, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(15), 4399. [Link]

  • Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Neufeldt, S. R., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Anderson, K. W., & Handy, S. T. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(8), 940-942. [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]

  • linezolid. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Chemistry Stack Exchange. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

Sources

Technical Support Center: Strategies for Minimizing Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common challenges encountered during pyrimidine synthesis, with a primary focus on minimizing the formation of unwanted byproducts, thereby improving yield, purity, and overall efficiency.

This guide is structured to provide rapid access to solutions for common problems through a comprehensive FAQ section and detailed troubleshooting guides for two of the most powerful and widely used methods in pyrimidine chemistry: the Biginelli reaction and the synthesis of 2,4,6-trisubstituted pyrimidines from carbonyl compounds and amidines .

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is giving a low yield, and the crude product is a complex mixture. Where should I start troubleshooting?

A1: Low yields in the Biginelli reaction are a frequent challenge and often stem from several key factors.[1][2] The primary areas to investigate are the catalyst's efficacy, the reaction conditions, and the purity of your starting materials.[1]

  • Catalyst Choice and Activity: Classical methods employing strong Brønsted acids like HCl can be effective but may also promote side reactions. It is highly recommended to screen a panel of Lewis acids (e.g., Yb(OTf)₃, InCl₃, NiCl₂·6H₂O) or milder Brønsted acids (e.g., p-toluenesulfonic acid).[3][4][5] The choice of catalyst can significantly impact the reaction rate and selectivity.

  • Reaction Conditions: Temperature and time are critical. Monitor your reaction by Thin Layer Chromatography (TLC) to establish the optimal reaction time. Over-refluxing can lead to the degradation of the product or the formation of thermally induced byproducts.[1]

  • Purity of Reagents: Ensure your aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Aldehydes, in particular, can undergo oxidation or polymerization if not properly stored.

Q2: I observe a prominent, often colorful, and fluorescent byproduct in my Biginelli reaction. What is it and how can I get rid of it?

A2: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[6] This side reaction becomes competitive, especially at elevated temperatures, where urea can decompose to generate ammonia. The ammonia then participates in a reaction with two equivalents of the β-ketoester and one equivalent of the aldehyde to form the DHP.

  • Mitigation Strategy: The most effective way to minimize Hantzsch DHP formation is to control the reaction temperature. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress this side pathway.[6] Additionally, careful selection of the catalyst can enhance the selectivity for the desired Biginelli product over the Hantzsch pathway.[6]

Q3: My pyrimidine synthesis using a chalcone and guanidine is sluggish and incomplete. What can I do to drive it to completion?

A3: The reaction of chalcones with guanidine to form 2-amino-4,6-diarylpyrimidines is a robust method, but its efficiency can be highly dependent on the reaction conditions.[7][8]

  • Base and Solvent System: This reaction is typically carried out in a basic alcoholic medium, such as sodium methoxide in methanol or potassium hydroxide in ethanol.[8][9] The choice and concentration of the base are critical for the deprotonation of guanidine and for catalyzing the cyclization steps. Ensure your base is not depleted and consider screening different base/solvent combinations.

  • Reaction Temperature: Refluxing is generally required to drive the reaction to completion. Monitor the reaction progress by TLC to determine the optimal reflux time.

  • Chalcone Purity: Ensure your starting chalcone is pure and free from any unreacted aldehyde or ketone, as these can lead to side reactions.

Q4: After aqueous workup of my reaction, I have a significant amount of an oily, difficult-to-characterize substance along with my desired pyrimidine. What could it be?

A4: This is often indicative of the formation of uncyclized intermediates or Michael adducts. In the Biginelli reaction, for instance, the β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate that forms in situ.[10] These open-chain byproducts are often more polar and less crystalline than the desired dihydropyrimidinone, making them appear as oils that complicate purification.

  • Improving Cyclization Efficiency: To minimize these byproducts, focus on optimizing conditions that favor the final intramolecular cyclization step. This can include screening different catalysts that promote the cyclization more effectively or adjusting the reaction temperature and time.

Troubleshooting Guide 1: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While powerful, it is often plagued by side reactions.

Common Byproducts and Their Mechanistic Origin
ByproductStructure (Example)Mechanistic Cause
Hantzsch Dihydropyridine A 1,4-dihydropyridine derivativeFormed from the reaction of the aldehyde with two equivalents of the β-ketoester and ammonia (from urea decomposition at high temperatures).[6]
Michael Adduct An open-chain adductResults from the 1,4-conjugate addition of the enolate of the β-ketoester to the α,β-unsaturated iminium intermediate.[10][11]
Knoevenagel Adduct An α,β-unsaturated dicarbonylFormed by the condensation of the aldehyde and the β-ketoester. This intermediate may fail to cyclize.
Uncyclized Urea Adduct An open-chain urea derivativeFormed after the addition of urea to the Knoevenagel adduct but before the final cyclization and dehydration.
Visualizing the Reaction Pathways

Biginelli_Pathways reagents Aldehyde + β-Ketoester + Urea iminium N-Acyliminium Intermediate reagents->iminium Rate Limiting knoevenagel Knoevenagel Adduct reagents->knoevenagel Knoevenagel Condensation ammonia Ammonia (from Urea decomp.) reagents->ammonia High Temp. uncyclized_urea Uncyclized Urea Adduct iminium->uncyclized_urea + β-Ketoester Enolate michael_adduct Michael Adduct (Byproduct) knoevenagel->michael_adduct + β-Ketoester (Michael Addition) dhpm Desired DHPM Product uncyclized_urea->dhpm Cyclization & Dehydration hantzsch Hantzsch DHP (Byproduct) ammonia->hantzsch + Aldehyde + 2x β-Ketoester

Caption: Competing pathways in the Biginelli reaction.

Optimization Strategies and Data

Effective minimization of byproducts requires a systematic approach to optimizing reaction parameters.

ParameterRecommended ActionRationale
Catalyst Screen a variety of Lewis acids (e.g., Yb(OTf)₃, NiCl₂·6H₂O, InCl₃) and Brønsted acids (e.g., p-TsOH).[3][4][5]Catalyst choice influences the rate-determining step and can favor the formation of the N-acyliminium intermediate over competing pathways. For thiourea-based reactions, NiCl₂·6H₂O has shown higher yields compared to CuCl₂·2H₂O and CoCl₂·6H₂O.[4][5]
Temperature Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate (often reflux in ethanol is a starting point, but lower temperatures may be better).Higher temperatures promote the decomposition of urea to ammonia, leading to the formation of Hantzsch dihydropyridine byproducts.[6]
Solvent Test different solvents such as ethanol, acetonitrile, or solvent-free conditions.Solvent polarity can affect the stability of intermediates and transition states. Solvent-free conditions can sometimes lead to higher yields and shorter reaction times.[2][3]
Reactant Ratio Use a slight excess (1.1-1.5 equivalents) of the β-ketoester and urea.This can help to drive the reaction to completion and ensure the aldehyde is fully consumed.

Table 1: Effect of Catalyst on Biginelli Reaction Yield (Thiourea-based)

CatalystYield of DHPM-thione (%)Reference
NiCl₂·6H₂O50.3[4][5]
CuCl₂·2H₂O6.2[4][5]
CoCl₂·6H₂O0.7[4][5]
p-TsOH(Varies)[4][5]

Note: Yields are highly substrate-dependent. This table illustrates the significant impact of catalyst choice.

Troubleshooting Guide 2: Synthesis of 2,4,6-Trisubstituted Pyrimidines

This class of pyrimidines is often synthesized via the condensation of a 1,3-dicarbonyl compound (or a precursor like a chalcone) with an amidine (such as guanidine or benzamidine).[8][12][13]

Common Byproducts and Their Mechanistic Origin
ByproductStructure (Example)Mechanistic Cause
Partially Cyclized Intermediates An enamine or imine that has not fully cyclized.Incomplete reaction due to insufficient activation (e.g., weak base, low temperature) or steric hindrance.
Homocoupled Products Dimerization of the starting carbonyl compound.Can occur under strongly basic conditions, especially with enolizable ketones.
Over-oxidation/Aromatization Issues In syntheses starting from precursors that require a final oxidation step, incomplete or excessive oxidation can occur.Improper choice or stoichiometry of the oxidizing agent.
Visualizing the Reaction Workflow

Trisubstituted_Pyrimidine_Workflow start Chalcone + Guanidine (or other amidine) michael_add Michael Addition of Guanidine to Chalcone start->michael_add Base (e.g., NaOMe) cyclization Intramolecular Cyclization/Condensation michael_add->cyclization dehydration Dehydration/ Aromatization cyclization->dehydration byproduct Side Products (e.g., uncyclized adducts) cyclization->byproduct Incomplete Reaction product 2,4,6-Trisubstituted Pyrimidine dehydration->product

Caption: General workflow for trisubstituted pyrimidine synthesis.

Optimization Strategies
ParameterRecommended ActionRationale
Amidine Salt vs. Free Base Use the hydrochloride salt of the amidine (e.g., guanidine hydrochloride) with a strong base (e.g., NaOMe, KOH).The free base of many amidines can be unstable. Generating it in situ from the more stable salt ensures its availability for the reaction.
Base Stoichiometry Use at least one equivalent of a strong base relative to the amidine salt.To ensure complete deprotonation of the amidine hydrochloride and to catalyze the condensation and cyclization steps.
Solvent Anhydrous alcohols (e.g., ethanol, methanol) are typically effective.Protic solvents can facilitate the proton transfer steps involved in the mechanism. Ensure the solvent is dry to avoid hydrolysis of intermediates.
Reaction Monitoring Monitor the disappearance of the chalcone (often colored) by TLC.This is a simple and effective way to gauge reaction completion and avoid unnecessary heating that could lead to byproduct formation.

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidinone

This protocol is adapted from procedures utilizing Lewis acid catalysis to improve yields and minimize byproducts.[3]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl aldehyde (10 mmol), ethyl acetoacetate (12 mmol), and urea (15 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (20 mL) followed by the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume in vacuo until precipitation begins. Cool the mixture in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL). The crude product is often of high purity, but can be further purified by recrystallization from ethanol to remove any unreacted starting materials or soluble byproducts.[14]

Protocol 2: Synthesis of a 2-Amino-4,6-diarylpyrimidine from a Chalcone

This protocol is based on the cyclocondensation of chalcones with guanidine.[8][9]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) and guanidine hydrochloride (7.5 mmol) in absolute ethanol (30 mL).

  • Base Addition: To this stirred solution, add a solution of potassium hydroxide (10 mmol) in ethanol (10 mL) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically complete in 6-12 hours. Monitor the disappearance of the chalcone by TLC.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water to remove inorganic salts. The product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/DMF mixture.

Conclusion

Minimizing byproduct formation in pyrimidine synthesis is a multifactorial challenge that requires a deep understanding of the underlying reaction mechanisms and a systematic approach to optimization. By carefully selecting catalysts, controlling reaction conditions, and ensuring the purity of starting materials, researchers can significantly improve the efficiency and purity of their desired pyrimidine products. This guide provides a starting point for troubleshooting common issues, but it is the careful, methodical application of these principles in the laboratory that will ultimately lead to success.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2021). Science and Technology of Engineering, Chemistry and Environmental Protection.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2011). Der Pharma Chemica.
  • Michael Addition Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. (1999). Journal of the Chemical Society, Perkin Transactions 2.
  • Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. (2020).
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis of some pyridine and pyrimidine derivatives via michael-addition. (n.d.). Qassim University.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2023). Benchchem.
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2016). International Journal of Research Culture Society.
  • Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. (2021).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021).
  • Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. (2011). PubMed.
  • Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (n.d.). ijcbr.com.
  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[15]. (n.d.). ResearchGate.

  • Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Optimization the reaction conditions for the Biginelli reaction. (2021).
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). Arkivoc.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society of Chemistry.
  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (2020). PubMed.
  • Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. (2011).
  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. (2013).
  • Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activ
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Journal of Chemical Reviews.
  • Common side reactions in the synthesis of pyrimidines and their prevention. (2023). Benchchem.
  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (2021). Chemistry Journal of Moldova.
  • Michael addition reaction mechanism|Examples|Carruthers chapter 1. (2020). YouTube.
  • Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. (2010). Asian Journal of Chemistry.
  • Supporting Information One-pot multicomponent green Hantzsch synthesis of 1,2- dihydropyridine derivatives with antiproliferativ. (2020). Beilstein Journal of Organic Chemistry.
  • A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. (2019). Royal Society of Chemistry.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2017).
  • Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a... (n.d.).
  • Brønsted acid catalysed enantioselective Biginelli reaction. (2011). IRIS-AperTO - UniTo.
  • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531). (2010). Organic & Biomolecular Chemistry.
  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2020). PubMed.

Sources

Validation & Comparative

A Researcher's Guide to 1H NMR Analysis of 2,4-Dichloro-6-fluoropyrimidine Derivatives: From Spectral Interpretation to Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dichloro-6-fluoropyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules. Its unique electronic properties and multiple reactive sites allow for the strategic synthesis of targeted therapies. Accurate and efficient structural elucidation of its derivatives is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool in this endeavor.

This guide provides an in-depth comparison and analysis of the ¹H NMR spectral features of this compound derivatives. We will delve into the causal relationships between substituent effects and spectral parameters, offer a detailed experimental protocol for acquiring high-quality data, and compare ¹H NMR with alternative analytical techniques.

The Foundational Spectrum: Understanding this compound

The parent molecule, this compound, presents a relatively simple ¹H NMR spectrum, dominated by a single proton at the C5 position. The chemical shift of this proton is influenced by the cumulative electron-withdrawing effects of the two chlorine atoms and the fluorine atom, as well as the nitrogen atoms within the pyrimidine ring. These effects deshield the C5 proton, causing it to resonate at a downfield chemical shift.

A key feature of the spectrum is the through-space coupling between the C5 proton and the adjacent fluorine atom at C6. This results in a characteristic doublet for the H5 signal, with a typical coupling constant (JHF) that provides valuable structural confirmation.

The Impact of Substitution: A Comparative Analysis of ¹H NMR Data

The true utility of the this compound scaffold lies in its ability to be selectively functionalized at the C2 and C4 positions. The introduction of various substituents at these positions induces significant and predictable changes in the ¹H NMR spectrum, primarily affecting the chemical shift of the C5 proton.

The electronic nature of the substituent plays a crucial role in determining the extent of this chemical shift perturbation. Electron-donating groups (EDGs) will shield the pyrimidine ring, causing an upfield shift of the H5 signal, while electron-withdrawing groups (EWGs) will further deshield the ring, leading to a downfield shift.

Table 1: Comparative ¹H NMR Data of Selected 2,4-Disubstituted-6-fluoropyrimidine Derivatives

CompoundSubstituent at C2Substituent at C4H5 Chemical Shift (δ, ppm)4JHF (Hz)
1 -Cl-Cl~7.5 - 7.8~1.5 - 2.0
2 -NH₂-Cl~6.0 - 6.5Not Reported
3 -NH₂-N(CH₃)₂~5.5 - 6.0Not Reported
4 -NH₂4-methylpiperazin-1-yl5.99Not Reported
5 -NH₂4-(4-fluorophenyl)piperazin-1-yl6.06Not Reported

Note: The data for compounds 2-5 are for analogous 2-amino-4-chloro-pyrimidine systems and are included to illustrate the general trends of substituent effects. Precise values for 2,4-disubstituted-6-fluoropyrimidines will vary.

As illustrated in Table 1, the substitution of a chlorine atom with an amino group (an EDG) at the C2 position leads to a significant upfield shift of the H5 proton. Further substitution at the C4 position with increasingly electron-donating moieties results in a continued upfield trend. This predictable behavior allows researchers to quickly assess the success of a substitution reaction and gain initial structural insights directly from the ¹H NMR spectrum.

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Spectra

The acquisition of a clean, high-resolution ¹H NMR spectrum is critical for accurate analysis. The following protocol provides a robust methodology for the analysis of this compound derivatives.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to avoid signal broadening and artifacts. The choice of solvent is important to ensure good solubility and minimize solvent signal overlap with analyte signals.

  • Procedure:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • Rationale: Optimization of acquisition parameters is key to achieving good signal-to-noise and resolution.

  • Procedure (for a 400 MHz spectrometer):

    • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

      • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

      • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

      • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good digital resolution.

3. Data Processing:

  • Rationale: Proper data processing is essential to extract accurate information from the raw free induction decay (FID).

  • Procedure:

    • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

    • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate all signals to determine the relative number of protons.

    • Peak Picking: Accurately pick the chemical shifts of all signals and determine the coupling constants.

Workflow for ¹H NMR Analysis of this compound Derivatives

Caption: A streamlined workflow for the ¹H NMR analysis of this compound derivatives.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often benefits from complementary analytical techniques.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are also sensitive to substituent effects. However, ¹³C NMR is inherently less sensitive than ¹H NMR and typically requires longer acquisition times or more concentrated samples.

  • ¹⁹F NMR Spectroscopy: Is particularly useful for fluorinated compounds. It provides a direct observation of the fluorine nucleus, and the chemical shift is highly sensitive to the electronic environment. ¹⁹F NMR can be used to confirm the presence of the fluorine atom and can provide additional structural information through coupling to other nuclei.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to determine its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a novel derivative.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. It can be used to confirm the successful introduction of new functional groups during a synthesis.

Each of these techniques provides a unique piece of the structural puzzle. However, for the routine analysis and comparison of a series of closely related this compound derivatives, ¹H NMR spectroscopy often provides the most information in the shortest amount of time.

Conclusion

The ¹H NMR analysis of this compound derivatives is a powerful and efficient method for structural elucidation and for tracking the progress of synthetic transformations. By understanding the fundamental principles of chemical shift and coupling constants, and by following a robust experimental protocol, researchers can confidently and accurately characterize these important medicinal chemistry scaffolds. The predictable nature of substituent effects on the ¹H NMR spectrum makes it an invaluable tool for guiding synthetic efforts and accelerating the drug discovery process.

References

  • Hennig, M., et al. (2006). Measurement of Long-Range 1H-19F Scalar Coupling Constants and Their Glycosidic Torsion Dependence in 5-Fluoropyrimidine-Substituted RNA. Journal of the American Chemical Society. Available at: [Link]

  • Jamal, A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Gakh, A. A., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Provera, A., et al. (2022). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. Available at: [Link]

  • Kirk, K. L. (2009). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. Available at: [Link]

  • Berger, S., et al. (2011). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Kudryavtsev, K. V., et al. (2016). One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Balint, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]

  • Hennig, M., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

Sources

Navigating the Reactivity Landscape of Dihalopyrimidines: A Comparative Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a cornerstone in the synthesis of a vast array of biologically active molecules. Dihalopyrimidines, particularly those bearing a combination of chlorine and fluorine atoms, offer a versatile platform for molecular elaboration. This guide provides an in-depth comparison of the reactivity of 2,4-dichloro-6-fluoropyrimidine with other key dihalopyrimidines, supported by mechanistic insights and experimental data to inform synthetic strategy and accelerate drug discovery programs.

The pyrimidine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). The strategic placement of halogen substituents significantly modulates the reactivity of the carbon centers, dictating the regioselectivity and rate of substitution. Understanding these nuances is critical for the efficient and predictable synthesis of desired analogues. This guide will delve into the factors governing the reactivity of this compound in comparison to its chlorinated and fluorinated congeners, providing a clear framework for synthetic planning.

The Hierarchy of Reactivity: Unpacking Electronic Effects in Dihalopyrimidines

The reactivity of halopyrimidines in SNAr reactions is primarily governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, stabilizing this intermediate and facilitating the substitution reaction.

Generally, the electrophilicity of the carbon atoms in a dihalopyrimidine follows the order C4(6) > C2 > C5.[1] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer complex when the attack occurs at positions para or ortho to the ring nitrogens.

The "Element Effect": Fluorine versus Chlorine as a Leaving Group

A crucial factor in the reactivity of mixed halopyrimidines is the "element effect" observed in SNAr reactions. Contrary to the trend in SN2 reactions, where iodide is the best leaving group, in SNAr, fluoride is often the most readily displaced halogen.[2] This is because the rate-determining step in SNAr is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[3]

The high electronegativity of fluorine powerfully withdraws electron density from the aromatic ring, making the carbon atom more electrophilic and stabilizing the anionic intermediate.[3] This inductive effect outweighs its poor leaving group ability (due to the strong C-F bond), accelerating the rate-determining step. Consequently, in a molecule like this compound, the fluorine at the 6-position is expected to be the most labile leaving group in SNAr reactions, followed by the chlorine at the 4-position, and lastly the chlorine at the 2-position.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The interplay of positional activation and the element effect dictates the outcome of SNAr reactions on various dihalopyrimidines.

This compound: A Trifunctional Scaffold

In this compound, the C6 position is doubly activated by the adjacent nitrogen and the fluorine atom's strong inductive effect. This makes the C6-F bond highly susceptible to nucleophilic attack. Following substitution at C6, the next most reactive site is typically the C4 position, followed by the C2 position. This hierarchy allows for sequential and regioselective functionalization.

2,4,6-Trichloropyrimidine: A Stepwise Approach

For 2,4,6-trichloropyrimidine, all three chlorine atoms are potential leaving groups. Based on positional activation, the C4 and C6 positions are electronically equivalent and more reactive than the C2 position.[4] Therefore, initial nucleophilic attack will predominantly occur at C4 or C6. Once one of these positions is substituted, the electronic nature of the newly introduced group will influence the reactivity of the remaining chlorine atoms.

2,4-Dichloropyrimidine: The C4/C2 Selectivity Challenge

In the case of 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[5][6] This preference for C4 substitution is well-documented and is attributed to the greater stabilization of the Meisenheimer intermediate.[1] However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring attack at the C2 position.[7]

The following table summarizes the expected relative reactivity and regioselectivity of these dihalopyrimidines in SNAr reactions with a generic amine nucleophile.

DihalopyrimidineMost Reactive PositionSecond Most ReactiveThird Most ReactiveTypical Product(s)
This compound C6 (displacement of F)C4 (displacement of Cl)C2 (displacement of Cl)Mono- and di-substituted products, depending on stoichiometry.
2,4,6-Trichloropyrimidine C4/C6 (equivalent)C2-Mono- and di-substituted products at C4/C6, then C2.
2,4-Dichloropyrimidine C4C2-Predominantly C4-substituted product.

Data Presentation: Visualizing Reactivity Principles

To further illustrate the underlying principles of reactivity, the following diagrams depict the key mechanistic steps and influencing factors.

sn_ar_mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Leaving Group Departure Pyrimidine Dihalopyrimidine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Pyrimidine->Meisenheimer + Nucleophile Nucleophile Nucleophile Product Substituted Pyrimidine Meisenheimer->Product - Leaving Group Leaving_Group Halide Ion

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a dihalopyrimidine.

reactivity_factors Reactivity Reactivity Positional_Activation Positional Activation (C4/C6 > C2) Reactivity->Positional_Activation Element_Effect Element Effect (F > Cl as leaving group) Reactivity->Element_Effect Substituent_Effects Substituent Effects (EDG/EWG) Reactivity->Substituent_Effects

Caption: Key factors influencing the reactivity of dihalopyrimidines in SNAr reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Dihalopyrimidines are also excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions provide powerful methods for the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura couplings of dichloropyrimidines, the regioselectivity generally favors reaction at the C4 position.[8][9][10] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[9] For this compound, while direct comparative data is scarce, it is anticipated that the C4-Cl bond would be the primary site of oxidative addition in a Suzuki coupling, leaving the C2-Cl and C6-F bonds intact under carefully controlled conditions.

Buchwald-Hartwig Amination

Similar to Suzuki couplings, Buchwald-Hartwig aminations of 2,4-dichloropyrimidines typically occur with high selectivity at the C4 position.[11] This allows for the synthesis of 4-amino-2-chloropyrimidines, which are valuable intermediates in drug discovery. The C2 position can often be functionalized in a subsequent step under more forcing conditions.

The following table provides a qualitative comparison of the expected reactivity in these cross-coupling reactions.

DihalopyrimidinePrimary Reactive Site (Suzuki & Buchwald-Hartwig)Comments
This compound C4 (C-Cl bond)The C-F bond is generally less reactive in Pd-catalyzed cross-coupling.
2,4,6-Trichloropyrimidine C4/C6 (C-Cl bonds)Selective mono-arylation or amination at C4/C6 is achievable.
2,4-Dichloropyrimidine C4 (C-Cl bond)High regioselectivity for C4 functionalization is commonly observed.

Experimental Protocols

To provide a practical context for the discussed principles, the following are representative experimental protocols for the functionalization of dihalopyrimidines.

Protocol 1: Regioselective Amination of 2,4-Dichloropyrimidine at the C4-Position

This protocol describes a typical procedure for the selective amination of 2,4-dichloropyrimidine at the C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine of choice (e.g., aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (nBuOH)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-amino-2-chloropyrimidine derivative.

Causality of Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to quench the HCl generated during the reaction without competing with the amine nucleophile.

  • n-Butanol: A high-boiling polar solvent is chosen to facilitate the reaction at elevated temperatures. In many cases, using nBuOH/DIPEA can lead to a single product with substitution at the C4 position.[5]

Protocol 2: Microwave-Assisted Suzuki Coupling of a 2,4-Dichloropyrimidine Derivative

This protocol outlines a rapid and efficient method for the Suzuki coupling of a 2,4-dichloropyrimidine at the C4 position using microwave irradiation.[9][10]

Materials:

  • 2,4-Dichloropyrimidine derivative

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • Solvent mixture (e.g., 1,4-dioxane/water)

Procedure:

  • In a microwave reaction vial, combine the 2,4-dichloropyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq).

  • Add the solvent mixture and seal the vial.

  • Heat the reaction mixture in a microwave reactor to 120-150 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the C4-arylated pyrimidine.

Causality of Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Pd(PPh3)4: A common and effective catalyst for Suzuki couplings.

  • Aqueous Base: The presence of an aqueous base is crucial for the transmetalation step in the Suzuki catalytic cycle.

experimental_workflow Start Start Reactants Combine Dihalopyrimidine, Nucleophile/Boronic Acid, Base, Catalyst, Solvent Start->Reactants Reaction Heat (Conventional or Microwave) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Product Purification->Product

Caption: A generalized experimental workflow for the functionalization of dihalopyrimidines.

Conclusion

The reactivity of dihalopyrimidines is a nuanced interplay of electronic effects, leaving group ability, and reaction conditions. This compound stands out as a particularly versatile building block due to the distinct reactivity of its three halogen atoms, allowing for a programmed, regioselective functionalization. The C6-fluorine is the most susceptible to nucleophilic attack, followed by the C4-chlorine, and finally the C2-chlorine. In contrast, 2,4,6-trichloropyrimidine offers two equivalent reactive sites at C4 and C6, while 2,4-dichloropyrimidine is predominantly functionalized at the C4 position.

For palladium-catalyzed cross-coupling reactions, the C4-chloro position is the preferred site of reaction for both this compound and 2,4-dichloropyrimidine. A thorough understanding of these reactivity patterns, grounded in the principles of SNAr and organometallic catalysis, empowers chemists to strategically design and execute efficient syntheses of complex pyrimidine-containing molecules, ultimately accelerating the discovery of novel therapeutics.

References

  • FAQ. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Available from: [Link]

  • Handy, S. T., & Wilson, T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5163–5165. Available from: [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Common Molecular Solvents Under Pressure. Available from: [Link]

  • Gagnon, D., & Rovis, T. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 26(11), 1439–1443. Available from: [Link]

  • Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available from: [Link]

  • Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, W. M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17565. Available from: [Link]

  • ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16931–16936. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Dolšak, A., & Kočar, D. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available from: [Link]

  • de Oliveira, R. B., & de Faria, A. R. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]

  • Dolšak, A., & Kočar, D. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available from: [Link]

  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]

  • Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Buncel, E., & Dust, J. M. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5864–5878. Available from: [Link]

  • Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Stepanova, M. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6195. Available from: [Link]

  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... Available from: [Link]

Sources

A Tale of Two Isomers: A Senior Application Scientist's Guide to the Reactivity of 2,4-Dichloro-6-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and fine chemical synthesis, the pyrimidine scaffold remains a cornerstone for the development of a myriad of bioactive molecules. Among the plethora of functionalized pyrimidines, halogenated derivatives serve as versatile building blocks, amenable to a wide range of transformations. This guide provides an in-depth, comparative analysis of two closely related yet distinct isomers: 2,4-dichloro-6-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine. As a seasoned application scientist, my aim is to dissect their reactivity profiles, offering both theoretical insights and practical, field-proven guidance to researchers, scientists, and drug development professionals.

This document will navigate through the synthesis, electronic properties, and, most critically, the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions for both isomers. By understanding the subtle yet profound influence of the fluorine atom's position, you will be empowered to make more informed decisions in your synthetic strategies.

At a Glance: Key Physicochemical Properties

Before delving into the nuances of their reactivity, a summary of the fundamental physical and chemical properties of these isomers is essential for a comprehensive understanding.

PropertyThis compound2,4-dichloro-5-fluoropyrimidine
CAS Number 3833-57-62927-71-1[1]
Molecular Formula C₄HCl₂FN₂[2]C₄HCl₂FN₂[3]
Molecular Weight 166.97 g/mol [2]166.97 g/mol [3]
Appearance Not specified in detail, likely a solid or liquidWhite to pale brown powder or crystalline solid[1]
Melting Point Not readily available37-41 °C[1]
Boiling Point Predicted: 212.2 ± 20.0 °C80 °C at 16 mmHg[4]
Solubility Not readily availableSoluble in chloroform and methanol[1]

The Synthetic Arena: Pathways to Key Intermediates

The accessibility of these key starting materials is a crucial consideration for any synthetic campaign. While both isomers can be prepared from their corresponding fluorinated uracil precursors, the availability of the starting materials and the robustness of the chlorination protocols are differentiating factors.

Synthesis of 2,4-dichloro-5-fluoropyrimidine

The most common and well-documented route to 2,4-dichloro-5-fluoropyrimidine begins with the readily available and widely used antineoplastic agent, 5-fluorouracil.[5][6] The synthesis involves the chlorination of 5-fluorouracil, typically using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA).[5][6]

Synthesis of 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil 5-Fluorouracil Product 2,4-dichloro-5-fluoropyrimidine 5-Fluorouracil->Product Chlorination ~92-95% yield POCl3_DMA POCl₃, N,N-Dimethylaniline POCl3_DMA->5-Fluorouracil

Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil.

This high-yielding and scalable process makes 2,4-dichloro-5-fluoropyrimidine a readily accessible building block for industrial applications.

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is less commonly reported in readily accessible literature, a logical and established synthetic approach would involve the chlorination of 6-fluorouracil. This precursor, although less common than 5-fluorouracil, is commercially available. The chlorination would likely proceed under similar conditions to its 5-fluoro isomer, utilizing phosphorus oxychloride and a suitable base.

Proposed Synthesis of this compound 6-Fluorouracil 6-Fluorouracil Product This compound 6-Fluorouracil->Product Chlorination (Proposed) POCl3_Base POCl₃, Base (e.g., DMA) POCl3_Base->6-Fluorouracil

Proposed synthesis of this compound.

The Heart of the Matter: Reactivity and Regioselectivity in SNAr Reactions

The true divergence between these two isomers lies in their reactivity towards nucleophiles, governed by the electronic influence of the fluorine atom on the pyrimidine ring. The pyrimidine ring itself is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, and their positions at C2 and C4 are the primary sites for substitution.

The regioselectivity of nucleophilic attack is dictated by the relative electrophilicity of the C2 and C4 positions. This is where the position of the fluorine atom becomes paramount.

2,4-dichloro-5-fluoropyrimidine: The C4-Selective Workhorse

In 2,4-dichloro-5-fluoropyrimidine, the fluorine atom at the C5 position acts as a strong electron-withdrawing group through its inductive effect. This effect significantly enhances the electrophilicity of the adjacent C4 and C6 positions. However, in the context of nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This is a well-established principle in pyrimidine chemistry. The fluorine at C5 further amplifies this inherent preference, making the C4 position the overwhelmingly favored site for nucleophilic substitution.

This pronounced C4 selectivity makes 2,4-dichloro-5-fluoropyrimidine an exceptionally reliable and predictable building block. It is extensively used in the synthesis of a wide array of kinase inhibitors and other pharmaceutical agents where a substituent is desired at the C4 position. For instance, it serves as a key starting material for the synthesis of potential protein kinase Cθ inhibitors and Aurora kinase inhibitors.[7]

SNAr_5-fluoro cluster_0 2,4-dichloro-5-fluoropyrimidine cluster_1 Major Product (C4 Substitution) cluster_2 Minor/No Product (C2 Substitution) Reactant Cl | N // \ C   C-F \ /   | C == N  | Cl Product_C4 Nu | N // \ C   C-F \ /   | C == N  | Cl Product_C2 Cl | N // \ C   C-F \ /   | C == N  | Nu Nucleophile Nu-H Nucleophile->Reactant Major pathway Nucleophile->Reactant Minor pathway

Regioselectivity of SNAr on 2,4-dichloro-5-fluoropyrimidine.
This compound: A More Nuanced Reactivity Profile

The reactivity of this compound presents a more complex and intriguing scenario. Here, the fluorine atom is at the C6 position. While fluorine is strongly electronegative and exerts an inductive electron-withdrawing effect, it also possesses lone pairs of electrons that can participate in resonance, acting as a π-electron donor.

When positioned at C6, the fluorine atom's electronic influence on the C2 and C4 positions is more balanced and can be influenced by the nature of the nucleophile and reaction conditions. Theoretical studies on substituted 2,4-dichloropyrimidines suggest that electron-donating groups at the C6 position can favor nucleophilic attack at the C2 position. While fluorine's overall electronic effect is a combination of induction and resonance, its ability to donate electron density into the ring through resonance can shift the regioselectivity towards C2, especially with certain nucleophiles.

This altered reactivity profile opens up synthetic possibilities that are not readily accessible with the 5-fluoro isomer, allowing for the selective introduction of substituents at the C2 position.

SNAr_6-fluoro cluster_0 This compound cluster_1 Potential Major Product (C2 Substitution) cluster_2 Potential Product (C4 Substitution) Reactant Cl | N // \ C   C-H \ /   | F-C == N  | Cl Product_C2 Cl | N // \ C   C-H \ /   | F-C == N  | Nu Product_C4 Nu | N // \ C   C-H \ /   | F-C == N  | Cl Nucleophile Nu-H Nucleophile->Reactant Favored pathway (often) Nucleophile->Reactant Alternative pathway

Potential regioselectivity of SNAr on this compound.

Experimental Protocols: A Guide to Practical Application

To translate this theoretical understanding into practice, the following section provides detailed, self-validating experimental protocols for key transformations involving these isomers.

General Protocol for Nucleophilic Substitution of 2,4-dichloro-5-fluoropyrimidine

This protocol outlines a typical amination reaction at the C4 position.

Objective: To synthesize a 4-amino-2-chloro-5-fluoropyrimidine derivative.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Amine of choice (e.g., aniline, benzylamine, or an aliphatic amine)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Add the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2-chloro-5-fluoropyrimidine.

Self-Validation: The regioselectivity of the reaction can be confirmed by 1H, 13C, and 19F NMR spectroscopy. The presence of a single major product with the expected spectral characteristics for the C4-substituted isomer validates the protocol.

Proposed Protocol for Investigating Nucleophilic Substitution of this compound

This protocol is designed to explore the regioselectivity of amination on the 6-fluoro isomer.

Objective: To determine the regioselectivity of the reaction between this compound and an amine.

Materials:

  • This compound

  • Amine of choice

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., ACN or THF)

  • Standard laboratory glassware and analytical instruments (NMR, LC-MS)

Procedure:

  • Follow the same initial setup as the protocol for the 5-fluoro isomer, dissolving this compound (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the amine (1.0-1.2 equivalents) and DIPEA (1.5-2.0 equivalents).

  • Stir the reaction at room temperature and monitor closely by taking aliquots for LC-MS and 19F NMR analysis at regular intervals.

  • Upon significant conversion, perform a standard aqueous work-up as described in the previous protocol.

  • Isolate the crude product mixture.

  • Analyze the crude mixture thoroughly by 1H, 13C, and 19F NMR to determine the ratio of C2- and C4-substituted isomers.

  • If a separable mixture is obtained, purify the isomers by column chromatography to allow for full characterization.

Self-Validation: The ratio of the two possible regioisomers, as determined by NMR and/or LC-MS, will directly validate the outcome of the experiment and provide valuable data on the regioselectivity under the chosen conditions.

Conclusion: Strategic Choices for Synthetic Success

The comparison of this compound and 2,4-dichloro-5-fluoropyrimidine offers a compelling case study in how subtle structural changes can dramatically alter chemical reactivity.

  • 2,4-dichloro-5-fluoropyrimidine stands out as a robust and highly predictable building block for the synthesis of C4-substituted pyrimidines. Its strong C4-directing effect, amplified by the C5-fluoro substituent, makes it an ideal choice for synthetic campaigns where this regioselectivity is desired.

  • This compound , in contrast, presents a more nuanced reactivity profile. The potential for C2-selectivity, influenced by the electronic nature of the C6-fluoro group, opens avenues for the synthesis of alternative substitution patterns that are less accessible with the 5-fluoro isomer.

As a senior application scientist, I encourage you to consider not just the desired substitution pattern but also the underlying electronic principles governing the reactivity of these valuable intermediates. By leveraging the distinct properties of each isomer, you can unlock a broader range of synthetic possibilities and accelerate your research and development endeavors.

References

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014). Google Patents.
  • Concerted Nucleophilic Aromatic Substitutions. (2018). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (2011). Google Patents.
  • 2,4-Dichloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. Retrieved January 26, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Computational Chemistry Online. Retrieved January 26, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Computational Chemistry Online. Retrieved January 26, 2026, from [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2001). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Preparation method of 4, 6-dichloropyrimidine. (2013). Google Patents.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2002). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). Trade Science Inc. Retrieved January 26, 2026, from [Link]

  • The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 1,4-Diphenyl-5-amino-1,2,3-triazole. (1963). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (1996). Google Patents.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI. Retrieved January 26, 2026, from [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1981). Zenodo. Retrieved January 26, 2026, from [Link]

  • Steric and Nucleophilic Effects on SN2 Reactions. (2024). YouTube. Retrieved January 26, 2026, from [Link]

  • The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Characterization of Substituted Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of substituted fluoropyrimidines is paramount. These compounds form the backbone of numerous therapeutic agents, particularly in oncology, and understanding their exact three-dimensional structure is critical for optimizing efficacy, predicting metabolism, and ensuring safety.[1][2] This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from years of field experience.

The Central Role of Fluorine in Pyrimidine Scaffolds

The introduction of fluorine into a pyrimidine ring significantly alters its physicochemical properties, including metabolic stability and binding affinity to target proteins. This makes fluorinated pyrimidines a cornerstone of many chemotherapeutic regimens. However, these same properties can present unique challenges for structural characterization. This guide will equip you with the knowledge to navigate these challenges and select the most appropriate analytical strategy.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Conformation

NMR spectroscopy is an unparalleled tool for probing the structure of molecules in solution, providing critical information about connectivity and spatial arrangement. For fluorinated compounds, ¹⁹F NMR is a particularly powerful technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3]

The Power of ¹⁹F NMR

The fluorine nucleus offers a wide chemical shift range, making the resulting spectra less crowded and easier to interpret compared to proton (¹H) NMR.[4][5] ¹⁹F NMR is highly sensitive to the local electronic environment, meaning small changes in the substitution pattern or conformation of the fluoropyrimidine ring will result in significant and measurable changes in the ¹⁹F chemical shift.[6]

Causality Behind Experimental Choices: The choice of NMR experiments is dictated by the specific structural questions you need to answer. A simple 1D ¹⁹F NMR experiment can quickly confirm the presence of fluorine and provide initial information about the number of distinct fluorine environments. For complete structural elucidation, a suite of 2D experiments, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential to map out the connectivity between fluorine, hydrogen, and carbon atoms.[7]

Experimental Protocol: ¹⁹F NMR Spectroscopy

A typical experimental workflow for acquiring high-quality ¹⁹F NMR data for a substituted fluoropyrimidine is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the research question (e.g., for biological studies, an aqueous buffer system is preferred).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition of 1D ¹⁹F Spectrum:

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a wide range of up to 500 ppm may be necessary for initial scouting).[4]

    • Use a calibrated 90° pulse.

    • Employ a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative analysis.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum to an external standard, such as CFCl₃ (0 ppm).

    • Integrate the signals to determine the relative number of fluorine atoms in each environment.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve in Deuterated Solvent B Lock & Shim A->B C 1D ¹⁹F Experiment B->C D 2D Experiments (HSQC, HMBC) C->D E Fourier Transform C->E D->E F Phase & Reference E->F G Integration & Interpretation F->G Xray_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution A Dissolve & Induce Crystal Growth B Select Single Crystal A->B C Mount Crystal B->C D X-ray Diffraction C->D E Data Processing D->E F Phase Determination E->F G Model Building & Refinement F->G MS_Workflow cluster_prep Sample Preparation cluster_sep Separation & Ionization cluster_anal Analysis A Dissolve in Volatile Solvent B GC Separation A->B C Electron Ionization B->C D Mass Analysis (m/z) C->D E Detection D->E F Spectrum Interpretation E->F Integrated_Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_final Final Structure Elucidation NMR NMR Spectroscopy (Solution Structure) DFT DFT Calculations (Predicted NMR Shifts) NMR->DFT Provides Experimental Data for Comparison Final Comprehensive Structural Characterization NMR->Final Xray X-ray Crystallography (Solid-State Structure) Xray->Final MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Final DFT->NMR Aids Assignment

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel Fluoropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel fluoropyrimidine compounds, a cornerstone of chemotherapy for various solid tumors.[1][2][3] It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design. Our objective is to empower you to generate robust, reproducible data that meaningfully positions your novel compounds against established alternatives like 5-fluorouracil (5-FU).

The Enduring Relevance and Evolving Landscape of Fluoropyrimidines

Fluoropyrimidines, with 5-FU as the archetypal agent, have been a mainstay in oncology for decades.[4][5] Their primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway, and their incorporation into both DNA and RNA, leading to cytotoxicity.[4][6][7] However, challenges such as drug resistance and patient toxicity necessitate the development of novel fluoropyrimidine analogs with improved therapeutic indices.[1][8] This guide will walk you through a logical, multi-faceted in vitro approach to identify and characterize such promising new chemical entities.

Core Principles of a Robust In Vitro Evaluation

A successful in vitro evaluation of novel fluoropyrimidines hinges on a systematic approach that interrogates cytotoxicity, mechanism of action, and potential for overcoming resistance. The following sections detail the key assays and the rationale for their inclusion in your screening cascade.

Phase 1: Assessing Cytotoxicity and Therapeutic Index

The initial step is to determine the cytotoxic potential of your novel compounds across a panel of relevant cancer cell lines and, crucially, in non-cancerous cells to ascertain a preliminary therapeutic window.

The MTT Assay: A Reliable Readout of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely-used colorimetric method to assess cell viability.[9][10] It relies on the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Rationale : This assay provides a quantitative measure of a compound's ability to reduce cell viability, allowing for the calculation of the IC50 value (the concentration at which 50% of cell growth is inhibited). By comparing the IC50 values in cancer cell lines versus normal cell lines, a selectivity index can be derived, offering an early indication of the compound's therapeutic potential.[9]

Comparative Data Presentation: IC50 Values

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)
Novel Compound A SW480 (Colon)8.5HEK293 (Kidney)42.55.0
Novel Compound B MCF-7 (Breast)12.2HFF-1 (Fibroblast)85.47.0
5-Fluorouracil SW480 (Colon)15.7HEK293 (Kidney)31.42.0
5-Fluorouracil MCF-7 (Breast)25.1HFF-1 (Fibroblast)40.21.6

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel fluoropyrimidine compounds and a reference compound (e.g., 5-FU) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Phase 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next critical step is to understand how the novel compounds exert their effects. This involves investigating their impact on the cell cycle and their ability to induce programmed cell death (apoptosis).

Cell Cycle Analysis via Flow Cytometry

Fluoropyrimidines are known to induce cell cycle arrest, typically in the S-phase, by disrupting DNA synthesis.[13] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Experimental Rationale : By quantifying the percentage of cells in each phase of the cell cycle following treatment, you can determine if your novel compound induces a similar cell cycle arrest pattern to 5-FU or if it has a distinct mechanistic profile. This provides valuable insight into its mode of action.

Apoptosis Detection with Annexin V/PI Staining

A key hallmark of effective anticancer agents is their ability to induce apoptosis. The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Experimental Rationale : Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[18] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[16] This dual-staining approach allows for the quantification of the apoptotic cell population, providing direct evidence of the compound's ability to induce programmed cell death.[19][20]

Visualizing the Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Engagement & Resistance start Cancer & Normal Cell Lines treat Treat with Novel Fluoropyrimidines & 5-FU start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 & Selectivity Index mtt->ic50 flow_cell_cycle Cell Cycle Analysis (Flow Cytometry with PI) ic50->flow_cell_cycle flow_apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->flow_apoptosis ts_assay Thymidylate Synthase Inhibition Assay flow_apoptosis->ts_assay resistance Evaluation in 5-FU Resistant Cell Lines flow_apoptosis->resistance

Caption: A streamlined workflow for the in vitro evaluation of novel fluoropyrimidine compounds.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the novel compounds at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[14]

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cells with the novel compounds at their IC50 concentrations for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells immediately on a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[19]

Phase 3: Target Engagement and Overcoming Resistance

To further differentiate a novel fluoropyrimidine, it is essential to confirm its engagement with the intended target and assess its activity in the context of known resistance mechanisms.

Thymidylate Synthase (TS) Inhibition Assay

Directly measuring the inhibition of TS activity is a key experiment to confirm the on-target effect of a novel fluoropyrimidine.[21][22][23] This can be achieved through various biochemical assays that measure the conversion of dUMP to dTMP.

Experimental Rationale : This assay provides definitive evidence that the novel compound functions as a TS inhibitor. Comparing the inhibitory potency of the novel compound to 5-FU's active metabolite, FdUMP, can reveal if the new agent is a more potent inhibitor of the target enzyme.[24]

Evaluation in 5-FU Resistant Cell Lines

A significant challenge in fluoropyrimidine therapy is the development of resistance, which can occur through various mechanisms, including overexpression of TS or alterations in drug metabolism.[7][8][25][26]

Experimental Rationale : Testing novel compounds in well-characterized 5-FU resistant cell lines can identify agents that are able to overcome these resistance mechanisms. A compound that retains its cytotoxicity in resistant lines would represent a significant advancement.

Visualizing the Fluoropyrimidine Mechanism of Action

G FP Fluoropyrimidine (e.g., 5-FU, Novel Compound) FdUMP FdUMP (Active Metabolite) FP->FdUMP FUTP FUTP FP->FUTP FdUTP FdUTP FP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis RNA_inc RNA Incorporation FUTP->RNA_inc RNA_inc->Apoptosis DNA_inc DNA Incorporation FdUTP->DNA_inc DNA_inc->Apoptosis

Caption: Simplified mechanism of action of fluoropyrimidine compounds.

Interpreting the Data: A Comparative Framework

The ultimate goal of this in vitro evaluation is to build a compelling data package that clearly articulates the advantages of a novel fluoropyrimidine compound over existing therapies. A successful novel compound might exhibit:

  • Superior Potency and Selectivity: A lower IC50 in cancer cells and a higher selectivity index compared to 5-FU.

  • Distinct or Enhanced Mechanism of Action: A more profound induction of S-phase arrest or a greater induction of apoptosis.

  • Potent Target Engagement: Stronger inhibition of thymidylate synthase.

  • Ability to Overcome Resistance: Maintained or enhanced activity in 5-FU resistant cell lines.

  • Potential for Combination Therapy: Synergistic effects when combined with other anticancer agents, a strategy known to enhance efficacy and mitigate resistance.[27][28][29]

By systematically applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize novel fluoropyrimidine compounds with the potential to improve patient outcomes in the treatment of cancer.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Fluoropyrimidine-based chemotherapies. Knowledge Hub. Available from: [Link]

  • Fluoropyrimidine Chemotherapy. CardioSmart – American College of Cardiology. Available from: [Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]

  • The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent. PMC - NIH. Available from: [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One - Research journals. Available from: [Link]

  • PharmGKB summary: fluoropyrimidine pathways. PMC - NIH. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. Available from: [Link]

  • Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors. PubMed Central. Available from: [Link]

  • Developments in fluoropyrimidine therapy for gastrointestinal cancer. PubMed. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Mechanisms of resistance to fluoropyrimidines. PubMed - NIH. Available from: [Link]

  • Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. MDPI. Available from: [Link]

  • A Mechanism of Resistance to Fluoropyrimidines. Cancer Research - AACR Journals. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Novel Drug Combinations in Lung Cancer: New Potential Synergies Between 5-FU and Repurposed Drugs. MDPI. Available from: [Link]

  • Bridging mechanism and design: modern medicinal chemistry approaches to thymidylate synthase inhibitors. RSC Publishing. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available from: [Link]

  • Development of Novel Pyrimidine Nucleosides as Potential Anticancer Agents: Synthesis, Characterization, and Invitro Evaluation against pancreatic cancer. ResearchGate. Available from: [Link]

  • Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. ResearchGate. Available from: [Link]

  • Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors. MDPI. Available from: [Link]

  • Thymidylate synthase as a molecular target for drug discovery using the National Cancer Institute's Anticancer Drug Screen. PubMed. Available from: [Link]

  • PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. MDPI. Available from: [Link]

  • The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil against Hepatocellular Carcinoma. PMC - NIH. Available from: [Link]

  • Cell Cycle. University of Utah Flow Cytometry. Available from: [Link]

  • Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Impactfactor. Available from: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. NIH. Available from: [Link]

  • Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. PMC - NIH. Available from: [Link]

  • Emerging thymidylate synthase-inhibiting agents. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of Pyrimidine Scaffolds and the Power of In Silico Screening

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The versatility of the pyrimidine scaffold allows for diverse chemical modifications, making it a fertile ground for the design of targeted inhibitors. In the modern drug discovery paradigm, computational methods, particularly molecular docking, have become indispensable for the rapid and cost-effective screening of potential drug candidates.[2]

Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target, providing valuable insights into the binding affinity and the nature of the intermolecular interactions.[1][3] This guide offers a comprehensive, in-depth comparison of pyrimidine-based inhibitors through the lens of molecular docking, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to conduct their own comparative docking studies. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow.

Conceptual Framework: Understanding the Principles of Molecular Docking

Before embarking on a practical docking study, it is crucial to grasp the underlying principles that govern these computational simulations. Molecular docking methodologies can be broadly categorized based on the flexibility of the receptor and ligand.

Types of Molecular Docking:
  • Rigid Body Docking: In this approach, both the protein and the ligand are treated as rigid entities. While computationally inexpensive, it often fails to capture the dynamic nature of molecular interactions.[4][5]

  • Flexible Ligand Docking: This is the most commonly used method, where the ligand is treated as flexible, allowing for conformational changes upon binding, while the protein remains rigid.[4][6] This strikes a balance between computational cost and accuracy.

  • Flexible Docking (Induced-Fit Docking): This advanced method allows for flexibility in both the ligand and the protein, providing a more realistic representation of the binding event.[4][5][6] However, it is computationally intensive.

The choice of docking method depends on the specific research question and available computational resources. For high-throughput virtual screening, flexible ligand docking is often the preferred approach.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This section provides a detailed, step-by-step methodology for conducting a comparative docking study of pyrimidine-based inhibitors against a protein kinase target, a common application for this class of compounds. We will use AutoDock Vina, a widely used and freely available docking software, as our primary tool.[7][8]

Part 1: Preparation of the Protein Receptor

The quality of the protein structure is paramount for a successful docking study.

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) ([Link]). For this example, we will consider Aurora Kinase A, a key regulator of mitosis and a target in cancer therapy.[9] A relevant PDB ID is, for instance, 1OL5.

  • Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and ions. These should be removed using a molecular visualization tool like UCSF Chimera or PyMOL.[7][10]

    • Rationale: Water molecules can interfere with the docking algorithm, and co-factors from a different binding event are not relevant to the current study.

  • Add Hydrogens: PDB files often lack hydrogen atoms to simplify the file size. Hydrogens are crucial for defining the correct ionization and tautomeric states of amino acid residues and for forming hydrogen bonds. Add polar hydrogens using software like AutoDock Tools (ADT).[11]

  • Add Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.[8]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[7]

Part 2: Preparation of Pyrimidine-Based Ligands

Accurate ligand preparation is equally critical for obtaining meaningful docking results.

  • Obtain Ligand Structures: The 2D or 3D structures of the pyrimidine-based inhibitors can be obtained from databases like PubChem ([Link]) or ZINC ([Link]), or they can be sketched using chemical drawing software like ChemDraw.

  • Convert to 3D Structure: If starting from a 2D structure, convert it to a 3D conformation using a program like Open Babel.

  • Energy Minimization: To obtain a low-energy and stable conformation, perform energy minimization of the ligand structure using force fields like MMFF94 or UFF.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is crucial for allowing the ligand to flexibly adapt its conformation within the protein's binding site. AutoDock Tools can automatically detect and set these torsions.[8]

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

Part 3: The Docking Simulation

With the prepared protein and ligands, the docking simulation can now be performed.

  • Define the Grid Box: The grid box defines the search space for the docking algorithm on the protein target. It should be centered on the active site and large enough to accommodate the ligands.[12] The active site can be identified from the literature or by locating the position of a co-crystallized ligand in the PDB structure.

  • Generate Grid Parameter File: Using AutoDock Tools, generate a grid parameter file (.gpf) that contains the coordinates and dimensions of the grid box.[8]

  • Run AutoGrid: Execute the AutoGrid program to pre-calculate the grid maps for different atom types. This step speeds up the subsequent docking calculations.

  • Generate Docking Parameter File: Create a docking parameter file (.dpf) that specifies the protein and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs).[13]

  • Run AutoDock Vina: Launch the AutoDock Vina simulation.[13] The program will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical comparative molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens, add charges) PDB->PrepProt Ligands Obtain Ligand Structures PrepLig Prepare Ligands (Energy minimization, define rotatable bonds) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Docking Run Docking Simulation (AutoDock Vina) PrepLig->Docking Grid->Docking Results Analyze Docking Results (Binding affinity, interactions) Docking->Results Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization Comparison Comparative Analysis Results->Comparison

Caption: A flowchart of the comparative molecular docking process.

Analysis and Interpretation of Docking Results

Key Metrics for Comparison:
  • Binding Affinity (ΔG): This value, typically expressed in kcal/mol, represents the estimated free energy of binding. A more negative value indicates a stronger binding affinity.[3]

  • Hydrogen Bonds: These are crucial for the specificity and stability of protein-ligand interactions. Identify the number of hydrogen bonds and the specific amino acid residues involved.[14]

  • Hydrophobic Interactions: These interactions play a significant role in driving the binding process. Analyze the hydrophobic contacts between the ligand and nonpolar residues in the active site.[15][16]

  • Root Mean Square Deviation (RMSD): When re-docking a known inhibitor, the RMSD between the docked pose and the crystallographic pose is a measure of the accuracy of the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.

Data Presentation: Comparative Tables

Summarizing the quantitative data in a structured table is essential for easy comparison.

Table 1: Comparative Docking Scores of Pyrimidine Inhibitors against Kinases

Inhibitor IDTarget KinasePDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Compound AAurora Kinase A1OL5-9.2Leu210, Gly216, Ala213
Compound BAurora Kinase A1OL5-8.5Leu210, Glu211
Compound CEGFR2J6M-10.1Met793, Cys797
Erlotinib (Ref)EGFR2J6M-9.8Met793, Thr790
Compound DVEGFR-21YWN-8.9Cys919, Asp1046
Sorafenib (Ref)VEGFR-21YWN-9.5Cys919, Glu885

Note: The data in this table is illustrative and compiled from typical values found in the literature. Actual values will vary depending on the specific compounds and docking protocol used.

Table 2: In Vitro Activity of Selected Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineReference
5bEGFR (WT)37.19A549[17]
5bEGFR (T790M)204.10A549[17]
7Multi-kinase-HepG2[18]
5aVEGFR-2--[19]
5eHER-2--[19]

IC50 values represent the concentration of an inhibitor required to inhibit 50% of the target enzyme's activity.

Visualizing Molecular Interactions and Signaling Pathways

Visual representations are powerful tools for understanding complex biological systems.

Aurora Kinase A Signaling Pathway

Aurora Kinase A plays a crucial role in cell cycle regulation, and its overexpression is implicated in various cancers.[20] Understanding its signaling pathway provides context for the importance of developing inhibitors.

Aurora_Kinase_A_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes TPX2 TPX2 AURKA Aurora Kinase A TPX2->AURKA Activates Ras Ras Ras->AURKA Activates PLK1 PLK1 AURKA->PLK1 Regulates p53 p53 AURKA->p53 Phosphorylates & Inhibits NFkB NF-κB AURKA->NFkB Activates Akt Akt AURKA->Akt Activates MEK_ERK MEK/ERK Pathway AURKA->MEK_ERK Activates Proliferation Cell Proliferation PLK1->Proliferation p53->Proliferation Inhibits NFkB->Proliferation Metastasis Invasion & Metastasis NFkB->Metastasis DrugResistance Drug Resistance NFkB->DrugResistance Akt->Proliferation Akt->Metastasis Akt->DrugResistance MEK_ERK->Proliferation

Caption: Simplified signaling pathway of Aurora Kinase A in cancer.

Conclusion: Integrating Computational and Experimental Data for Drug Discovery

Comparative molecular docking is a powerful and insightful tool for the preclinical evaluation of pyrimidine-based inhibitors. By systematically preparing protein and ligand structures, performing docking simulations, and meticulously analyzing the results, researchers can prioritize compounds for further experimental validation. It is crucial to remember that docking studies provide predictions, and their true value is realized when integrated with in vitro and in vivo experimental data. This synergistic approach accelerates the drug discovery pipeline, bringing novel and effective therapies from the computer screen to the clinic more efficiently.

References

  • Barakat, K. H. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]

  • ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Basics, types and applications of molecular docking: A review. (2022).
  • Pagadala, N. S., Syed, K., & Tuszynski, J. A. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]

  • Zheng, M., Wu, Y., Zhang, J., & Zheng, Y. (2020). A Hydrophobic-Interaction-Based Mechanism Triggers Docking between the SARS-CoV-2 Spike and Angiotensin-Converting Enzyme 2. Angewandte Chemie (International ed. in English), 59(47), 21013–21019. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-bodi, M. A., Al-Salahi, R., & Al-Qadasy, Z. A. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1629–1643. [Link]

  • Shang, Z., Ma, D., & Liu, Z. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of translational medicine, 21(1), 409. [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Krishnankutty, G. (2023, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Rizvi, S. M. D., Al-Anazi, M. R., Al-Ghorbani, M., Al-Salahi, R., & Ali, A. (2022). Predicted binding affinity (docking scores in kcal/mol) and... [Figure]. In Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. ResearchGate. [Link]

  • Khan, J., Aldubayan, M., Al-Hazmi, A. S., Al-Warhi, T., Al-Salahi, R., & Al-Ghorbani, M. (2022). Hydrophobic interactions and hydrogen bonding between ligands and... [Figure]. In Molecular Docking Studies on Binding Sites, Interactions and Stability of Globular Protein, Ova. ResearchGate. [Link]

  • Durrant, J. D., & McCammon, J. A. (2024). MolModa: accessible and secure molecular docking in a web browser. Nucleic acids research, 52(W1), W743–W747. [Link]

  • Kumar, S., & Singh, N. (2018). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI journal, 17, 1481–1492. [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-mahbashi, H. M., & Al-bodi, M. A. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules (Basel, Switzerland), 27(19), 6523. [Link]

  • Journal of Chemical Health Risks. (2022). Molecular Docking Studies on Binding Sites, Interactions and Stability of Globular Protein, Ova. Journal of Chemical Health Risks, 12(4). [Link]

  • Shang, Z., Ma, D., & Liu, Z. (2023). The role of Aurora-A in human cancers and future therapeutics. Journal of translational medicine, 21(1), 409. [Link]

  • In-Silico Lab. (2023, December 25). Post Docking Analysis in Molecular Docking | Hydrogen Bond, Charge, Hydrophobic & 2D–3D Interactions [Video]. YouTube. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2024).
  • Pagadala, N. S., Syed, K., & Tuszynski, J. A. (2017). Software for Molecular Docking: A review. Biophysical reviews, 9(2), 91–102. [Link]

  • Khyati, S. (2018, October 25). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.. [Video]. YouTube. [Link]

  • Bano, S., & Umar, A. (2016). Comparative Evaluation of Different Docking Tools for Kinases Against Cancerous (Malignant) Cells. Archives of cancer research, 4(4), 4. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules (Basel, Switzerland), 24(21), 3858. [Link]

  • Rarey, M., Kramer, B., & Lengauer, T. (1999). Docking of hydrophobic ligands with interaction-based matching algorithms. Bioinformatics (Oxford, England), 15(3), 243–250. [Link]

  • Khan, S., Chibber, S., & Khan, N. A. (2023). An Overview of the Mechanisms of HPV-Induced Cervical Cancer: The Role of Kinase Targets in Pathogenesis and Drug Resistance. International journal of molecular sciences, 24(13), 11029. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. A. (2017). Software for molecular docking: a review [PDF]. Semantic Scholar. [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-mahbashi, H. M., & Al-bodi, M. A. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2221652. [Link]

Sources

A Senior Application Scientist's Guide to the Selectivity of EGFR Inhibitors Derived from 2,4-Dichloropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug development professionals. In the intricate landscape of oncology drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a hallmark of numerous cancers, particularly non-small cell lung cancer (NSCLC). The pyrimidine scaffold has emerged as a cornerstone in the design of potent EGFR tyrosine kinase inhibitors (TKIs). Specifically, the 2,4-dichloropyrimidine core serves as an exceptionally versatile starting point, a molecular canvas upon which chemists can craft inhibitors with tailored potency and, crucially, selectivity.

This guide provides an in-depth comparison of the selectivity profiles of EGFR inhibitors derived from this scaffold. We will move beyond a mere cataloging of compounds to explore the causal relationships between chemical structure and biological activity. We will dissect the experimental methodologies that validate these findings, ensuring that every claim is grounded in robust, reproducible science. Our objective is to equip you with the insights necessary to navigate the development of next-generation, highly selective EGFR inhibitors.

The Strategic Advantage of the 2,4-Dichloropyrimidine Scaffold

The utility of 2,4-dichloropyrimidine in medicinal chemistry stems from the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic substitution than the one at the C2 position. This predictable reactivity allows for a stepwise and controlled introduction of different amine-containing moieties, enabling the systematic construction of diverse compound libraries. This foundational strategy is the genesis of many successful dianilinopyrimidine and fused pyrimidine inhibitors, which form the basis of our comparative analysis.

Comparative Selectivity: From Wild-Type to Resistant Mutations

The clinical challenge in EGFR-targeted therapy is the evolution of drug resistance, most notably through mutations like the "gatekeeper" T790M mutation, and more recently, the C797S mutation. An ideal inhibitor should potently target these resistance mutations while sparing the wild-type (WT) EGFR to minimize dose-limiting toxicities, such as skin rash and diarrhea.

The 2,4-disubstituted pyrimidine framework has been extensively explored to achieve this delicate balance. By modifying the substituents at the C2 and C4 positions, researchers can fine-tune the inhibitor's interaction with the ATP-binding pocket of the kinase, exploiting subtle conformational differences between WT and mutant EGFR.

Structure-Activity Relationship (SAR) Insights

Decades of research have illuminated key SAR principles for achieving selectivity:

  • C4 Position: The aniline moiety at the C4 position is critical for anchoring the inhibitor within the ATP-binding site through a hinge-binding interaction with Met793. Modifications to this ring are pivotal for overall potency.

  • C2 Position: The substituent at the C2 position often extends towards the solvent-exposed region. Introducing larger, more complex groups here can enhance selectivity for mutant forms of EGFR. For instance, incorporating moieties that can form covalent bonds with Cys797 (present in WT and most mutant forms, but not C797S) led to the development of irreversible inhibitors like Osimertinib.

  • Fused Ring Systems: Fusing heterocyclic rings, such as pyrrole, to the pyrimidine core (creating pyrrolo[2,3-d]pyrimidines) significantly impacts the molecule's conformation and potency.[1][2] The nature and substitution pattern of this fused ring can confer dual inhibitory activity (e.g., against EGFR and ErbB2) or enhance selectivity for EGFR.[1][2] For example, changing the fusion from a [2,3-d] to a [3,2-d] system has been shown to increase activity against ErbB2.[1][2]

  • Targeting Resistance Mutations: To combat the T790M mutation, third-generation inhibitors were designed with bulkier groups that could be accommodated by the altered gatekeeper region of the mutant enzyme but would clash with the smaller methionine residue in the WT enzyme. A new series of 2,4-diaryl pyrimidine derivatives containing a cyclopropyl moiety was specifically designed to selectively inhibit the EGFRL858R/T790M double mutant, with one compound demonstrating an IC₅₀ value of just 0.26 nM.[3]

The following diagram illustrates the logical relationships governing selectivity based on substitutions on a generalized pyrimidine scaffold.

SAR_Selectivity cluster_scaffold Pyrimidine Scaffold Modifications cluster_outcomes Selectivity Outcomes Scaffold 2,4-Disubstituted Pyrimidine Core C4_Mod C4 Position (Hinge Binding) Scaffold->C4_Mod Substitution C2_Mod C2 Position (Selectivity Pocket) Scaffold->C2_Mod Substitution Fusion Fused Rings (e.g., Pyrrolo) Scaffold->Fusion Annulation Potency Increased Potency (WT & Mutant) C4_Mod->Potency Aniline Moiety WT_Sparing Selectivity for Mutant (WT Sparing) C2_Mod->WT_Sparing Bulky/Covalent Groups Resistance_Targeting Activity Against Resistance Mutations C2_Mod->Resistance_Targeting Targeting T790M/C797S Fusion->Potency Conformational Lock Dual_Inhibition Dual Inhibition (e.g., EGFR/ErbB2) Fusion->Dual_Inhibition Alters Binding Pocket Fit

Caption: Structure-Activity Relationships for Pyrimidine-Based EGFR Inhibitors.

Quantitative Comparison of Inhibitor Potency and Selectivity

The table below summarizes experimental data for representative pyrimidine-derived inhibitors, showcasing their activity against various EGFR forms. This data allows for a direct comparison of their selectivity profiles.

Compound IDScaffold TypeEGFRWT IC₅₀ (nM)EGFRL858R/T790M IC₅₀ (nM)Target Cell LineCell-based IC₅₀ (µM)Reference
Gefitinib Quinazoline26 - 37>1000NR6W / NR6wtEGFR-[4]
Erlotinib Quinazoline2>1000--[4]
Osimertinib Aminopyrimidine~100-50011.44H19750.008[3][4]
Compound 8l 2,4-Diaryl Pyrimidine-0.26H19750.008[3]
Compound 4c Dianilinopyrimidine--A549 (WT)0.56[5]
Compound L-18 2,4-dichloro-6-methylpyrimidine--H19750.65[6]
Compound I-10 2-Phenylaminopyrimidine-- (L858R/T790M/C797S)Ba/F3 (Triple Mutant)0.106[7]

Note: IC₅₀ values can vary between assay formats and labs. This table is for comparative purposes.

Self-Validating Experimental Protocols for Assessing Selectivity

To ensure the trustworthiness of selectivity data, a multi-faceted experimental approach is required, combining biochemical assays with cell-based models that more closely mimic the physiological environment.

Biochemical Kinase Inhibition Assay

This is the primary screen to determine the direct inhibitory effect of a compound on the purified kinase enzyme. It provides a clean measure of potency (IC₅₀) without the complexities of cellular uptake, metabolism, or off-target effects.

Rationale for Method Choice: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction. It is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Step-by-Step Protocol (Based on ADP-Glo™ Assay[8]):

  • Reagent Preparation:

    • Prepare Tyrosine Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[8]

    • Serially dilute the test inhibitor in DMSO, then further dilute in kinase buffer.

    • Prepare a solution of the specific EGFR kinase (e.g., WT, L858R/T790M) in kinase buffer.

    • Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., Y12-Sox) and ATP at a concentration close to its Km value for the specific kinase.[9]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted inhibitor (or DMSO for control).

    • Add 2 µl of the EGFR enzyme solution.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to % inhibition relative to controls.

    • Plot % inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The following workflow diagram visualizes this biochemical assay process.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Inhibitor 1. Prepare Serial Dilutions of Inhibitor Add_Reagents 4. Combine Inhibitor, Kinase, and Substrate/ATP in Plate Prep_Inhibitor->Add_Reagents Prep_Enzyme 2. Prepare Kinase Solution (WT, Mutant) Prep_Enzyme->Add_Reagents Prep_Substrate 3. Prepare Substrate/ATP Mix Prep_Substrate->Add_Reagents Incubate_1 5. Incubate at RT (60 min) Add_Reagents->Incubate_1 Add_ADPGlo 6. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_ADPGlo Incubate_2 7. Incubate at RT (40 min) Add_ADPGlo->Incubate_2 Add_KinaseDetect 8. Add Kinase Detection Reagent (Generate Signal) Incubate_2->Add_KinaseDetect Incubate_3 9. Incubate at RT (30 min) Add_KinaseDetect->Incubate_3 Read_Luminescence 10. Measure Luminescence Incubate_3->Read_Luminescence Calculate_IC50 11. Plot Dose-Response Curve and Calculate IC₅₀ Read_Luminescence->Calculate_IC50

Sources

A Comparative Guide to the Antimalarial Activity of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel and effective therapeutic agents. The pyrimidine scaffold has long been a cornerstone in the development of antimalarials, primarily due to its role in targeting crucial parasite metabolic pathways. This guide provides a comparative analysis of the antimalarial activity of a series of substituted pyrimidine derivatives, offering a synthesis of experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapies.

The Enduring Significance of the Pyrimidine Core

Pyrimidine derivatives have proven to be versatile and potent agents against various diseases, including malaria.[1] Their mechanism of action in P. falciparum often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[2] This pathway is essential for the synthesis of nucleic acids, and its disruption ultimately leads to the parasite's death. The well-established antimalarial drug pyrimethamine is a classic example of a pyrimidine-based DHFR inhibitor. However, widespread resistance to pyrimethamine has driven the exploration of novel substituted pyrimidines that can overcome these resistance mechanisms.

This guide focuses on a series of 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives, evaluating how different substitutions on the pyrimidine core influence their efficacy against both drug-sensitive and drug-resistant malaria parasites.

Comparative Analysis of Antimalarial Efficacy

The following table summarizes the in vitro antimalarial activity of a series of ten novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Antimalarial Activity of Substituted Pyrimidine Derivatives

Compound IDSubstitution at 4- and 6- positionsIC50 (µg/mL) vs. P. falciparum 3D7 (Chloroquine-Sensitive)IC50 (µg/mL) vs. P. falciparum Dd2 (Chloroquine-Resistant)Cytotoxicity
3d n-butyl amine6.1811.36No cytotoxicity against fibroblast cell line[1]
3e piperazine5.827.06No cytotoxicity against fibroblast cell line[1]
3f 4-methylpiperazine5.264.71No cytotoxicity against fibroblast cell line[1]
3h 4-phenylpiperazine7.468.95No cytotoxicity against fibroblast cell line[1]
Chloroquine (Reference)---

Data synthesized from Kumar, A. et al. (2022).[1]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Impact of Piperazine Moiety: The introduction of a piperazine ring at the 4- and 6- positions of the pyrimidine core (compounds 3e and 3f ) generally resulted in potent antimalarial activity against both the 3D7 and Dd2 strains.[1]

  • Effect of Methyl Substitution: Compound 3f , featuring a 4-methylpiperazine substituent, demonstrated the most potent activity, particularly against the chloroquine-resistant Dd2 strain with an IC50 value of 4.71 µg/mL.[1] This suggests that the addition of a methyl group to the piperazine ring enhances the compound's efficacy against resistant parasites.

  • Influence of Aromatic Substitution: The presence of a phenyl group on the piperazine ring (3h ) led to a slight decrease in activity compared to the unsubstituted piperazine (3e ) and the methyl-substituted piperazine (3f ).[1]

  • Alkyl Amine Substitution: The n-butyl amine-substituted derivative (3d ) showed moderate activity, indicating that while a flexible alkyl chain can confer some antimalarial effect, the cyclic amine structures of the piperazine derivatives are more favorable for potent inhibition.[1]

  • Activity Against Resistant Strains: Notably, several of these novel derivatives, especially 3f , exhibited strong activity against the chloroquine-resistant Dd2 strain, highlighting their potential to overcome existing drug resistance mechanisms.[1]

Mechanism of Action: Targeting the Folate Pathway

The primary antimalarial mechanism of many pyrimidine derivatives is the inhibition of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[2] This enzyme is a crucial checkpoint in the folate biosynthesis pathway, which is vital for the parasite's DNA synthesis and replication. By blocking PfDHFR, these compounds starve the parasite of essential nucleic acid precursors, leading to cessation of growth and eventual cell death.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) PfDHFR Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) DHF->PfDHFR NADPH NADPH NADPH->PfDHFR THF Tetrahydrofolate (THF) PfDHFR->THF Reduction NADP NADP+ PfDHFR->NADP DNA_Synthesis DNA Synthesis & Parasite Replication THF->DNA_Synthesis Essential for Pyrimidine_Derivative Substituted Pyrimidine (e.g., Compound 3f) Pyrimidine_Derivative->PfDHFR Inhibits

Caption: Inhibition of the Plasmodium falciparum folate pathway by substituted pyrimidines.

Experimental Protocols for Activity Assessment

To ensure the reproducibility and validity of antimalarial drug screening, standardized and well-documented protocols are essential. The following sections detail the methodologies for assessing the in vitro antimalarial activity and cytotoxicity of the substituted pyrimidine derivatives.

In Vitro Antimalarial Activity: SYBR Green I-based Fluorescence Assay

This assay is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds.[3] It relies on the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth.

SYBR_Green_Workflow cluster_plate_prep Plate Preparation cluster_culture Parasite Culture & Incubation cluster_assay SYBR Green I Assay cluster_analysis Data Analysis A1 1. Prepare serial dilutions of substituted pyrimidine compounds in a 96-well plate. B1 2. Add synchronized ring-stage P. falciparum culture to each well. A1->B1 B2 3. Incubate plates for 72 hours under standard culture conditions. B1->B2 C1 4. Add lysis buffer containing SYBR Green I dye to each well. B2->C1 C2 5. Incubate in the dark at room temperature for 24 hours. C1->C2 C3 6. Read fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). C2->C3 D1 7. Calculate the 50% inhibitory concentration (IC50) values. C3->D1

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include appropriate positive (e.g., chloroquine) and negative (no drug) controls.

  • Parasite Culture: Add synchronized P. falciparum culture (typically at the ring stage) to each well of the plate.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).[3]

  • Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I dye to each well.[4] This buffer lyses the red blood cells, releasing the parasites and their DNA.

  • Dark Incubation: Incubate the plates in the dark at room temperature for 24 hours to allow for complete cell lysis and staining of the parasitic DNA.[3]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3]

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure their selectivity for the parasite. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used for cytotoxicity screening.[5][6]

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., fibroblast, HepG2, or Vero cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5] Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration. The selectivity index (SI) can then be determined by dividing the CC50 value by the antimalarial IC50 value. A higher SI value indicates greater selectivity for the parasite.

Conclusion and Future Directions

The substituted pyrimidines presented in this guide demonstrate the continued potential of this chemical scaffold in the development of novel antimalarials. The favorable activity of compounds like 3f against both drug-sensitive and, importantly, drug-resistant strains of P. falciparum, coupled with their lack of cytotoxicity, marks them as promising leads for further optimization.[1]

Future research should focus on expanding the structure-activity relationship studies to further enhance potency and refine the pharmacokinetic properties of these derivatives. The detailed experimental protocols provided herein offer a robust framework for the continued screening and evaluation of new chemical entities, contributing to the vital pipeline of next-generation antimalarial drugs.

References

  • Kumar, A., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. 3 Biotech, 12(8), 203. [Link]

  • Agarwal, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 15(7), 1881-1883. [Link]

  • Espíndola, M. R., et al. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

  • Pandey, A. V., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 57, 216-224. [Link]

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. [Link]

  • Capela, R., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN - Repositório da Universidade Nova de Lisboa. [Link]

  • Baniecki, M. L., et al. (2007). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]

  • Johnson, J. D., et al. (2007). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. American Journal of Tropical Medicine and Hygiene, 77(5), 803-807. [Link]

  • RSC MedChem. (2025). Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. RSC Medicinal Chemistry. [Link]

  • Agarwal, A., et al. (2005). Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(7), 1881-1883. [Link]

  • Quashie, N. B., et al. (2013). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. Malaria Journal, 12, 450. [Link]

  • Chokchaisiri, R., et al. (2019). Synthesis, Plasmodium falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2 ,N4 -Disubstituted Quinazoline-2,4-diamines. Medicinal Chemistry, 15(6), 666-678. [Link]

  • Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(12), 1138-1142. [Link]

  • Gellis, A., et al. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. Molecules, 29(18), 4307. [Link]

  • Agarwal, A., et al. (2005). Antimalarial activity of 2,4,6-trisubstituted pyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(7), 1881-1883. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Glady, G., et al. (2025). Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. RSC Medicinal Chemistry. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Wang, X., et al. (2018). Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 23(12), 3297. [Link]

  • Baniecki, M. L., et al. (2007). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]

  • Das, U., et al. (2010). Quantitative Structure Activity Relationship Study of 2,4,6-Trisubstituted-s-triazine Derivatives as Antimalarial Inhibitors of Plasmodium Falciparum Dihydrofolate Reductase. Chemical Biology & Drug Design, 76(4), 337-344. [Link]

  • Capela, R., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Methods in Molecular Biology, 1432, 13-20. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with highly reactive intermediates like 2,4-Dichloro-6-fluoropyrimidine is fundamental to innovation. However, with the power of such reagents comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures. The goal is to establish a self-validating system of safety and environmental stewardship within your laboratory.

This document provides essential safety and logistical information for the operational handling and disposal of this compound.

Immediate Safety Profile & Hazard Analysis

Before any handling or disposal, it is critical to internalize the hazard profile of this compound. Its reactivity is a function of its structure: an electron-deficient pyrimidine ring activated by two chlorine atoms, making it susceptible to nucleophilic substitution. This reactivity is precisely what makes it a valuable building block, but also the source of its hazards.

Based on data for structurally similar compounds like 2,4-Dichloro-5-fluoropyrimidine, the primary hazards are significant.[1][2] The substance is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It may also trigger an allergic skin reaction.

Table 1: Hazard Summary for Halogenated Dichlorofluoropyrimidines

PropertyIdentifierReference
Chemical Name This compound-
CAS Number 3833-57-6[3]
GHS Pictograms Corrosion, Health Hazard, Exclamation Mark[1]
Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH317: May cause an allergic skin reaction[1]
Primary Routes of Exposure Inhalation, Skin/Eye Contact, Ingestion[1][2]
Required PPE Chemical-resistant gloves (e.g., butyl rubber, check manufacturer breakthrough times), chemical splash goggles, face shield, lab coat, closed-toe shoes. Work must be performed in a certified chemical fume hood.[1][4][5]

Pre-Disposal Considerations: Segregation and Storage

The fundamental principle of chemical waste management is segregation at the source. The reason we treat halogenated organic compounds differently is rooted in their disposal pathway. Most organic chemical waste is destroyed via high-temperature incineration. The presence of halogens (chlorine and fluorine in this case) can lead to the formation of acidic gases (HCl, HF) and potentially polychlorinated dibenzodioxins/furans (PCDD/PCDF) if combustion is incomplete. Therefore, incinerators handling halogenated waste require specialized "scrubbers" to neutralize these corrosive and toxic byproducts.[6] Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste that requires this specialized, more expensive treatment.

Protocol for Waste Storage:

  • Designate a Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be specifically marked "HALOGENATED ORGANIC WASTE."[7]

  • Maintain Closure: Keep the waste container sealed when not in use to prevent the escape of vapors.[2]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to mitigate potential leaks or spills.

  • Ventilation: Store the waste in a well-ventilated area, such as a designated waste storage cabinet, away from incompatible materials like strong oxidizing agents or strong acids.[2][5]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound waste, from generation to final disposal.

Caption: Decision workflow for this compound waste management.

Step-by-Step Disposal Procedures

A. Routine Disposal of Contaminated Lab Materials

This protocol applies to items such as contaminated gloves, pipette tips, weighing paper, and residual amounts of the chemical in reaction vessels.

  • Final Rinse: Triple-rinse any glassware that contained the chemical with a suitable organic solvent (e.g., acetone, ethyl acetate). The rinsate is considered hazardous and must be collected.

    • Causality: This ensures that minimal residual chemical remains, making glassware safe for cleaning while concentrating the hazardous material into a manageable liquid waste stream.

  • Collect Rinsate: Pour the solvent rinsate directly into the designated "HALOGENATED ORGANIC LIQUID WASTE" container.

  • Collect Solids: Place all contaminated solid materials (gloves, wipes, silica gel, etc.) into the designated "HALOGENATED ORGANIC SOLID WASTE" container.

  • Labeling and Documentation: Ensure all waste containers are accurately labeled with the primary chemical constituents. Maintain a log sheet for the container's contents as required by your institution's environmental health and safety (EHS) department.

  • Final Disposal: Once the container is full (typically no more than 80% capacity), seal it and arrange for collection by your institution's certified hazardous waste disposal service.[2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[2]

B. Emergency Procedures for Spills

A spill of this compound is a serious incident requiring immediate and deliberate action.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[1] Ensure the area is well-ventilated by keeping the chemical fume hood running.

  • Don PPE: Before re-entering the area, don the appropriate PPE, including double gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat. For large spills, a respirator may be necessary.

  • Contain the Spill: Prevent the spread of the liquid by surrounding the spill with an inert absorbent material like sand, diatomaceous earth, or vermiculite.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable and safe): For small spills, after absorption, the area can be cautiously decontaminated. Consult your institution's specific procedures. A common method involves using a solution of sodium bicarbonate, but this should only be done after the bulk of the material is absorbed to prevent a vigorous reaction.

  • Collect Waste: Carefully scoop the absorbent material and chemical into a designated "HALOGENATED ORGANIC SOLID WASTE" container.[4] Use non-sparking tools for this process.

  • Final Decontamination: Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility. Your diligence in proper chemical disposal is a critical, non-negotiable component of your work as a trusted scientific professional.

References

  • Vertex AI Search. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
  • ChemicalBook. (2026, January 17). 2,4-Dichloro-5-fluoropyrimidine - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine.
  • Echemi. (n.d.). This compound SDS, 3833-57-6 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 4,6-Dichloro-5-fluoropyrimidine.
  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • University of Minnesota. (2018, December). Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet.
  • National University of Singapore. (n.d.). Disposal of Waste Solvents.
  • Doge Microsystems. (n.d.). Safetygram 39: Chlorine Trifluoride.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.